molecular formula C39H65N9O9 B15619916 [Lys5,MeLeu9,Nle10]-NKA(4-10)

[Lys5,MeLeu9,Nle10]-NKA(4-10)

货号: B15619916
分子量: 804.0 g/mol
InChI 键: FIBMQAYBIOYAKI-HLYNNXGTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a useful research compound. Its molecular formula is C39H65N9O9 and its molecular weight is 804.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Lys5,MeLeu9,Nle10]-NKA(4-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Lys5,MeLeu9,Nle10]-NKA(4-10) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3S)-3-amino-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBMQAYBIOYAKI-HLYNNXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to [Lys5,MeLeu9,Nle10]-NKA(4-10): A Selective NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Lys5,MeLeu9,Nle10]-Neurokinin A(4-10), often abbreviated as LMN-NKA, is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. This analogue of Neurokinin A (NKA) has demonstrated significant prokinetic activity, particularly in smooth muscle tissues of the gastrointestinal and urinary tracts. Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it a valuable pharmacological tool for investigating the physiological roles of the NK2 receptor and a potential therapeutic agent for conditions characterized by smooth muscle hypomotility. This technical guide provides an in-depth overview of LMN-NKA, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Introduction

Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[1][2] While the endogenous ligand for the NK2 receptor is Neurokinin A (NKA), its lack of selectivity has driven the development of more specific agonists. [Lys5,MeLeu9,Nle10]-NKA(4-10) is a truncated and modified analogue of NKA designed to exhibit high affinity and selectivity for the NK2 receptor.[3] This enhanced selectivity minimizes off-target effects, primarily those mediated by the NK1 receptor, such as emesis and hypotension.[4] This guide will serve as a comprehensive resource for researchers working with this selective NK2 receptor agonist.

Pharmacological Profile

[Lys5,MeLeu9,Nle10]-NKA(4-10) is characterized by its high binding affinity and functional potency at the NK2 receptor, with significantly lower activity at NK1 and NK3 receptors.

Data Presentation: Binding Affinities and Functional Potencies

The following tables summarize the quantitative data on the pharmacological profile of [Lys5,MeLeu9,Nle10]-NKA(4-10) at tachykinin receptors.

ReceptorLigandAssay TypeSpeciesIC50 (nM)Ki (nM)Reference
NK2 [Lys5,MeLeu9,Nle10]-NKA(4-10)Radioligand BindingHuman0.87-[4]
NK2 [Lys5,MeLeu9,Nle10]-NKA(4-10)Radioligand Binding-6.1-[3]
NK1 [Lys5,MeLeu9,Nle10]-NKA(4-10)Radioligand BindingHuman-4110
NK2 [Lys5,MeLeu9,Nle10]-NKA(4-10)Radioligand BindingHuman-6.1

Table 1: Receptor Binding Affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10)

| Receptor | Ligand | Assay Type | Tissue/Cell Line | Species | EC50 (nM) | Reference | |---|---|---|---|---|---| | NK2 | [Lys5,MeLeu9,Nle10]-NKA(4-10) | Contraction | Rat Bladder | Rat | 10 |[3] | | NK2 | [Lys5,MeLeu9,Nle10]-NKA(4-10) | Contraction | Rat Fundus | Rat | 117 |[3] | | NK2 | [Lys5,MeLeu9,Nle10]-NKA(4-10) | Contraction | Rat Uterine Horns (proestrus/estrus) | Rat | 25.12 |[4] | | NK2 | [Lys5,MeLeu9,Nle10]-NKA(4-10) | Contraction | Rat Uterine Horns (diestrus/metestrus) | Rat | 51.29 |[4] | | NK1 | [Lys5,MeLeu9,Nle10]-NKA(4-10) | Calcium Mobilization | CHO cells | Human | 640 | | | NK2 | [Lys5,MeLeu9,Nle10]-NKA(4-10) | Calcium Mobilization | CHO cells | Human | 6.1 | | | NK1 | [Lys5,MeLeu9,Nle10]-NKA(4-10) | cAMP Stimulation | CHO cells | Human | 1400 | | | NK2 | [Lys5,MeLeu9,Nle10]-NKA(4-10) | cAMP Stimulation | CHO cells | Human | 19 | |

Table 2: Functional Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10)

ComparisonBinding Affinity (Ki ratio NK1/NK2)Functional Potency (EC50 ratio NK1/NK2 - Calcium)Functional Potency (EC50 ratio NK1/NK2 - cAMP)Reference
[Lys5,MeLeu9,Nle10]-NKA(4-10) 67410574

Table 3: Selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for NK2 over NK1 Receptors

Signaling Pathways

Activation of the NK2 receptor by [Lys5,MeLeu9,Nle10]-NKA(4-10) initiates intracellular signaling cascades primarily through the Gq/11 and Gs families of G proteins.[5]

  • Gq/11 Pathway: The binding of the agonist leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This calcium signal is a key mediator of smooth muscle contraction.

  • Gs Pathway: The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor Agonist->NK2R Gq_alpha Gαq NK2R->Gq_alpha activates Gs_alpha Gαs NK2R->Gs_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates AC Adenylyl Cyclase (AC) Gs_alpha->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER releases Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Response cAMP ↑ [cAMP]i ATP->cAMP cAMP->Response

NK2 Receptor Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize [Lys5,MeLeu9,Nle10]-NKA(4-10).

Peptide Synthesis

[Lys5,MeLeu9,Nle10]-NKA(4-10) (Sequence: Asp-Lys-Phe-Val-Gly-Leu(NMe)-Nle-NH2) is synthesized using solid-phase peptide synthesis (SPPS).[5]

Peptide_Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Couple Fmoc-Nle-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-MeLeu-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Deprotection, Coupling, and Wash Cycles Wash2->Repeat Cleavage Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Final_Product Lyophilized Peptide (>95% purity) Analysis->Final_Product

Solid-Phase Peptide Synthesis Workflow

Protocol:

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Nle-OH) to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.

  • Wash: Wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the sequence (MeLeu, Gly, Val, Phe, Lys, Asp).

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Lyophilization: Verify the identity and purity of the peptide using mass spectrometry. Lyophilize the purified peptide to obtain a stable powder.

In Vitro Assays

This assay measures the affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the NK2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [125I]-Neurokinin A ([125I]-NKA).

  • Non-labeled [Lys5,MeLeu9,Nle10]-NKA(4-10) for competition studies.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, and protease inhibitors, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Radioligand_Binding_Assay_Workflow Prepare_Membranes Prepare Cell Membranes (Expressing NK2R) Incubation Incubate Membranes with [¹²⁵I]-NKA and Competitor Prepare_Membranes->Incubation Filtration Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Gamma Counter) Washing->Counting Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis Result Determine Binding Affinity Analysis->Result

Radioligand Binding Assay Workflow

Protocol:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of [125I]-NKA, and varying concentrations of unlabeled [Lys5,MeLeu9,Nle10]-NKA(4-10) in binding buffer.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of [Lys5,MeLeu9,Nle10]-NKA(4-10) to stimulate an increase in intracellular calcium via the Gq/11 pathway.

Materials:

  • CHO or HEK293 cells stably expressing the human NK2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • [Lys5,MeLeu9,Nle10]-NKA(4-10).

  • A fluorescence plate reader with kinetic reading capabilities.

Calcium_Mobilization_Assay_Workflow Seed_Cells Seed NK2R-expressing Cells in a Microplate Load_Dye Load Cells with Calcium-sensitive Dye Seed_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Measure_Baseline Measure Baseline Fluorescence Wash_Cells->Measure_Baseline Add_Agonist Add [Lys5,MeLeu9,Nle10]-NKA(4-10) Measure_Baseline->Add_Agonist Measure_Response Kinetically Measure Fluorescence Change Add_Agonist->Measure_Response Analysis Data Analysis (Calculate EC₅₀) Measure_Response->Analysis Result Determine Functional Potency Analysis->Result

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Seeding: Seed the NK2 receptor-expressing cells into a black, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This functional assay measures the ability of [Lys5,MeLeu9,Nle10]-NKA(4-10) to stimulate the production of cAMP via the Gs pathway.

Materials:

  • HEK293 or CHO cells stably expressing the human NK2 receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • [Lys5,MeLeu9,Nle10]-NKA(4-10).

  • Forskolin (as a positive control for adenylyl cyclase activation).

Protocol:

  • Cell Seeding: Seed the NK2 receptor-expressing cells into a microplate.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor. Then, stimulate the cells with varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the amount of cAMP produced against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Assays

This in vivo assay assesses the prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal smooth muscle contractility.

Materials:

  • Female Sprague-Dawley rats.

  • Anesthesia (e.g., urethane).

  • Bladder and colorectal catheters.

  • Pressure transducers and data acquisition system.

  • Infusion pump.

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) solution for administration (e.g., intravenous or subcutaneous).

Protocol:

  • Animal Preparation: Anesthetize the rat. Surgically implant a catheter into the bladder dome for pressure recording and infusion. Insert a balloon-tipped catheter into the colon for pressure recording.

  • Baseline Recordings: Allow the animal to stabilize and record baseline bladder and colorectal pressure for a control period.

  • Drug Administration: Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) via the desired route (e.g., intravenous injection).

  • Data Acquisition: Continuously record bladder and colorectal pressure following drug administration.

  • Data Analysis: Analyze the pressure recordings to determine parameters such as the peak pressure, duration of contraction, and frequency of contractions in both the bladder and colon.

Conclusion

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a highly selective and potent NK2 receptor agonist that serves as an invaluable tool for studying the physiology and pharmacology of the NK2 receptor. Its prokinetic effects on smooth muscle, particularly in the bladder and colon, highlight its potential for therapeutic development in disorders of gut and bladder hypomotility. The detailed protocols provided in this guide offer a robust framework for the comprehensive in vitro and in vivo characterization of this and other selective NK2 receptor agonists.

Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all relevant institutional and national guidelines for animal care and use.

References

The Prokinetic Activity of LMN-NKA on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of LMN-NKA ([Lys5,MeLeu9,Nle10]-Neurokinin A(4-10)) on smooth muscle. LMN-NKA is a potent and selective agonist for the neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family.[1] Activation of the NK2 receptor by LMN-NKA elicits robust contractile responses in various smooth muscle tissues, particularly those of the gastrointestinal and urinary tracts, highlighting its potential as a prokinetic agent.[2][3][4] This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: NK2 Receptor-Mediated Smooth Muscle Contraction

LMN-NKA exerts its physiological effects by selectively binding to and activating the NK2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on smooth muscle cells of the gastrointestinal, respiratory, and urinary tracts.[5] The NK2 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[3]

Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a primary driver of smooth muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[6] Simultaneously, DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that regulate ion channels and sensitize the contractile apparatus to Ca2+.[6]

LMN_NKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LMN_NKA LMN-NKA NK2R NK2 Receptor LMN_NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca2+]i SR->Ca2_cyto Releases Ca2_SR Ca2_cyto->PKC Activates Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Initiates PKC->Contraction Contributes to

Caption: LMN-NKA signaling pathway in smooth muscle cells.

Quantitative Data on the Biological Activity of LMN-NKA

The prokinetic effects of LMN-NKA have been quantified in several preclinical models. The following tables summarize the dose-dependent effects on urination, defecation, and intracolorectal/intrabladder pressure.

Table 1: Effects of Subcutaneous LMN-NKA on Urination in Conscious Rats [2]

Dose (µg/kg)Urine Volume (median)Number of Urination Events (median)Latency to Urinate (minutes, median)
10IncreasedIncreasedDecreased
30Significantly IncreasedSignificantly IncreasedDecreased
100Significantly IncreasedSignificantly IncreasedSignificantly Decreased

Table 2: Effects of Subcutaneous LMN-NKA on Defecation in Conscious Rats [2]

Dose (µg/kg)Total Fecal Pellets at 10 min (median)Total Fecal Pellets at 30 min (median)Latency to Defecate (minutes, median)
30Significantly IncreasedSignificantly IncreasedSignificantly Decreased
100-Significantly IncreasedSignificantly Decreased

Table 3: Effects of LMN-NKA on Bladder and Colorectal Pressure in Anesthetized Minipigs

Administration RouteDose (µg/kg)Peak Bladder PressurePeak Colorectal Pressure
Subcutaneous (SC)30-100Significantly IncreasedSignificantly Increased
Intravenous (IV)0.3IncreasedIncreased
Intranasal (IN)100IncreasedIncreased

Table 4: Prokinetic Effects of LMN-NKA in Conscious Minipigs after Subcutaneous Administration [7]

Dose (µg/kg)Defecation Response RateUrination Response RateEmesis Incidence
30Dose-related increase--
100Dose-related increaseIncreased15%
300Dose-related increaseNot increased38%

Experimental Protocols

In Vivo Assessment of Urination and Defecation in Conscious Rats (Rapid Detection Voiding Assay)[2][4]

This high-throughput assay is designed to detect rapid-onset, drug-induced urination and defecation.

Methodology:

  • Animal Acclimation: Rats are individually housed in cages with a wire mesh floor and a collection plate underneath. They are acclimated to the testing environment.

  • Antagonist Pre-treatment (optional): To determine the receptor subtype responsible for the observed effects, a selective antagonist (e.g., NK1R antagonist CP-99,994 or NK2R antagonist GR159897) or vehicle is administered prior to LMN-NKA.[2]

  • LMN-NKA Administration: LMN-NKA is administered subcutaneously (s.c.) at various doses (e.g., 10-100 µg/kg).[2]

  • Observation: Urination, defecation, and any other behavioral changes (e.g., dermal flushing) are monitored and recorded for a set period (e.g., 30 minutes).[2]

  • Data Collection: The volume of urine, the number of urination events, the number of fecal pellets, and the latency to the first urination and defecation event are quantified.[2]

Rapid_Voiding_Assay_Workflow start Start acclimation Acclimate Rat in Metabolic Cage start->acclimation pretreatment Administer Antagonist or Vehicle (Optional) acclimation->pretreatment administer_lmn Administer LMN-NKA (s.c.) pretreatment->administer_lmn observe Observe for 30 minutes administer_lmn->observe collect_data Collect Data: - Urine Volume & Frequency - Fecal Pellet Count - Latency to Voiding observe->collect_data end End collect_data->end

Caption: Workflow for the rapid detection voiding assay.
In Vivo Measurement of Bladder and Colorectal Pressure in Anesthetized Animals[3]

This protocol allows for the direct measurement of smooth muscle contractility in the bladder and colon in response to LMN-NKA.

Methodology:

  • Animal Preparation: Animals (e.g., minipigs) are anesthetized. Catheters are surgically placed in the bladder and colon to measure pressure changes.

  • Stabilization: A stabilization period is allowed for physiological parameters to become steady.

  • LMN-NKA Administration: LMN-NKA is administered via various routes (e.g., subcutaneous, intravenous, intranasal) at different doses.

  • Pressure Monitoring: Bladder and colorectal pressures are continuously recorded using pressure transducers connected to a data acquisition system.

  • Data Analysis: Key parameters such as peak pressure, duration of contraction, and area under the curve (AUC) are determined.

  • Antagonist Confirmation: The specificity of the response can be confirmed by pre-treating the animal with a selective NK2 receptor antagonist (e.g., GR 159897), which is expected to block the LMN-NKA-induced pressure increases.

In Vitro Isolated Tissue Organ Bath Assay[9][10]

This classic pharmacological technique is used to assess the direct contractile effect of LMN-NKA on isolated smooth muscle strips.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, porcine bladder) is dissected and mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs' solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[8][9]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washes.[8]

  • Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agent like potassium chloride (KCl).[8]

  • Dose-Response Curve Generation: LMN-NKA is added to the organ bath in a cumulative or non-cumulative manner across a range of concentrations. The resulting contractile force is measured by a force-displacement transducer.[8]

  • Data Analysis: The contractile responses are typically normalized to the maximum response induced by KCl or LMN-NKA. A dose-response curve is then plotted to determine parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

Organ_Bath_Assay_Workflow start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate under Resting Tension mount->equilibrate viability Check Viability with KCl equilibrate->viability dose_response Generate Dose-Response Curve with LMN-NKA viability->dose_response analyze Analyze Data: - EC50 - Emax dose_response->analyze end End analyze->end

Caption: Workflow for the isolated tissue organ bath assay.

Off-Target Effects and Selectivity

While LMN-NKA is a highly selective agonist for the NK2 receptor, at higher doses, it can exhibit some activity at the neurokinin-1 (NK1) receptor.[2] Activation of NK1 receptors is associated with side effects such as emesis and hypotension.[2] Studies in rats have shown that LMN-NKA-induced urination and defecation are mediated by NK2 receptors, while the observed dermal flushing is an NK1 receptor-mediated effect.[2][3] Similarly, in dogs and minipigs, emesis and hypotension following high doses of LMN-NKA are attributed to NK1 receptor activation. This highlights the importance of developing NK2 receptor agonists with even greater selectivity to maximize the therapeutic window for prokinetic effects while minimizing adverse events.

Conclusion

LMN-NKA is a potent NK2 receptor agonist that effectively induces smooth muscle contraction in the urinary and gastrointestinal tracts. Its prokinetic activity has been consistently demonstrated across multiple preclinical species. The underlying mechanism involves the activation of the Gq-PLC-IP3 signaling pathway, leading to an increase in intracellular calcium and subsequent muscle contraction. The detailed experimental protocols provided herein offer a robust framework for the further investigation of LMN-NKA and other novel NK2 receptor agonists. Future research and drug development efforts should focus on optimizing selectivity for the NK2 receptor to enhance the therapeutic potential of this class of compounds for bladder and bowel dysfunction.

References

Prokinetic Profile of [Lys5,MeLeu9,Nle10]-NKA(4-10): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the prokinetic effects of the selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). The document details the compound's mechanism of action through the NK2 receptor signaling pathway, presents quantitative data on its efficacy in various preclinical models, and provides comprehensive experimental protocols for assessing its prokinetic activity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development who are investigating novel therapies for gastrointestinal motility disorders.

Introduction

Gastrointestinal (GI) motility disorders, such as gastroparesis, chronic constipation, and postoperative ileus, represent a significant clinical challenge with a considerable impact on patient quality of life. Current therapeutic options are often limited by efficacy and side-effect profiles, highlighting the need for novel prokinetic agents. Tachykinin receptors, particularly the neurokinin-2 (NK2) receptor, are expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts and play a crucial role in regulating smooth muscle contraction.[1] The synthetic peptide [Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and selective agonist of the NK2 receptor, demonstrating significant prokinetic activity in preclinical studies.[2][3] This guide explores the prokinetic effects of this compound, its underlying signaling mechanisms, and the experimental methodologies used for its evaluation.

Mechanism of Action: NK2 Receptor Signaling

[Lys5,MeLeu9,Nle10]-NKA(4-10) exerts its prokinetic effects by selectively binding to and activating the NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] Activation of the NK2 receptor initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction. The primary signaling pathway involves the coupling of the receptor to Gαq proteins. This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a key event in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can phosphorylate various downstream targets to modulate contractile activity and other cellular processes.[4] The NK2 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, though the Gαq pathway is considered the primary driver of smooth muscle contraction.[5]

NK2_Signaling_Pathway NK2 Receptor Signaling Pathway LMN_NKA [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor LMN_NKA->NK2R Binds to G_protein Gαq/Gαs NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase G_protein->AC Activates (Gαs) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Modulates cAMP cAMP ATP->cAMP

Caption: NK2 Receptor Signaling Pathway.

Quantitative Data on Prokinetic Effects

The prokinetic activity of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10)

Tissue PreparationSpeciesParameterValueReference
BladderRatEC5010 nM[3][6]
FundusRatEC50117 nM[3][6]
Colon Circular MuscleHumanIC500.87 nM[7]
Uterine Horns (proestrus/estrus)RatEC5025.12 nM[7]
Uterine Horns (diestrus/metestrus)RatEC5051.29 nM[7]
NK2 Receptor Binding-IC506.1 nM[3][6][8]

Table 2: In Vivo Prokinetic Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Anesthetized Animals

Animal ModelAdministration RouteDose RangeObserved EffectReference
Anesthetized MinipigsSubcutaneous (SC)30-100 µg/kgIncreased peak bladder and colorectal pressures.[5][5]
Anesthetized MinipigsIntravenous (IV)0.3 µg/kgIncreased bladder and colorectal pressures.[5][5]
Anesthetized MinipigsIntranasal (IN)100 µg/kgIncreased bladder and colorectal pressures.[5][5]
Anesthetized MinipigsSublingual (SL)5 mg/kgIncreased bladder and colorectal pressures.[5][5]
Anesthetized DogsIntranasal (IN)100 or 300 µg/kgIncreased colorectal peak pressure and area under the curve.[9][9]
Anesthetized DogsSublingual (SL)2.0-6.7 mg/kgIncreased colorectal peak pressure and area under the curve.[9][9]
Acutely Spinalized RatsIntravenous (IV)1-10 µg/kgDose-related increases in bladder pressure and voiding.[10][10]
Acutely Spinalized RatsSubcutaneous (SC)10-300 µg/kgDose-related increases in bladder pressure and voiding.[10][10]
Acutely Spinalized RatsIntramuscular (IM)10-300 µg/kgDose-related increases in bladder pressure and voiding.[10][10]
Acutely Spinalized RatsIntranasal (IN)15-1000 µg/kgDose-related increases in bladder pressure and voiding.[10][10]
Acutely Spinalized RatsSublingual (SL)300-1500 µg/kgDose-related increases in bladder pressure and voiding.[10][10]

Table 3: In Vivo Prokinetic Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Conscious Animals

Animal ModelAdministration RouteDose RangeObserved EffectReference
Conscious MinipigsSubcutaneous (SC)30-300 µg/kgDose-related increase in defecation.[5][5]
Conscious DogsIntranasal (IN)300 and 1000 µg/kgDose-related increase in voiding responses and reduction in latency to urinate and defecate.[9][9]
Conscious DogsSublingual (SL)6.7 mg/kgInduced urination within 10 minutes.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to evaluate the prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10).

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol is a standard method for assessing the contractile or relaxant effects of a compound on isolated smooth muscle tissue.[9]

Materials:

  • Organ bath system (including tissue chambers, force-displacement transducers, amplifiers, and data acquisition system)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection tools, sutures

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) stock solution

  • Standard contractile agent (e.g., KCl, carbachol)

Procedure:

  • Tissue Preparation: Euthanize the animal (e.g., rat, guinea pig) according to approved ethical guidelines. Dissect the desired smooth muscle tissue (e.g., a segment of colon or bladder). Carefully remove any adhering connective and fatty tissue in a petri dish filled with cold, carbogen-aerated Krebs-Henseleit solution. For tubular organs, gently flush the lumen to remove contents. Cut the tissue into strips of appropriate size (e.g., 1.5-2 cm long). Tie sutures to both ends of the tissue strip.

  • Mounting the Tissue: Mount the tissue strip in the organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to the force-displacement transducer.

  • Equilibration and Viability Check: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1.0 g). During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes. After equilibration, assess the viability of the tissue by inducing a contraction with a standard depolarizing agent, such as 60 mM KCl. A robust and reproducible contraction indicates a healthy preparation.

  • Drug Administration: After washing out the KCl and allowing the tissue to return to baseline, administer [Lys5,MeLeu9,Nle10]-NKA(4-10) in a cumulative or non-cumulative manner.

    • Cumulative Dosing: Add increasing concentrations of the agonist to the bath without washing out the previous concentration.

    • Non-Cumulative Dosing: Add a single concentration, record the maximal response, and then wash the tissue multiple times until the baseline is re-established before adding the next concentration.

  • Data Analysis: Record the contractile force. Normalize the responses to the maximal contraction induced by KCl or to the maximal response induced by the test compound. Construct concentration-response curves and calculate EC50 values.

In_Vitro_Workflow In Vitro Smooth Muscle Contraction Workflow start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate and Check Viability (KCl) mount->equilibrate add_agonist Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) equilibrate->add_agonist record Record Contractile Force add_agonist->record analyze Analyze Data (EC50) record->analyze end End analyze->end

Caption: In Vitro Smooth Muscle Contraction Workflow.

In Vivo Measurement of Colonic Motility (Colonic Manometry)

This protocol describes the in vivo measurement of colonic motor patterns in response to a prokinetic agent in a rat model.[11]

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., urethane)

  • Miniature strain-gauge force transducers

  • Data acquisition system

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) solution for injection

  • Surgical instruments

Procedure:

  • Surgical Preparation: Anesthetize the rat. Perform a midline laparotomy to expose the colon. Suture miniature strain-gauge force transducers to the serosal surface of the ascending and sigmoid colon to record circular muscle contractions. Suture the lead wires of the transducers to the abdominal wall and pass them subcutaneously to the back of the neck to be exteriorized. Close the abdominal incision.

  • Recovery: Allow the animals to recover for at least one week after surgery.

  • Experimental Protocol: Fast the rats for 24 hours with free access to water. Connect the exteriorized transducer leads to the data acquisition system and record baseline colonic motility for a defined period (e.g., 60 minutes).

  • Drug Administration: Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) via the desired route (e.g., intravenous, subcutaneous).

  • Data Recording and Analysis: Record colonic motility for a specified period after drug administration. Analyze the frequency, amplitude, and duration of colonic contractions. Compare the post-drug motility parameters to the baseline recordings.

In_Vivo_Workflow In Vivo Colonic Manometry Workflow start Start anesthetize Anesthetize Rat start->anesthetize implant Implant Transducers on Colon anesthetize->implant recover Surgical Recovery (1 week) implant->recover fast Fast Animal (24h) recover->fast baseline Record Baseline Motility fast->baseline administer Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) baseline->administer record Record Post-Drug Motility administer->record analyze Analyze Contraction Parameters record->analyze end End analyze->end

Caption: In Vivo Colonic Manometry Workflow.

Conclusion

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and selective NK2 receptor agonist with significant prokinetic effects demonstrated in a variety of in vitro and in vivo models. Its mechanism of action through the Gαq-PLC-IP3 pathway leads to increased intracellular calcium and smooth muscle contraction. The quantitative data presented in this guide highlight its potential as a therapeutic agent for GI motility disorders. The detailed experimental protocols provide a framework for further investigation and characterization of this and similar compounds. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of gastrointestinal pharmacology and developing novel treatments for patients with debilitating motility disorders.

References

[Lys5,MeLeu9,Nle10]-NKA(4-10): A Technical Guide for Studying Bladder Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective and potent neurokinin 2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), and its application in the study of urinary bladder contractility. This peptide analog of neurokinin A (NKA) serves as a valuable pharmacological tool for investigating the role of the tachykinin system in lower urinary tract function and for the development of novel therapeutic agents targeting bladder dysfunction.

Core Concepts: Tachykinins and Bladder Function

Tachykinins are a family of neuropeptides that play a significant role in smooth muscle contraction throughout the body, including the detrusor muscle of the urinary bladder.[1][2][3] Their effects are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3.[4] In the context of bladder function, the NK2 receptor is of particular interest as its activation leads to detrusor muscle contraction, a critical step in the process of micturition.[1][3][5] [Lys5,MeLeu9,Nle10]-NKA(4-10) is a highly selective agonist for the NK2 receptor, making it an ideal compound for elucidating the specific contributions of this receptor subtype to bladder physiology and pathophysiology.[6]

Quantitative Data on Bladder Contractility

The prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on the urinary bladder have been quantified in various preclinical models. The following tables summarize key findings from in vivo and in vitro studies.

In Vivo Studies: Effects on Bladder Pressure and Urination
Animal ModelAdministration RouteDose RangeKey FindingsReference
Anesthetized MinipigsSubcutaneous (SC)30-100 µg/kgDose-dependent increase in peak bladder pressure.[6][7][6][7]
Anesthetized MinipigsIntravenous (IV)0.3 µg/kgIncreased bladder pressure.[6][7][6][7]
Anesthetized MinipigsIntranasal (IN)100 µg/kgIncreased bladder pressure.[7][7]
Anesthetized MinipigsSublingual (SL)5 mg/kgIncreased bladder pressure.[7][7]
Conscious MinipigsSubcutaneous (SC)100 µg/kgIncreased urination.[7][7]
Anesthetized Rats (Intact)Intravenous (IV)0.1-300 µg/kgDose-dependent increases in bladder pressure, inducing urine release at doses >0.3-1 µg/kg.[5][5]
Anesthetized Rats (Acute Spinalized)Intravenous (IV)0.1-100 µg/kgDose-dependent bladder contractions; urine release required higher doses (≥10 µg/kg).[5][5]
Conscious RatsSubcutaneous (SC)10-100 µg/kgDose-dependent increases in urination.[2][2]
Conscious DogsIntravenous (IV)10-100 µg/kgElicited micturition.[6][6]
In Vitro Studies: Effects on Bladder Tissue Contraction
Tissue PreparationAgonistEC50Key FindingsReference
Rat Bladder[Lys5,MeLeu9,Nle10]-NKA(4-10)10 nMInduced contraction of the rat bladder.
Child Detrusor Muscle[Lys5,MeLeu9,Nle10]-NKA(4-10)pD2 = 7.3Contracted the isolated child detrusor muscle.[3][3]
Hamster Bladder Strips[βAla8]NKA(4-10) (another NK2 agonist)104 nMInduced concentration-dependent contraction.[8][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline common experimental protocols for studying the effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder contractility.

In Vivo Cystometry in Anesthetized Rats

This protocol is adapted from studies investigating the effects of intravenously administered [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder pressure.[5]

  • Animal Preparation: Female rats are anesthetized with urethane. A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A venous catheter is placed for drug administration.

  • Experimental Setup: The bladder catheter is connected to a pressure transducer and an infusion pump. Bladder pressure is continuously recorded.

  • Procedure:

    • The bladder is filled with saline to approximately 70% of its capacity to induce stable bladder contractions.[5]

    • [Lys5,MeLeu9,Nle10]-NKA(4-10) is administered intravenously in ascending doses (e.g., 0.1-300 µg/kg).[5]

    • Changes in bladder pressure, including baseline pressure and the amplitude and frequency of contractions, are monitored and recorded.

    • To confirm the involvement of the NK2 receptor, a selective antagonist such as GR159897 (1 mg/kg, i.v.) can be administered prior to the agonist.[5]

In Vitro Bladder Strip Contractility Assay

This protocol is a standard method for assessing the direct effects of compounds on bladder smooth muscle.[9][10]

  • Tissue Preparation:

    • The urinary bladder is excised from the animal (e.g., rat) and placed in cold, oxygenated Krebs solution.[9][10]

    • The bladder is opened, and longitudinal strips of the detrusor muscle (approximately 2 mm x 8 mm) are prepared.[10]

  • Experimental Setup:

    • Each bladder strip is mounted in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) Krebs solution.[9][10]

    • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile force.[9][10]

  • Procedure:

    • The tissue is allowed to equilibrate under a resting tension until spontaneous contractions are stable.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the organ bath.

    • The contractile response at each concentration is recorded until a maximal response is achieved.

    • To investigate the involvement of specific signaling pathways, inhibitors can be added to the bath before the addition of the agonist.

Signaling Pathways

The contractile effect of [Lys5,MeLeu9,Nle10]-NKA(4-10) in bladder smooth muscle is initiated by the activation of the NK2 receptor, a Gq/11-coupled receptor.[1][11] The subsequent intracellular signaling cascade involves multiple pathways leading to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to Ca2+.

NK2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LMN_NKA [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor LMN_NKA->NK2R Binds to Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates VDCC Voltage-Dependent Ca2+ Channel Gq11->VDCC Activates RhoA RhoA Gq11->RhoA Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_influx Ca2+ VDCC->Ca_influx Ca2+ Influx SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_SR Ca2+ SR->Ca_SR Releases Ca_cytosol Increased [Ca2+]i Ca_SR->Ca_cytosol Ca_influx->Ca_cytosol Contraction Smooth Muscle Contraction Ca_cytosol->Contraction Leads to PKC->Contraction Contributes to RhoK Rho Kinase (ROCK) RhoA->RhoK Activates RhoK->Contraction Ca2+ Sensitization

Caption: NK2 Receptor Signaling Pathway in Bladder Smooth Muscle.

The activation of the NK2 receptor by [Lys5,MeLeu9,Nle10]-NKA(4-10) triggers the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored Ca2+. Concurrently, Gq/11 activation also leads to the opening of voltage-dependent Ca2+ channels, resulting in an influx of extracellular Ca2+.[1][11] The resulting increase in cytosolic Ca2+ is a primary driver of smooth muscle contraction.

Furthermore, the Gq/11 pathway activates the RhoA/Rho kinase (ROCK) signaling cascade.[1][11] ROCK phosphorylates and inhibits myosin light chain phosphatase, which leads to an increase in phosphorylated myosin light chain at a given Ca2+ concentration. This process, known as Ca2+ sensitization, contributes to the sustained contraction of the bladder smooth muscle. DAG, in concert with Ca2+, activates Protein Kinase C (PKC), which can also contribute to the contractile response.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder contractility.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis and Interpretation Hypothesis Formulate Hypothesis (e.g., LMN-NKA induces bladder contraction via NK2R) Model Select Model (In Vivo vs. In Vitro) Hypothesis->Model InVivo In Vivo Cystometry Model->InVivo e.g., Anesthetized Rat InVitro In Vitro Bladder Strip Contractility Assay Model->InVitro e.g., Isolated Rat Bladder DoseResponse Dose-Response Curve Generation InVivo->DoseResponse InVitro->DoseResponse Antagonist Antagonist Studies (e.g., with GR159897) DoseResponse->Antagonist To confirm receptor specificity Data Collect and Analyze Data (e.g., Bladder Pressure, Contractile Force) Antagonist->Data Mechanism Elucidate Mechanism of Action Data->Mechanism Conclusion Draw Conclusions Mechanism->Conclusion

Caption: General Experimental Workflow for Studying Bladder Contractility.

Conclusion

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a powerful and selective tool for probing the function of the NK2 receptor in the urinary bladder. Its ability to induce robust and reproducible bladder contractions makes it invaluable for both basic physiological research and the preclinical evaluation of novel urological therapies. A thorough understanding of its pharmacological profile, combined with rigorous experimental design, will continue to advance our knowledge of lower urinary tract control and aid in the development of treatments for conditions such as underactive bladder and neurogenic bladder. It is important to note that while [Lys5,MeLeu9,Nle10]-NKA(4-10) is highly selective for the NK2 receptor, it also has some affinity for the NK1 receptor, which can mediate side effects such as dermal flushing.[2][12] Therefore, careful consideration of dose and the use of appropriate antagonists are essential for interpreting experimental results.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of LMN-NKA in Gastrointestinal Motility Research

This technical guide provides a comprehensive overview of [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA), a potent and selective neurokinin 2 receptor (NK2R) agonist, and its role in the field of gastrointestinal (GI) motility research. LMN-NKA serves as a critical pharmacological tool for investigating the mechanisms of gut motility and represents a potential therapeutic agent for conditions characterized by underactive bowel function.

Introduction to LMN-NKA

LMN-NKA is a synthetic analogue of Neurokinin A (NKA), a member of the tachykinin family of neuropeptides.[1] It is a highly selective agonist for the neurokinin 2 receptor (NK2R), with significantly lower affinity for NK1 and NK3 receptors.[2][3] This selectivity makes it an invaluable tool for elucidating the specific role of NK2R in physiological processes, particularly the contraction of smooth muscle in the gastrointestinal and urinary tracts.[1] Tachykinin NK2R agonists are known to cause contraction of the smooth muscle of the bladder and gastrointestinal tract across various species, including humans.[4] Research into LMN-NKA is driven by the need for pharmacotherapies that can produce rapid, "on-demand" bowel and bladder voiding for individuals with conditions like constipation, underactive bowel, and urinary retention.[4]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of LMN-NKA is the stimulation of NK2 receptors located on smooth muscle cells of the gastrointestinal tract. The NK2 receptor is a G-protein coupled receptor (GPCR), and its activation by LMN-NKA initiates a downstream signaling cascade that leads to smooth muscle contraction.

Activation of the NK2 receptor by LMN-NKA leads to the coupling and activation of the Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin II (MLC20), which is the crucial step for initiating the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and increased gastrointestinal motility.[5]

LMN_NKA_Signaling_Pathway LMN_NKA LMN-NKA NK2R NK2 Receptor (Gq-coupled) LMN_NKA->NK2R Binds to Gq Gq Protein Activation NK2R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Leads to

Figure 1: LMN-NKA Signaling Pathway for GI Smooth Muscle Contraction.

Preclinical Evidence in Gastrointestinal Motility

LMN-NKA has demonstrated significant prokinetic effects in various animal models, establishing its role as a potent stimulator of gastrointestinal motility.

In Rats: Subcutaneous (SC) administration of LMN-NKA in conscious rats produces dose-related increases in defecation.[4][6] Doses of 30 and 100 μg/kg significantly increase the number of fecal pellets and reduce the latency to defecation.[4] These effects are mediated by the NK2R, as they are completely blocked by the NK2R antagonist GR159897, but are unaffected by the NK1R antagonist CP-99,994.[4][6]

In Minipigs: In both anesthetized and conscious minipigs, LMN-NKA has been shown to increase colorectal activity.[2][7] In anesthetized minipigs, SC administration of 30-100 μg/kg increases peak colorectal pressure.[1][7] This effect is also inhibited by the NK2R antagonist GR159897.[2][7] In conscious minipigs, SC doses of 30-300 μg/kg lead to a dose-related increase in defecation.[2][7] Repeated administration (30 μg/kg, three times daily for five days) maintains a high defecation response rate of approximately 82%.[2][7]

In Dogs: Studies in conscious dogs have shown that LMN-NKA elicits rapid-onset defecation.[4] The prokinetic effects are observed with various administration routes, including intranasal and sublingual, which increase colorectal pressure in anesthetized dogs and translate to defecation in conscious animals within 5-20 minutes.[8]

Data Presentation: Quantitative Effects of LMN-NKA

The following tables summarize the quantitative data from key preclinical studies on LMN-NKA.

Table 1: Effect of Subcutaneous LMN-NKA on Defecation in Conscious Rats

Dose (μg/kg, SC) Outcome Result Statistical Significance
30 Total Fecal Pellets (at 30 min) Increased p < 0.001[4]
100 Total Fecal Pellets (at 30 min) Increased p < 0.001[4]
30 Latency to Defecate Reduced p < 0.0005[4]
100 Latency to Defecate Reduced p < 0.0005[4]

Data is expressed as median ± interquartile range (n=10–15/group).[4]

Table 2: Effect of Subcutaneous LMN-NKA on Colorectal Pressure and Defecation in Minipigs

Dose (μg/kg, SC) Animal State Outcome Result
30 - 100 Anesthetized Peak Colorectal Pressure Increased[1][7]
30 - 300 Conscious Defecation Rate Dose-related increase[2][7]
30 (repeated dosing) Conscious Defecation Response Rate Maintained at ~82%[2][7]

| 300 | Conscious | Emesis | Observed in 38% of subjects[2][7] |

Table 3: Effect of LMN-NKA Antagonism on Defecation in Conscious Rats (100 μg/kg LMN-NKA)

Antagonist Pre-treatment Receptor Blocked Effect on LMN-NKA-induced Defecation
GR159897 (1 mg/kg) NK2R Completely blocked[4][6]

| CP-99,994 (1 mg/kg) | NK1R | No effect[4][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in LMN-NKA research.

Rapid Detection Voiding and Defecation Assay in Conscious Rats

Objective: To assess the dose-response and receptor-specific effects of LMN-NKA on urination and defecation in conscious rats.[4]

Animals: Male Sprague Dawley or Fischer Brown Norway rats.[4]

Habituation:

  • Habituate rats to handling for at least 3 days prior to the experiment.[4]

  • Place rats in individual metabolic cages for approximately 20 minutes each day for 3 days to acclimate them to the testing environment. This is critical to prevent high baseline voiding and defecation due to stress.[4]

  • On test days, move rats to the procedure room in their home cage 10-20 minutes before the experiment begins.[4]

Procedure (Dose-Response Study):

  • Place individual rats into metabolic cages for a 10-minute acclimation period.[4]

  • Administer LMN-NKA (10, 30, or 100 μg/kg) or saline vehicle via subcutaneous (SC) injection.[4][6]

  • Immediately return the rat to the metabolic cage and monitor for 30 minutes.[4][6]

  • Record the latency to the first urination and defecation event.[4]

  • Count the total number of fecal pellets and measure the total urine volume at 10 and 30 minutes post-injection.[4]

Procedure (Antagonist Study):

  • Administer the NK2R antagonist GR159897 (1 mg/kg), the NK1R antagonist CP-99,994 (1 mg/kg), or vehicle.[4][6]

  • Allow for a 20-minute acclimation and antagonist absorption period.[4]

  • Administer LMN-NKA (100 μg/kg) or saline via SC injection.[4][6]

  • Monitor and record outcomes as described in the dose-response study for 30 minutes.[4][6]

Colorectal Pressure Measurement in Anesthetized Minipigs

Objective: To measure the direct effect of LMN-NKA on colorectal smooth muscle contractility.[7]

Animals: Female Göttingen minipigs.

Anesthesia and Surgical Preparation:

  • Anesthetize the minipigs (e.g., with isoflurane).

  • Insert a catheter into the bladder to measure intravesical pressure.

  • Insert a pressure-sensing catheter into the colon/rectum to measure colorectal pressure.

  • Establish intravenous (IV) access for drug administration.

Procedure:

  • Allow the animal to stabilize after surgical preparation.

  • Administer LMN-NKA via SC (30-100 μg/kg) or IV (0.3 μg/kg) injection.[7]

  • Continuously record colorectal pressure using a physiograph system.[2]

  • For antagonist studies, pre-treat with GR159897 (1 mg/kg, IV) 15 minutes prior to LMN-NKA administration.[2][7]

  • Analyze the data for changes in peak pressure, duration of contraction, and area under the curve (AUC).[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the prokinetic effects of LMN-NKA.

Experimental_Workflow A Animal Model Selection (e.g., Rat, Minipig) B Habituation & Acclimation (3-5 days) A->B C Group Assignment B->C D1 Vehicle Control Group C->D1 D2 LMN-NKA Dose-Response Groups (e.g., 10, 30, 100 µg/kg) C->D2 D3 Antagonist + LMN-NKA Group (e.g., GR159897 + 100 µg/kg LMN-NKA) C->D3 E Drug Administration (e.g., Subcutaneous) D1->E D2->E D3->E F Observation & Data Collection (30 min period) E->F G Endpoint Measurement F->G H1 Defecation Latency & Pellet Count G->H1 H2 Urination Latency & Volume G->H2 H3 Colorectal Pressure (if anesthetized) G->H3 I Statistical Analysis (e.g., ANOVA, Kruskal-Wallis) H1->I H2->I H3->I J Results Interpretation I->J

Figure 2: General Experimental Workflow for LMN-NKA Prokinetic Studies.

Conclusion and Future Directions

LMN-NKA is a powerful and selective NK2R agonist that reliably induces gastrointestinal smooth muscle contraction, leading to defecation. Its effects are dose-dependent and specifically mediated by the NK2 receptor, as demonstrated by antagonist studies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating GI motility and developing novel prokinetic agents.

Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic profiles of LMN-NKA with different formulations and routes of administration, such as sublingual or intranasal, to improve clinical feasibility.[3][7] Additionally, exploring the efficacy and safety of more selective NK2R agonists, which may minimize NK1R-mediated side effects like flushing, is a critical step in translating this research into viable therapeutic options for patients with gastrointestinal motility disorders.[4][6]

References

A Comprehensive Technical Guide to [Lys5,MeLeu9,Nle10]-NKA(4-10): A Potent and Selective Tachykinin NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic peptide analogue, [Lys5,MeLeu9,Nle10]-NKA(4-10), a highly potent and selective agonist for the tachykinin NK2 receptor. This document details its discovery, biological significance, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity and functional potency are presented in structured tables for clear comparison. Furthermore, this guide illustrates the key signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a C-terminal heptapeptide (B1575542) analogue of the tachykinin Neurokinin A (NKA). It was developed as a highly selective and potent agonist for the tachykinin NK2 receptor, a G-protein coupled receptor predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] The discovery of selective agonists like [Lys5,MeLeu9,Nle10]-NKA(4-10) has been instrumental in elucidating the physiological roles of the NK2 receptor and exploring its potential as a therapeutic target. This peptide has demonstrated significant prokinetic activity, inducing smooth muscle contraction in various tissues, including the colon and urinary bladder, across multiple species.[2][3][4]

Discovery and Significance

The development of [Lys5,MeLeu9,Nle10]-NKA(4-10) was first described by Chassaing et al. in 1991 as part of an effort to create highly selective ligands for tachykinin receptor subtypes.[5][6] This compound was found to be a potent competitor at NK2 binding sites with markedly low affinity for NK1 and NK3 receptors.[5] Its high selectivity has made it an invaluable pharmacological tool for investigating the specific functions of the NK2 receptor, distinguishing its effects from those mediated by NK1 and NK3 receptors.[7] Subsequent studies have utilized this peptide to explore the role of NK2 receptors in various physiological processes, including visceral pain, intestinal motility, and bladder control.[1][7]

Physicochemical Properties

PropertyValueReference
Molecular Formula C39H65N9O9
Molecular Weight 804.0 g/mol
Amino Acid Sequence Asp-Lys-Phe-Val-Gly-MeLeu-Nle-NH2[2]
CAS Number 137565-28-7[6]
Solubility Soluble in water to 1 mg/ml

Biological Activity and Quantitative Data

Receptor Binding Affinity

[Lys5,MeLeu9,Nle10]-NKA(4-10) exhibits high affinity for the NK2 receptor and significant selectivity over NK1 and NK3 receptors.

ReceptorAssay TypeSpecies/Cell LineLigandParameterValueReference
NK2 Radioligand BindingHuman Colon Circular Muscle Membranes[125I]-NKAIC500.87 nM[8]
NK2 Radioligand Binding--IC506.1 nM[6]
NK1/NK2 Selectivity Radioligand Binding--Ki Ratio (NK1/NK2)674[4]
Functional Potency

The agonistic activity of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been demonstrated in various functional assays, primarily through its ability to induce smooth muscle contraction.

Tissue/Cell LineSpeciesAssay TypeParameterValueReference
Rat Fundus RatSmooth Muscle ContractionEC50117 nM[6][8]
Rat Bladder RatSmooth Muscle ContractionEC5010 nM[6][8]
Rat Uterine Horns (proestrus/estrus) RatSmooth Muscle ContractionEC5025.12 nM[8]
Rat Uterine Horns (diestrus/metestrus) RatSmooth Muscle ContractionEC5051.29 nM[8]
NK1/NK2 Selectivity -Functional AssaySelectivity Ratio≥74[4]

Experimental Protocols

Solid-Phase Peptide Synthesis

[Lys5,MeLeu9,Nle10]-NKA(4-10) is synthesized using Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Selection: Rink Amide resin is used to obtain the C-terminal amide.[9]

  • Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.[10]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for a specified time.[9]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HCTU) and coupled to the deprotected N-terminus of the growing peptide chain. This cycle is repeated for each amino acid in the sequence.[9]

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

G Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (Fmoc-AA, HCTU) Deprotect->Couple Wash Wash (DMF) Couple->Wash Cleave Cleavage from Resin (TFA Cocktail) Repeat Repeat for each Amino Acid Wash->Repeat n-1 times Repeat->Deprotect Purify Purification (RP-HPLC) Cleave->Purify Final [Lys5,MeLeu9,Nle10] -NKA(4-10) Purify->Final

Solid-Phase Synthesis Workflow
Radioligand Binding Assay

Protocol:

  • Membrane Preparation: Tissues or cells expressing the NK2 receptor are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The protein concentration is determined using a standard assay (e.g., BCA assay).[3][12]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand (e.g., [125I]-NKA), and either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the test compound ([Lys5,MeLeu9,Nle10]-NKA(4-10)) at various concentrations.[3][12]

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[3][12]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.[3][12]

  • Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.[3][12]

G Membranes Receptor Membranes Incubate Incubate Membranes->Incubate Radioligand Radioligand ([125I]-NKA) Radioligand->Incubate Compound Test Compound or Unlabeled Ligand Compound->Incubate Filter Filter & Wash Incubate->Filter Count Count Radioactivity Filter->Count Analyze Data Analysis (IC50/Ki) Count->Analyze

Radioligand Binding Assay Workflow
Isolated Tissue (Organ Bath) Assay for Smooth Muscle Contraction

Protocol:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., rat fundus or bladder) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.[13][14][15]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.[13][15]

  • Drug Addition: [Lys5,MeLeu9,Nle10]-NKA(4-10) is added to the organ bath in a cumulative concentration-response manner.

  • Contraction Measurement: The isometric contraction of the tissue is measured using a force transducer and recorded.

  • Data Analysis: The magnitude of the contraction is plotted against the logarithm of the agonist concentration to generate a concentration-response curve. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.[13][15]

Intracellular Calcium Mobilization Assay

Protocol:

  • Cell Culture: Cells expressing the NK2 receptor are cultured on glass coverslips or in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.[16][17][18]

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence microscope or plate reader.

  • Agonist Stimulation: [Lys5,MeLeu9,Nle10]-NKA(4-10) is added to the cells, and the change in fluorescence is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is measured.[16][17][18]

  • Data Analysis: The change in fluorescence intensity or ratio is indicative of a change in intracellular calcium concentration. The EC50 for the calcium response can be calculated from concentration-response curves.[16]

Inositol (B14025) Phosphate (B84403) Accumulation Assay

Protocol:

  • Cell Labeling: Cells expressing the NK2 receptor are labeled by incubating them with [3H]-myo-inositol.

  • Agonist Stimulation: The cells are then stimulated with [Lys5,MeLeu9,Nle10]-NKA(4-10) in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Chromatographic Separation: The different inositol phosphate isomers are separated using ion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by liquid scintillation counting.

  • Data Analysis: The accumulation of inositol phosphates is a measure of receptor-mediated phospholipase C activation.

Signaling Pathways

Activation of the NK2 receptor by [Lys5,MeLeu9,Nle10]-NKA(4-10) primarily initiates a signaling cascade through the Gq/11 family of G-proteins.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to downstream cellular responses, most notably smooth muscle contraction.[1][19]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist [Lys5,MeLeu9,Nle10] -NKA(4-10) NK2R NK2 Receptor Agonist->NK2R Gq11 Gq/11 NK2R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Ca_cyto->PKC Contraction Smooth Muscle Contraction Ca_cyto->Contraction PKC->Contraction

NK2 Receptor Signaling Pathway

Conclusion

[Lys5,MeLeu9,Nle10]-NKA(4-10) remains a cornerstone tool in tachykinin research. Its high potency and selectivity for the NK2 receptor have enabled significant advancements in our understanding of the physiological and pathophysiological roles of this receptor. The detailed methodologies and comprehensive data presented in this guide are intended to support further research and development efforts in this field, from basic scientific inquiry to the exploration of novel therapeutic strategies targeting the NK2 receptor.

References

The Structure-Activity Relationship of [Lys5,MeLeu9,Nle10]-NKA(4-10): A Selective NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The synthetic heptapeptide, [Lys5,MeLeu9,Nle10]-NKA(4-10), a C-terminal fragment of Neurokinin A (NKA), has emerged as a valuable pharmacological tool and a lead compound in the development of selective tachykinin NK2 receptor agonists. Its structural modifications from the endogenous NKA(4-10) sequence confer a remarkable increase in both potency and selectivity for the NK2 receptor, making it a subject of significant interest for therapeutic applications targeting smooth muscle contraction and other physiological processes modulated by the NK2 receptor. This guide provides a comprehensive overview of the structure-activity relationship of [Lys5,MeLeu9,Nle10]-NKA(4-10), presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Structure and Key Modifications

The parent peptide, Neurokinin A (NKA), is a member of the tachykinin family of neuropeptides. The C-terminal fragment NKA(4-10) retains the core sequence responsible for receptor binding and activation. The key to the enhanced pharmacological profile of [Lys5,MeLeu9,Nle10]-NKA(4-10) lies in three specific amino acid substitutions:

  • Lysine (B10760008) at position 5 (Lys5): The substitution of the original serine with a positively charged lysine residue significantly enhances binding affinity and functional potency at the NK2 receptor.[1] Studies have shown that a basic residue at this position facilitates a stronger interaction with a putative negative charge on the NK2 receptor.[1]

  • N-methyl-Leucine at position 9 (MeLeu9): This modification, the methylation of the amide nitrogen of leucine, is crucial for increasing the peptide's resistance to enzymatic degradation, thereby enhancing its bioavailability and duration of action.

  • Norleucine at position 10 (Nle10): The replacement of methionine with its isosteric analogue, norleucine, prevents oxidation of the side chain, which is a common pathway for the inactivation of methionine-containing peptides. This substitution contributes to the overall stability of the compound.

The amino acid sequence of [Lys5,MeLeu9,Nle10]-NKA(4-10) is Asp-Lys-Phe-Val-Gly-MeLeu-Nle-NH2.[2]

Quantitative Pharmacological Profile

The pharmacological activity of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting its potency and selectivity for the NK2 receptor.

Table 1: Binding Affinity and Functional Potency at Human Recombinant NK2 and NK1 Receptors [3][4]

ParameterNK2 ReceptorNK1 ReceptorSelectivity Ratio (NK1/NK2)
Binding Affinity (Ki, nM) Data not explicitly provided in a single value, but high affinity is consistently reported.Data not explicitly provided in a single value, but significantly lower affinity is reported.674 (Ki ratio)
Functional Potency (EC50, nM) - Calcium Mobilization Potent agonist activity demonstrated.Significantly less potent.105 (EC50 ratio)
Functional Potency (EC50, nM) - Cyclic AMP Stimulation Potent agonist activity demonstrated.Significantly less potent.74 (EC50 ratio)

Table 2: Functional Activity in Isolated Tissues

Tissue PreparationSpeciesBioassayPotency (EC50 or pD2)Reference
Human Urinary BladderHumanContractionpD2 = 8.1[5]
Rat FundusRatContractionEC50 = 117 nM[2][6]
Rat BladderRatContractionEC50 = 10 nM[2][6]
Human Colon Circular MuscleHumanRadioligand Binding (IC50)IC50 = 0.87 nM[2]
Rat Uterine Horns (proestrus/estrus)RatContractionEC50 = 25.12 nM[2]
Rat Uterine Horns (diestrus/metestrus)RatContractionEC50 = 51.29 nM[2]

Table 3: In Vivo Prokinetic Activity

SpeciesAdministration RouteDoseEffectReference
Dog (anesthetized)Intranasal (IN)100 or 300 µg/kgIncreased colorectal and bladder peak pressure[7]
Dog (anesthetized)Sublingual (SL)2.0–6.7 mg/kgIncreased colorectal and bladder peak pressure[7]
Dog (conscious)Intravenous (i.v.)10-100 µg/kg (repeated)Elicits micturition and defecation[2][8]
MinipigSubcutaneous (s.c.)30-100 µg/kgIncreased peak bladder and colorectal pressures[8]

Signaling Pathways

[Lys5,MeLeu9,Nle10]-NKA(4-10) exerts its effects by activating NK2 receptors, which are G-protein coupled receptors (GPCRs).[9] The primary signaling cascade involves the activation of Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][12] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][12] This cascade ultimately leads to various cellular responses, including smooth muscle contraction. Additionally, NK2 receptor activation can also couple to Gαs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[3][10]

NK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor Ligand->NK2R Binds to Gq Gαq/11 NK2R->Gq Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response cAMP->Response

Figure 1: NK2 Receptor Signaling Pathways

Experimental Protocols

The characterization of [Lys5,MeLeu9,Nle10]-NKA(4-10) relies on a set of well-established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for the NK2 receptor.

  • Membrane Preparation:

    • Tissues (e.g., human colon, rat fundus) or cells expressing recombinant NK2 receptors are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][5]

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • Membrane preparations are incubated with a radiolabeled NK2 receptor ligand (e.g., [125I]-[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10) or [125I]-NKA) at a fixed concentration.[3][5][13]

    • Increasing concentrations of the unlabeled test compound ([Lys5,MeLeu9,Nle10]-NKA(4-10)) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 receptor agonist or antagonist.[5]

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.[5]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation (Homogenization & Centrifugation) Start->MembranePrep BindingReaction Binding Reaction (Incubate Membranes, Radioligand, & Test Compound) MembranePrep->BindingReaction Separation Separation of Bound/Free Ligand (Rapid Filtration) BindingReaction->Separation Detection Detection (Gamma Counting) Separation->Detection DataAnalysis Data Analysis (Calculate IC50 and Ki) Detection->DataAnalysis End End DataAnalysis->End

Figure 2: Radioligand Binding Assay Workflow

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of the test compound to activate the NK2 receptor and trigger a downstream signaling event, the release of intracellular calcium.

  • Cell Culture:

    • Cells stably expressing the human recombinant NK2 receptor (e.g., Chinese Hamster Ovary - CHO cells) are cultured in appropriate media.[3][4]

  • Cell Loading:

    • Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Measurement of Calcium Response:

    • The loaded cells are placed in a fluorometer or a fluorescence plate reader.

    • A baseline fluorescence reading is established.

    • The test compound ([Lys5,MeLeu9,Nle10]-NKA(4-10)) is added at various concentrations, and the change in fluorescence intensity is recorded over time.[3][4]

    • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis:

    • The peak fluorescence response at each concentration of the test compound is measured.

    • A dose-response curve is generated by plotting the response against the logarithm of the agonist concentration.

    • The EC50 value (the concentration that produces 50% of the maximal response) is determined by non-linear regression analysis.

Functional Assay: Isolated Tissue Contraction

This ex vivo assay assesses the physiological effect of the test compound on smooth muscle contractility.

  • Tissue Dissection and Mounting:

    • A specific smooth muscle tissue (e.g., rat fundus, guinea pig ileum, human bladder strips) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[1][5]

    • The tissue is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • The tissue is allowed to equilibrate under a resting tension for a period of time.

    • The viability of the tissue is confirmed by challenging it with a standard contractile agent (e.g., carbachol (B1668302) or potassium chloride).

  • Cumulative Concentration-Response Curve:

    • Increasing concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) are added cumulatively to the organ bath.

    • The contractile response at each concentration is recorded until a maximal response is achieved.

  • Data Analysis:

    • The contractile responses are expressed as a percentage of the maximal response.

    • A dose-response curve is constructed, and the EC50 or pD2 (-log EC50) value is determined.

Conclusion

The structure-activity relationship of [Lys5,MeLeu9,Nle10]-NKA(4-10) is well-defined, with specific amino acid substitutions conferring high potency and selectivity for the NK2 receptor. Its robust pharmacological profile, characterized by potent induction of smooth muscle contraction and prokinetic effects, has been thoroughly documented through a variety of in vitro and in vivo assays. This comprehensive understanding of its molecular interactions and functional consequences makes [Lys5,MeLeu9,Nle10]-NKA(4-10) an invaluable tool for studying the physiological roles of the NK2 receptor and a promising lead for the development of novel therapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

An In-depth Technical Guide to the Pharmacology of LMN-NKA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMN-NKA, chemically identified as [Lys5,MeLeu9,Nle10]-Neurokinin A (4-10), is a potent and selective synthetic peptide agonist of the neurokinin 2 (NK2) receptor. It exhibits significant prokinetic properties, primarily inducing smooth muscle contraction in the bladder and gastrointestinal tract. This technical guide provides a comprehensive overview of the pharmacology of LMN-NKA, detailing its mechanism of action, receptor binding affinity, in vitro and in vivo effects, and the associated signaling pathways. The information presented is intended to support further research and development of LMN-NKA and other selective NK2 receptor agonists for potential therapeutic applications, such as the management of bladder and bowel dysfunction.

Mechanism of Action

LMN-NKA exerts its pharmacological effects primarily through the activation of the neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR). While LMN-NKA is a selective agonist for the NK2 receptor, it also possesses some affinity for the neurokinin 1 (NK1) receptor, which can lead to off-target effects at higher concentrations.[1][2]

The activation of NK2 receptors by LMN-NKA in smooth muscle cells of the bladder and colon initiates a signaling cascade that leads to contraction, resulting in urination and defecation.[1][3] Conversely, the off-target activation of NK1 receptors is associated with side effects such as dermal flushing and hypotension.[1]

Receptor Binding and Selectivity

LMN-NKA demonstrates a high affinity for the NK2 receptor. In functional assays measuring calcium mobilization, LMN-NKA is approximately 74 to 105-fold more selective for the NK2 receptor compared to the NK1 receptor.[1] This selectivity is a critical attribute for its potential therapeutic use, as it minimizes the dose at which NK1 receptor-mediated side effects are observed.

Signaling Pathways

The binding of LMN-NKA to the NK2 receptor triggers the activation of associated G-proteins, primarily Gq/11 and Gs. This initiates two main downstream signaling pathways:

  • Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle contraction.

  • Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which can also contribute to the physiological response.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LMN_NKA LMN-NKA NK2R NK2 Receptor LMN_NKA->NK2R Binds to Gq_protein Gq/11 NK2R->Gq_protein Activates Gs_protein Gs NK2R->Gs_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_cyto [Ca2+]i (Increased) ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to PKA->Contraction Contributes to

Caption: LMN-NKA Signaling Pathways via the NK2 Receptor.

In Vitro and In Vivo Pharmacology

In Vitro Studies

Functional in vitro assays, such as calcium mobilization studies, have been instrumental in characterizing the potency and selectivity of LMN-NKA. These assays typically utilize cell lines engineered to express the human NK2 receptor.

In Vivo Studies in Animal Models

Extensive in vivo studies in rats and minipigs have demonstrated the prokinetic effects of LMN-NKA.

Rat Studies:

Subcutaneous administration of LMN-NKA in conscious rats produces dose-dependent increases in urination and defecation.[1] The effects are rapid in onset, typically occurring within 10 to 30 minutes of administration.[1] Studies using selective antagonists have confirmed that these effects are mediated by the NK2 receptor, while the observed side effect of flushing is mediated by the NK1 receptor.[1][2]

Minipig Studies:

In both anesthetized and conscious minipigs, LMN-NKA has been shown to increase bladder and colorectal pressure, leading to urination and defecation.[3] These studies have explored various routes of administration, including subcutaneous, intravenous, intranasal, and sublingual, demonstrating the versatility of this peptide.[3]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for LMN-NKA from various studies.

Table 1: In Vivo Dose-Response of LMN-NKA in Conscious Rats (Subcutaneous)

Parameter10 µg/kg30 µg/kg100 µg/kgReference
Urination
Urine Volume (median)No significant increaseSignificant increaseSignificant increase[1]
Number of Urination Events (median)No significant increaseSignificant increaseSignificant increase[1]
Latency to Urinate (median)No significant decreaseNo significant decreaseSignificant decrease[1]
Defecation
Total Fecal Pellets (median at 30 min)No significant increaseSignificant increaseSignificant increase[1]
Latency to Defecate (median)No significant decreaseSignificant decreaseSignificant decrease[1]

Table 2: Pharmacokinetics of LMN-NKA in Minipigs (100 µg/kg, Subcutaneous)

ParameterValueReference
Cmax (ng/mL)123[3]
AUC (min*ng/mL)1790[3]

Table 3: Pharmacokinetics of LMN-NKA in Dogs (Subcutaneous)

ParameterValueReference
Tmax (min)<5
T1/2 (min)<16

Experimental Protocols

In Vivo Urination and Defecation Assay in Rats ("Rapid Detection Voiding Assay")

This protocol is adapted from studies investigating the prokinetic effects of LMN-NKA in conscious rats.[1][2]

Materials:

  • Male Sprague-Dawley rats

  • LMN-NKA

  • Vehicle (e.g., saline)

  • NK1 receptor antagonist (e.g., CP-99,994)

  • NK2 receptor antagonist (e.g., GR159897)

  • Observation chambers with a wire mesh floor over absorbent paper

  • Syringes and needles for subcutaneous injection

  • Scale for weighing fecal pellets

Procedure:

  • Acclimate rats to the observation chambers for a set period (e.g., 20-30 minutes) before drug administration.

  • For antagonist studies, administer the vehicle or antagonist (e.g., 1 mg/kg) subcutaneously and allow for a sufficient pre-treatment period (e.g., 20 minutes) for receptor blockade.

  • Administer LMN-NKA (doses ranging from 10-100 µg/kg) or vehicle subcutaneously.

  • Observe the animals continuously for a period of 30 minutes post-injection.

  • Record the latency to the first urination and defecation event.

  • Count the number of urination spots on the absorbent paper.

  • Collect and weigh the total number of fecal pellets produced during the observation period.

  • Observe for any signs of flushing (reddening of the ears).

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_data Data Collection acclimation Acclimate Rats to Observation Chambers antagonist_admin Administer Antagonist/Vehicle (SC) acclimation->antagonist_admin antagonist_prep Prepare Antagonist/Vehicle antagonist_prep->antagonist_admin lmn_nka_prep Prepare LMN-NKA/Vehicle lmn_nka_admin Administer LMN-NKA/Vehicle (SC) lmn_nka_prep->lmn_nka_admin pretreatment Pre-treatment Period (e.g., 20 min) antagonist_admin->pretreatment pretreatment->lmn_nka_admin observation Observe for 30 min lmn_nka_admin->observation record_latency Record Latency to Urination & Defecation observation->record_latency count_urination Count Urination Events observation->count_urination weigh_feces Collect & Weigh Fecal Pellets observation->weigh_feces observe_flushing Observe for Flushing observation->observe_flushing

Caption: Workflow for the in vivo voiding assay in rats.
Calcium Mobilization Assay

This generalized protocol is for assessing the agonist activity of LMN-NKA at the NK2 receptor in a cell-based assay.

Materials:

  • A cell line stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and reagents

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • LMN-NKA

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the NK2 receptor-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer, potentially with Pluronic F-127 to aid in dye solubilization. Remove the cell culture medium and add the dye loading solution to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

  • Compound Preparation: Prepare serial dilutions of LMN-NKA in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

  • Agonist Addition and Data Acquisition: Establish a baseline fluorescence reading for a short period. Then, using the instrument's integrated fluidics, add the LMN-NKA dilutions to the wells while continuously recording the fluorescence signal over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of LMN-NKA. Plot the response as a function of the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

LMN-NKA is a valuable pharmacological tool for studying the roles of the NK2 receptor in various physiological processes. Its selectivity for the NK2 receptor over the NK1 receptor, coupled with its potent prokinetic effects, underscores its potential as a lead compound for the development of novel therapeutics for bladder and bowel disorders. This technical guide provides a foundational understanding of the pharmacology of LMN-NKA, which can aid researchers and drug development professionals in their ongoing investigations. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of LMN-NKA in clinical settings.

References

A Technical Guide to the Receptor Binding Profile of [Lys5,MeLeu9,Nle10]-NKA(4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of the synthetic peptide [Lys5,MeLeu9,Nle10]-NKA(4-10). This potent and selective neurokinin-2 (NK2) receptor agonist is a valuable tool for investigating the physiological roles of the NK2 receptor and for the development of novel therapeutics targeting this receptor. This document details its binding affinities, functional potencies, and the experimental methodologies used to determine these characteristics.

Core Receptor Binding and Functional Data

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a highly selective agonist for the NK2 receptor, demonstrating significantly lower affinity for the neurokinin-1 (NK1) receptor.[1][2][3] The quantitative data from radioligand binding and functional assays are summarized in the tables below.

Radioligand Binding Affinity

The binding affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) to human NK1 and NK2 receptors has been determined through competitive binding assays. These experiments measure the concentration of the ligand required to displace a specific radioligand from the receptor, providing the inhibition constant (Ki).

CompoundReceptorKi (nM)Selectivity (NK1 Ki / NK2 Ki)
[Lys5,MeLeu9,Nle10]-NKA(4-10) NK2 0.8 674
NK1 539

Table 1: Binding affinities (Ki) of [Lys5,MeLeu9,Nle10]-NKA(4-10) at human NK1 and NK2 receptors expressed in CHO cells. Data derived from displacement of [125I]-NKA for NK2 receptors and [3H]-Septide for NK1 receptors.[2][3]

Functional Potency

The functional potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) is assessed by measuring its ability to elicit a cellular response following receptor activation. Key functional assays include the measurement of intracellular calcium mobilization and cyclic AMP (cAMP) stimulation. The potency is typically expressed as the half-maximal effective concentration (EC50) or as an IC50 value of 6.1 nM for the NK2 receptor.[4][5][6][7][8]

AssayReceptorEC50 (nM)Selectivity (NK1 EC50 / NK2 EC50)
Intracellular Calcium Mobilization NK2 1.5 105
NK1 158
Cyclic AMP Stimulation NK2 2.2 74
NK1 162

Table 2: Functional potencies (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) in stimulating intracellular calcium mobilization and cyclic AMP production in CHO cells expressing human NK1 or NK2 receptors.[2][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the receptor binding profile of [Lys5,MeLeu9,Nle10]-NKA(4-10).

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing NK2 or NK1 Receptors Homogenization Homogenization CHO_cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_pellet Isolated Membranes Centrifugation->Membrane_pellet Incubation Incubation: - Membranes - Radioligand ([125I]-NKA or [3H]-Septide) - [Lys5,MeLeu9,Nle10]-NKA(4-10) Membrane_pellet->Incubation Filtration Rapid Filtration (GF/C filters) Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_calc IC50 Determination Scintillation->IC50_calc Ki_calc Ki Calculation (Cheng-Prusoff equation) IC50_calc->Ki_calc

Radioligand Binding Assay Workflow

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 or NK1 receptor are cultured and harvested.

  • Cells are washed and then homogenized in a cold buffer solution containing protease inhibitors.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Competitive Binding:

  • A fixed concentration of radioligand ([125I]-Neurokinin A for NK2 receptors or [3H]-Septide for NK1 receptors) is incubated with the prepared cell membranes.[2][3]

  • Increasing concentrations of the unlabeled test compound, [Lys5,MeLeu9,Nle10]-NKA(4-10), are added to compete for binding to the receptor.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration ([Ca2+]i), a downstream signaling event of NK2 receptor activation via the Gq pathway.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing NK2 or NK1 Receptors Dye_loading Loading with Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) CHO_cells->Dye_loading Washing Washing Dye_loading->Washing Baseline Measure Baseline Fluorescence Washing->Baseline Agonist_addition Add [Lys5,MeLeu9,Nle10]-NKA(4-10) Baseline->Agonist_addition Fluorescence_measurement Measure Fluorescence Change Agonist_addition->Fluorescence_measurement EC50_calc EC50 Determination Fluorescence_measurement->EC50_calc cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing NK2 or NK1 Receptors Incubation_PDE Incubation with a phosphodiesterase (PDE) inhibitor CHO_cells->Incubation_PDE Agonist_stimulation Stimulation with [Lys5,MeLeu9,Nle10]-NKA(4-10) Incubation_PDE->Agonist_stimulation Cell_lysis Cell Lysis Agonist_stimulation->Cell_lysis cAMP_detection cAMP Detection (e.g., HTRF) Cell_lysis->cAMP_detection EC50_calc EC50 Determination cAMP_detection->EC50_calc NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor Agonist->NK2R Binds to Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation PKA_activation->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of [Lys5,MeLeu9,Nle10]-NKA(4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys5,MeLeu9,Nle10]-Neurokinin A(4-10) (LMN-NKA) is a potent and selective synthetic heptapeptide (B1575542) agonist of the tachykinin NK2 receptor.[1][2] It is a valuable pharmacological tool for investigating the physiological roles of NK2 receptors in vivo. Tachykinin NK2 receptors are primarily located on smooth muscle cells and are involved in a variety of physiological processes, including smooth muscle contraction in the gastrointestinal and urinary tracts.[3][4][5] In vivo studies have demonstrated the prokinetic effects of LMN-NKA, highlighting its potential for therapeutic applications in conditions characterized by bladder and bowel dysfunction.[4][6]

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of LMN-NKA, including detailed methodologies, data presentation, and visualization of the relevant signaling pathway and experimental workflows.

Signaling Pathway

LMN-NKA exerts its primary physiological effects through the activation of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the contraction of smooth muscle. However, at higher concentrations or via specific routes of administration, LMN-NKA can also interact with the tachykinin NK1 receptor, leading to off-target effects such as hypotension and emesis.[7][8][9]

Simplified Signaling Pathway of LMN-NKA LMN_NKA [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor (Primary Target) LMN_NKA->NK2R High Affinity NK1R NK1 Receptor (Off-Target) LMN_NKA->NK1R Lower Affinity Gq_PLC Gq/11 -> PLC activation NK2R->Gq_PLC Hypotension_Emesis Hypotension, Emesis, Flushing NK1R->Hypotension_Emesis IP3_DAG IP3 & DAG increase Gq_PLC->IP3_DAG Ca_release Intracellular Ca2+ release IP3_DAG->Ca_release Smooth_Muscle_Contraction Smooth Muscle Contraction (Bladder, Colon) Ca_release->Smooth_Muscle_Contraction

Caption: Simplified signaling pathway of [Lys5,MeLeu9,Nle10]-NKA(4-10).

Data Presentation

The following tables summarize quantitative data from various in vivo studies investigating the effects of LMN-NKA across different animal models and routes of administration.

Table 1: Effects of Intravenous (IV) Administration of LMN-NKA in Anesthetized Macaques [7]

Dose (µg/kg)Peak Increase in Colorectal Pressure (mmHg)AUC for Colorectal Pressure (mmHg*s)Change in Mean Arterial Pressure (%)
1Dose-related increaseDose-related increaseTransient reduction
10Dose-related increaseDose-related increaseTransient reduction
100Up to 120Up to 24,987Up to -26%

Table 2: Effects of Subcutaneous (SC) Administration of LMN-NKA in Anesthetized Macaques [7]

Dose (µg/kg)Peak Increase in Colorectal Pressure (mmHg)AUC for Colorectal Pressure (mmHg*s)Change in Mean Arterial Pressure (%)
3Dose-related increaseSimilar to IVMinimal
10Dose-related increaseSimilar to IVMinimal
30Up to 49Up to 18,546Minimal
100Up to 49Up to 18,546Hypotension in 1 of 2 animals

Table 3: Effects of LMN-NKA on Bladder and Colorectal Pressure in Anesthetized Minipigs [8]

Route of AdministrationDosePeak Bladder PressurePeak Colorectal Pressure
Subcutaneous (SC)30-100 µg/kgIncreasedIncreased
Intravenous (IV)0.3 µg/kgIncreasedIncreased
Intranasal (IN)100 µg/kgIncreasedIncreased
Sublingual (SL)5 mg/kgIncreasedIncreased

Table 4: Effects of LMN-NKA on Urination and Defecation in Conscious Rats [6]

Dose (µg/kg, SC)Increase in Voided Urine VolumeIncrease in Urination EventsLatency to Urinate
10No significant increaseNo significant increaseNo significant change
30Significant increaseSignificant increaseDecreased
100Significant increaseSignificant increaseDecreased

Experimental Protocols

Protocol 1: Evaluation of Colorectal and Cardiovascular Effects in Anesthetized Macaques

This protocol is adapted from studies investigating the prokinetic and cardiovascular effects of LMN-NKA.[7]

Workflow for Macaque In Vivo Study start Start anesthetize Anesthetize Macaque start->anesthetize instrument Surgical Instrumentation (Catheters for drug admin & pressure monitoring) anesthetize->instrument stabilize Stabilization Period instrument->stabilize baseline Record Baseline Parameters (Colorectal & Arterial Pressure) stabilize->baseline administer Administer LMN-NKA (IV or SC, dose-escalation) baseline->administer antagonist Optional: Pre-treat with NK1/NK2 Antagonist (e.g., CP-99,994 or GR 159897) baseline->antagonist record Record Post-Dose Parameters administer->record data_analysis Data Analysis (Peak pressure, AUC, MAP change) record->data_analysis antagonist->administer end End data_analysis->end

Caption: Experimental workflow for in vivo studies in anesthetized macaques.

1. Animal Model:

  • Adult cynomolgus or rhesus macaques of either sex.

  • Animals should be fasted overnight with free access to water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the animals using a suitable anesthetic regimen (e.g., ketamine induction followed by isoflurane (B1672236) maintenance).

  • Surgically implant catheters for intravenous (IV) or subcutaneous (SC) drug administration and for the measurement of arterial blood pressure.

  • Insert a pressure transducer-tipped catheter into the colorectum to measure colorectal pressure.

3. Experimental Procedure:

  • Allow the animal to stabilize after surgical preparation.

  • Record baseline colorectal and arterial blood pressure for a defined period.

  • Administer LMN-NKA via the desired route (IV or SC) in a dose-escalating manner (e.g., 1, 3, 10, 30, 100 µg/kg).

  • Continuously monitor and record colorectal pressure and mean arterial pressure (MAP).

  • To determine receptor specificity, a separate cohort of animals can be pre-treated with an NK1 antagonist (e.g., CP-99,994) or an NK2 antagonist (e.g., GR 159897) prior to LMN-NKA administration.[2][7]

4. Data Analysis:

  • Calculate the peak increase in colorectal pressure from baseline.

  • Determine the area under the curve (AUC) for the colorectal pressure response.

  • Calculate the percentage change in MAP from baseline.

Protocol 2: Assessment of Bladder and Colorectal Activity in Anesthetized Minipigs

This protocol is based on studies evaluating the effects of LMN-NKA on lower urinary and gastrointestinal tract function.[8]

1. Animal Model:

  • Domestic minipigs of either sex.

  • Animals should be fasted prior to the experiment.

2. Anesthesia and Instrumentation:

  • Anesthetize the minipigs with an appropriate anesthetic protocol.

  • Catheterize the bladder for pressure measurement and the colon for colorectal pressure recording.

  • Establish venous access for drug administration.

3. Experimental Procedure:

  • After a stabilization period, record baseline bladder and colorectal pressures.

  • Administer LMN-NKA via the chosen route (SC: 30-100 µg/kg; IV: 0.3 µg/kg; Intranasal: 100 µg/kg; Sublingual: 5 mg/kg).

  • Monitor and record bladder and colorectal pressure continuously.

  • For antagonist studies, pre-treat with the NK2 antagonist GR 159897 (1 mg/kg, IV) 15 minutes prior to LMN-NKA administration.[8]

4. Data Analysis:

  • Measure the peak increase in bladder and colorectal pressure following drug administration.

Protocol 3: Rapid Detection Voiding and Defecation Assay in Conscious Rats

This protocol is designed for a high-throughput assessment of the functional effects of LMN-NKA on urination and defecation.[6][9]

Workflow for Conscious Rat Voiding Assay start Start acclimate Acclimate Rat to Observation Chamber start->acclimate pretreat Optional: Pre-treat with Antagonist (NK1 or NK2) acclimate->pretreat administer Administer LMN-NKA (SC) acclimate->administer pretreat->administer observe Observe and Record for 30 min: - Urination events - Defecation events - Dermal flushing administer->observe measure Measure Urine Volume and Fecal Pellet Count observe->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Experimental workflow for the rapid detection voiding assay in conscious rats.

1. Animal Model:

  • Adult male or female rats (e.g., Sprague-Dawley).

  • House animals under standard laboratory conditions with free access to food and water.

2. Experimental Procedure:

  • Place individual rats in a clean observation chamber with a wire mesh floor over a collection plate.

  • Allow for an acclimation period.

  • For antagonist studies, administer the NK2 antagonist GR 159897 (1 mg/kg) or the NK1 antagonist CP-99,994 (1 mg/kg) prior to LMN-NKA.[9]

  • Administer LMN-NKA subcutaneously (SC) at doses ranging from 10 to 100 µg/kg.[6][9]

  • Observe the animals for a set period (e.g., 30 minutes) and record the latency to and number of urination and defecation events.

  • Also, monitor for any signs of dermal flushing.[9]

3. Data Analysis:

  • Quantify the total volume of urine voided and the number of fecal pellets produced.

  • Analyze the incidence and latency of urination and defecation.

  • Score the presence and severity of dermal flushing.

Conclusion

The provided protocols and data offer a robust framework for conducting in vivo research on the tachykinin NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). These studies are crucial for understanding the physiological and potential therapeutic effects of activating the NK2 receptor pathway, particularly in the context of gastrointestinal and urogenital function. Careful consideration of the animal model, route of administration, and specific endpoints is essential for obtaining reliable and translatable results.

References

Application Notes and Protocols for In Vitro Assay of [Lys5,MeLeu9,Nle10]-NKA(4-10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and highly selective synthetic peptide agonist for the neurokinin-2 receptor (NK2R), a member of the G protein-coupled receptor (GPCR) family. The tachykinin family of neuropeptides, including substance P and neurokinin A (NKA), and their receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes. Due to its high selectivity for NK2R over other neurokinin receptors, [Lys5,MeLeu9,Nle10]-NKA(4-10) serves as an invaluable tool for studying the pharmacology of NK2R and for the development of novel therapeutics targeting this receptor.

This document provides detailed application notes and protocols for performing an in vitro functional assay to characterize the activity of [Lys5,MeLeu9,Nle10]-NKA(4-10) on the human NK2 receptor. The primary assay described is a calcium mobilization assay, a robust and high-throughput method for measuring the activation of Gq-coupled GPCRs like NK2R.

Principle of the Assay

The NK2 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration can be detected using fluorescent calcium indicators, providing a direct measure of receptor activation.

Data Presentation

The following tables summarize the quantitative pharmacological data for [Lys5,MeLeu9,Nle10]-NKA(4-10) and related compounds at the human NK2 receptor.

Table 1: Binding Affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for Human NK2 Receptor

CompoundAssay TypeCell LineRadioligandKi (nM)Reference
[Lys5,MeLeu9,Nle10]-NKA(4-10)Radioligand BindingCHO cells expressing hNK2R[125I]-NKA0.87[1]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Radioligand BindingCHO cells expressing hNK2R[125I]-NKANot specified[2]

Table 2: Functional Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) at Human NK2 Receptor

CompoundAssay TypeCell LineParameterValue (nM)Reference
[Lys5,MeLeu9,Nle10]-NKA(4-10)Calcium MobilizationCHO cells expressing hNK2REC50105 (selectivity ratio NK1/NK2)[2]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Tissue Contraction (Rat Bladder)-EC5010[1]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Tissue Contraction (Rat Fundus)-EC50117[1]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Binding Assay-IC506.1
Neurokinin ACalcium MobilizationCHO cells expressing hNK2REC501 (selectivity ratio NK1/NK2)[2]

Experimental Protocols

Calcium Mobilization Assay Using a Fluorescent Plate Reader (e.g., FLIPR)

This protocol describes the measurement of intracellular calcium mobilization in a cell line stably expressing the human NK2 receptor following stimulation with [Lys5,MeLeu9,Nle10]-NKA(4-10).

Materials:

  • Cell Line: Human NK2 receptor-expressing cells (e.g., CHO-K1/hNK2R from GenScript, Cat. No. M00200; or U2OS/hNK2R from Innoprot, Cat. No. P30148).[3][4]

  • Peptide Agonist: [Lys5,MeLeu9,Nle10]-NKA(4-10)

  • Cell Culture Medium: As recommended by the cell line supplier (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic).

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Compound Plate: Polypropylene 96-well or 384-well plates.

  • Calcium Assay Kit: A commercially available no-wash calcium assay kit (e.g., Fluo-4 NW Calcium Assay Kit or similar).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Plate Reader: A plate reader equipped with fluidic handling and capable of kinetic fluorescence measurements (e.g., a FLIPR instrument).

Protocol:

  • Cell Plating:

    • Culture the NK2R-expressing cells according to the supplier's instructions.

    • On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

    • Seed the cells into the black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay (typically 20,000 - 40,000 cells per well for a 96-well plate).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Plate Preparation:

    • Prepare a stock solution of [Lys5,MeLeu9,Nle10]-NKA(4-10) in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of the peptide agonist in Assay Buffer in the compound plate to achieve a range of concentrations for generating a dose-response curve. A typical final concentration range in the assay plate would be from 1 pM to 1 µM.

    • Include wells with Assay Buffer only as a negative control.

  • Dye Loading:

    • On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions.

    • Remove the assay plates from the incubator and carefully aspirate the culture medium.

    • Add an equal volume of the prepared dye solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plates at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • Calcium Flux Measurement:

    • Set up the fluorescent plate reader to monitor fluorescence intensity over time (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).

    • Program the instrument to add the compounds from the compound plate to the assay plate and immediately begin kinetic reading.

    • A typical protocol involves a baseline reading for 10-20 seconds, followed by the addition of the agonist, and then continuous reading for 60-180 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Mandatory Visualizations

Signaling Pathway Diagram

NK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor Agonist->NK2R Binds Gq Gαq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2+ Ca²⁺ ER->Ca2+ Releases Response Cellular Response Ca2+->Response

Caption: NK2 Receptor Signaling Pathway.

Experimental Workflow Diagram

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture NK2R-expressing cells Cell_Plating 2. Seed cells into assay plates Cell_Culture->Cell_Plating Dye_Loading 4. Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Prep 3. Prepare serial dilutions of [Lys5,MeLeu9,Nle10]-NKA(4-10) Measurement 6. Measure fluorescence using a plate reader (Baseline -> Agonist Addition -> Kinetic Read) Compound_Prep->Measurement Incubation 5. Incubate for dye uptake Dye_Loading->Incubation Incubation->Measurement Data_Processing 7. Calculate ΔF (Peak - Baseline) Measurement->Data_Processing Curve_Fitting 8. Plot dose-response curve Data_Processing->Curve_Fitting EC50_Determination 9. Determine EC50 value Curve_Fitting->EC50_Determination

Caption: Experimental Workflow for Calcium Mobilization Assay.

References

Application Notes and Protocols for LMN-NKA Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the selective neurokinin-2 receptor (NK2R) agonist, [Lys5,MeLeu9,Nle10]-Neurokinin A (4-10) (LMN-NKA), in various animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in their study design and execution.

Introduction to LMN-NKA

LMN-NKA is a potent and selective synthetic analog of Neurokinin A (NKA), a member of the tachykinin peptide family. It primarily acts as an agonist at the NK2R, which is expressed in various tissues, including smooth muscle of the gastrointestinal and urinary tracts. LMN-NKA's prokinetic activity makes it a valuable tool for investigating the role of NK2R in visceral functions and as a potential therapeutic agent for conditions characterized by smooth muscle hypomotility.

Data Presentation: Quantitative Summary of LMN-NKA Administration

The following tables summarize the reported dosages and significant effects of LMN-NKA administered via various routes in different animal models.

Table 1: Subcutaneous (SC) Administration of LMN-NKA

Animal ModelDosage Range (µg/kg)Key Findings
Rat 10 - 100Dose-dependent increases in urination and defecation.[1][2][3] Flushing observed, mediated by NK1R.[1][2][3]
Minipig 30 - 300Dose-related increase in defecation.[2][3] Increased peak bladder and colorectal pressures.[2][3] Emesis observed at 300 µg/kg.[2][3]

Table 2: Intravenous (IV) Administration of LMN-NKA

Animal ModelDosage Range (µg/kg)Key Findings
Dog 10 - 100Elicited micturition, defecation, emesis, and hypotension.[4]
Minipig 0.3Increased bladder and colorectal pressures.[2][3] Transient decrease in mean arterial pressure.[3]

Table 3: Intranasal (IN) and Sublingual (SL) Administration of LMN-NKA

Animal ModelRouteDosageKey Findings
Minipig IN100 µg/kgIncreased bladder and colorectal pressures.[2][3]
Minipig SL5 - 10 mg/kgIncreased bladder and colorectal pressures.[2][3] Urination and defecation observed.[2][3]

Signaling Pathway of LMN-NKA

LMN-NKA primarily exerts its effects through the activation of the NK2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to smooth muscle contraction. While highly selective for NK2R, at higher concentrations, LMN-NKA can also interact with the NK1 receptor, leading to off-target effects such as hypotension and flushing.

LMN_NKA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LMN-NKA LMN-NKA NK2R NK2R LMN-NKA->NK2R Primary Target NK1R NK1R (Higher Concentrations) LMN-NKA->NK1R Off-Target Gq Gq NK2R->Gq Activates NK1R->Gq Activates Hypotension Hypotension/ Flushing NK1R->Hypotension PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: LMN-NKA Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the administration of LMN-NKA in common animal models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Subcutaneous (SC) Injection in Rats

Materials:

  • LMN-NKA solution (sterile, at the desired concentration in saline)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol (B145695) swabs

  • Animal scale

Procedure:

  • Preparation: Weigh the rat to determine the correct injection volume. Prepare the LMN-NKA solution to the final desired concentration in sterile saline. Draw the calculated volume into the syringe.

  • Restraint: Gently restrain the rat. One common method is to allow the rat to grip a wire cage top while gently scruffing the loose skin at the back of the neck.

  • Injection Site: Identify the injection site on the dorsal side, in the loose skin between the shoulder blades.

  • Injection: Swab the injection site with 70% ethanol. Tent the skin and insert the needle at the base of the tent, parallel to the spine.

  • Administration: Aspirate slightly to ensure the needle is not in a blood vessel. Inject the solution smoothly.

  • Post-injection: Withdraw the needle and apply gentle pressure to the injection site for a few seconds. Return the rat to its cage and monitor for any adverse reactions.

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • LMN-NKA solution (sterile, in saline)

  • Sterile 0.5 mL or 1 mL syringes

  • Sterile 27-30 gauge needles

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol swabs

Procedure:

  • Preparation: Prepare the LMN-NKA solution and draw the calculated volume into the syringe. Ensure there are no air bubbles.

  • Warming: Place the mouse in a restrainer. To promote vasodilation and improve visualization of the tail veins, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes.

  • Vein Identification: The two lateral tail veins are the preferred sites for injection.

  • Injection: Swab the tail with 70% ethanol. With the bevel of the needle facing up, insert the needle into one of the lateral veins at a shallow angle. The needle should be inserted parallel to the vein.

  • Administration: A successful insertion will often be indicated by a flash of blood in the hub of the needle. Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-injection: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the mouse to its cage and monitor its condition.

Protocol 3: Intraperitoneal (IP) Injection in Rats

Materials:

  • LMN-NKA solution (sterile, in saline)

  • Sterile 1-3 mL syringes

  • Sterile 23-25 gauge needles

  • 70% ethanol swabs

Procedure:

  • Preparation: Prepare the LMN-NKA solution and draw up the calculated volume.

  • Restraint: Restrain the rat securely. For a one-person technique, hold the rat with its head tilted slightly downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.

  • Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum.

  • Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle.

  • Administration: Aspirate to ensure the needle has not entered the bladder or intestines. If no fluid is withdrawn, inject the solution.

  • Post-injection: Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.

Protocol 4: Intracerebroventricular (ICV) Injection in Rats (General Protocol)

Note: The central effects of LMN-NKA are not well-documented. This protocol provides a general method for administering peptides via ICV injection to investigate potential central nervous system effects. Specific dosages and expected outcomes for LMN-NKA via this route would need to be determined empirically.

Materials:

  • LMN-NKA solution (sterile, in artificial cerebrospinal fluid - aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinjection pump

  • Surgical drill and bits

  • Dental cement

  • Surgical instruments

Procedure:

  • Cannula Implantation (Surgical Procedure):

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using stereotaxic coordinates, drill a small hole over the target lateral ventricle.

    • Implant a guide cannula to the correct depth and secure it to the skull with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week post-surgery.

  • ICV Injection:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula and insert the injection cannula, which is connected to a microinjection pump via tubing.

    • Infuse the LMN-NKA solution at a slow rate (e.g., 0.5-1.0 µL/min) to avoid an increase in intracranial pressure.

    • After infusion, leave the injection cannula in place for a minute to allow for diffusion before withdrawing it and replacing the dummy cannula.

    • Monitor the animal for behavioral changes.

Experimental Workflows

The following diagrams illustrate the general workflows for different administration routes.

SC_IV_IP_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Weighing Weigh Animal Dose_Calculation Calculate Dose Volume Animal_Weighing->Dose_Calculation Syringe_Prep Prepare Syringe Dose_Calculation->Syringe_Prep Restraint Restrain Animal Syringe_Prep->Restraint Injection Inject LMN-NKA (SC, IV, or IP) Restraint->Injection Monitoring Monitor Animal for Effects & Adverse Reactions Injection->Monitoring Data_Collection Collect Data Monitoring->Data_Collection

Caption: General Workflow for SC, IV, and IP Injections.

ICV_Workflow cluster_surgery Surgical Preparation cluster_injection ICV Injection cluster_post_icv Post-Injection Anesthesia Anesthetize Animal Stereotaxic_Placement Place in Stereotaxic Frame Anesthesia->Stereotaxic_Placement Cannula_Implantation Implant Guide Cannula Stereotaxic_Placement->Cannula_Implantation Recovery Surgical Recovery (≥ 1 week) Cannula_Implantation->Recovery Restraint_ICV Gently Restrain Animal Recovery->Restraint_ICV Cannula_Exchange Replace Dummy with Injection Cannula Restraint_ICV->Cannula_Exchange Infusion Infuse LMN-NKA Cannula_Exchange->Infusion Cannula_Replacement Replace Dummy Cannula Infusion->Cannula_Replacement Behavioral_Monitoring Monitor for Central Effects Cannula_Replacement->Behavioral_Monitoring

Caption: Workflow for Intracerebroventricular (ICV) Injection.

References

Application Notes and Protocols: Dose-Response of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of the selective neurokinin 2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), in rats. The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and interpreting experiments involving this compound.

Data Presentation

The following tables summarize the quantitative dose-response data for [Lys5,MeLeu9,Nle10]-NKA(4-10) in rats from in vivo and in vitro studies.

Table 1: In Vivo Dose-Response of [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Pressure in Anesthetized Rats [1][2]

Administration RouteDose (µg/kg)ResponseAnimal Model
Intravenous (i.v.)0.1 - 300Dose-dependent increase in bladder pressureIntact female Sprague-Dawley rats
Intravenous (i.v.)≥ 0.3 - 1Induction of urine release (voiding)Intact female Sprague-Dawley rats
Intravenous (i.v.)≥ 10Induction of urine release (less efficient)Acutely spinalized female Sprague-Dawley rats
Intravenous (i.v.)0.1 - 100Dose-dependent increase in colorectal pressureIntact and acutely spinalized female Sprague-Dawley rats

Table 2: In Vivo Dose-Response of [Lys5,MeLeu9,Nle10]-NKA(4-10) on Urination and Defecation in Conscious Rats [3][4]

Administration RouteDose (µg/kg)ResponseAnimal Model
Subcutaneous (s.c.)10 - 100Dose-related increases in urination and defecationNot specified

Table 3: In Vitro Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Rat Tissues [5]

TissueParameterValue
Rat BladderEC5010 nM
Rat FundusEC50117 nM

Experimental Protocols

In Vivo Evaluation of Bladder and Colorectal Activity in Anesthetized Rats[1][2]

1. Animal Model:

  • Adult female Sprague-Dawley rats (230–300 g) are used.

  • Animals are anesthetized with urethane (B1682113) (1.2–1.4 g/kg, s.c.).

  • Body temperature is maintained at 37°C.

2. Surgical Preparation:

  • The carotid artery and jugular vein are cannulated for blood pressure monitoring and intravenous drug administration, respectively.

  • For cystometry, a catheter is inserted into the bladder dome.

  • For colorectal pressure measurements, a catheter with a side-mounted balloon is inserted into the colon.

3. Drug Administration:

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) is dissolved in saline.

  • Ascending doses (0.1–300 µg/kg) are administered intravenously, followed by a saline flush.

  • A time interval of 15–45 minutes is allowed between doses for bladder pressure to stabilize.

4. Measurements and Analysis:

  • Bladder pressure, voided volume, and colorectal pressure are continuously recorded.

  • Dose-response curves are generated by plotting the change in pressure or the voiding efficiency against the administered dose.

  • To confirm the involvement of the NK2 receptor, the specific antagonist GR159897 (1 mg/kg, i.v.) can be administered prior to the agonist.

Rapid Detection Voiding Assay in Conscious Rats[3][4]

1. Animal Model:

  • Conscious rats are used.

2. Drug Administration:

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) is administered subcutaneously at doses ranging from 10 to 100 µg/kg.

3. Observation and Data Collection:

  • Animals are monitored for 30 minutes post-injection.

  • The occurrence of urination and defecation is recorded.

  • To determine the receptor subtype responsible for the effects, NK1 or NK2 receptor antagonists can be administered prior to [Lys5,MeLeu9,Nle10]-NKA(4-10).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of [Lys5,MeLeu9,Nle10]-NKA(4-10) and a typical experimental workflow for generating a dose-response curve.

G Signaling Pathway of [Lys5,MeLeu9,Nle10]-NKA(4-10) cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular [Lys5,MeLeu9,Nle10]-NKA(4-10) [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor [Lys5,MeLeu9,Nle10]-NKA(4-10)->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC_activation->Contraction

Caption: Signaling cascade initiated by [Lys5,MeLeu9,Nle10]-NKA(4-10) binding to the NK2 receptor.

G Experimental Workflow for In Vivo Dose-Response Curve Generation A Animal Preparation (Anesthesia, Cannulation) B Baseline Measurement (Bladder/Colorectal Pressure) A->B C Administer Vehicle Control B->C D Record Response C->D E Administer Ascending Doses of [Lys5,MeLeu9,Nle10]-NKA(4-10) D->E F Record Response after Each Dose E->F Allow for stabilization between doses F->E G Data Analysis (Plot Dose vs. Response) F->G H Generate Dose-Response Curve G->H

Caption: Workflow for determining the in vivo dose-response curve of [Lys5,MeLeu9,Nle10]-NKA(4-10).

References

Application Notes and Protocols for the Use of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Conscious Dog Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the selective tachykinin neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), in experimental studies involving conscious dogs. The information is intended to guide researchers in designing and executing studies to evaluate the prokinetic effects of this compound on bladder and gastrointestinal function.

Introduction

[Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and selective NK2 receptor agonist, has demonstrated significant prokinetic activity, particularly in stimulating bladder and colorectal smooth muscle contraction.[1][2][3] This makes it a valuable tool for investigating the role of NK2 receptors in visceral function and for the development of potential therapeutics for conditions characterized by bladder and bowel underactivity.[4] Studies in conscious dogs have shown that this compound can reliably induce micturition and defecation.[4] However, it is also associated with side effects such as emesis and hypotension, which are mediated by the neurokinin-1 (NK1) receptor.[4][5]

Mechanism of Action

[Lys5,MeLeu9,Nle10]-NKA(4-10) primarily exerts its effects by binding to and activating NK2 receptors, which are expressed on smooth muscle cells of the bladder and gastrointestinal tract.[3][6] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction.[3] While highly selective for NK2 receptors, at higher doses, it can also interact with NK1 receptors, leading to off-target effects.[4][5]

Tachykinin NK2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space [Lys5,MeLeu9,Nle10]-NKA(4-10) [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data from studies using [Lys5,MeLeu9,Nle10]-NKA(4-10) in conscious dogs.

Table 1: Effects of Intravenous (IV) Administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Conscious Dogs [4]

Dose (µg/kg, IV)Micturition Incidence (%)Defecation Incidence (%)Emesis Incidence (%)Onset of Voiding (min)Duration of Voiding (min)
10≥90≥50~25 (at 100 µg/kg)<4<10
100≥90≥50~25<4<10

Data from repeated administration, four times daily for six consecutive days.

Table 2: Effects of Subcutaneous (SC) Administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) in Conscious Dogs [4]

Dose (µg/kg, SC)Micturition Incidence (%)Defecation Incidence (%)Emesis Incidence (%)Onset of Voiding (min)Duration of Voiding (min)
3088-10088-10050-100<730-60
30088-10088-10050-100<730-60

Data from repeated administration, twice daily for seven consecutive days.

Table 3: Effects of Intranasal (IN) and Sublingual (SL) Administration in Conscious Dogs [7]

RouteDoseUrinationDefecationEmesisOnset of Urination (min)
IN300 µg/kgYesYesYesDose-dependent reduction in latency
IN1000 µg/kgYesYesYesDose-dependent reduction in latency
SL6.7 mg/kgYesNoNo<10

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of [Lys5,MeLeu9,Nle10]-NKA(4-10) to conscious dogs.

1. Animal Model and Housing

  • Species: Beagle dogs are a commonly used breed for these types of studies.

  • Health: Animals should be healthy, acclimated to the laboratory environment, and trained for the experimental procedures to minimize stress.

  • Housing: Dogs should be housed in conditions that comply with institutional and national guidelines for animal welfare.

2. Drug Preparation and Administration

  • Formulation: [Lys5,MeLeu9,Nle10]-NKA(4-10) is typically dissolved in a sterile isotonic saline solution for intravenous and subcutaneous injections. For intranasal and sublingual administration, specific formulations are required.[7]

  • Intravenous (IV) Administration: The compound is administered via a catheter placed in a peripheral vein (e.g., cephalic or saphenous vein).

  • Subcutaneous (SC) Administration: The compound is injected into the loose skin over the back or flank.

  • Intranasal (IN) Administration: A specific volume of the drug solution is delivered into the nasal cavity using a sprayer or a pipette.

  • Sublingual (SL) Administration: A tablet or film containing the drug is placed under the tongue.[7]

3. Experimental Procedure for Assessing Micturition and Defecation

This protocol outlines the steps for observing and quantifying the prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10).

Experimental Workflow for Conscious Dog Studies Start Start Acclimation Acclimation & Baseline Observation Start->Acclimation DrugAdmin Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) (IV, SC, IN, or SL) Acclimation->DrugAdmin Observation Post-Dosing Observation Period (e.g., 60 minutes) DrugAdmin->Observation DataCollection Data Collection: - Latency to micturition/defecation - Incidence and frequency - Volume/weight of excreta - Incidence of emesis - Behavioral changes Observation->DataCollection Monitoring Continuous Physiological Monitoring (Blood Pressure, Heart Rate) Observation->Monitoring End End of Experiment DataCollection->End

Caption: Experimental Workflow for Conscious Dog Studies.
  • Pre-treatment: Dogs are fasted overnight with free access to water to ensure an empty stomach, which can be important for observing defecation and reducing variability.

  • Baseline Observation: Before drug administration, a baseline observation period is necessary to ensure the animal is calm and to note any spontaneous urination or defecation.

  • Drug Administration: The selected dose of [Lys5,MeLeu9,Nle10]-NKA(4-10) is administered via the chosen route.

  • Post-dosing Observation: The animals are closely observed for a defined period (e.g., 1-2 hours) for the following endpoints:

    • Latency to Micturition and Defecation: The time from drug administration to the first event is recorded.

    • Incidence: Whether or not micturition or defecation occurred.

    • Frequency: The number of events within the observation period.

    • Volume/Weight: The volume of urine and weight of feces can be measured.

    • Adverse Events: The incidence and latency of emesis or any other behavioral changes are recorded.

4. Measurement of Cardiovascular Effects

  • Blood Pressure and Heart Rate: To assess the hypotensive effects, blood pressure and heart rate should be monitored. This can be achieved non-invasively using a cuff-based system or invasively via a telemetry device or an arterial catheter for more continuous and accurate measurements.

  • Procedure: Baseline cardiovascular parameters are recorded before drug administration. Following administration, these parameters are monitored continuously or at frequent intervals throughout the observation period.

Important Considerations

  • Dose Selection: The dose of [Lys5,MeLeu9,Nle10]-NKA(4-10) should be carefully selected based on the desired effect and the route of administration. Higher doses are more likely to induce side effects.

  • NK1 Receptor Antagonism: To isolate the NK2 receptor-mediated effects and mitigate side effects like emesis, pre-treatment with a selective NK1 receptor antagonist can be employed.[4]

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC) to ensure the ethical treatment and welfare of the animals.

By following these application notes and protocols, researchers can effectively utilize [Lys5,MeLeu9,Nle10]-NKA(4-10) as a pharmacological tool to investigate the physiology and pharmacology of the tachykinin system in conscious dogs.

References

Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intravenous Administration of LMN-NKA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) is a potent and selective synthetic agonist of the neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family. Activation of NK2 receptors, which are widely expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, leads to rapid smooth muscle contraction. This prokinetic activity has positioned LMN-NKA as a promising therapeutic agent for conditions characterized by bladder and bowel dysfunction, such as neurogenic bladder and bowel in individuals with spinal cord injury. Concurrently, LMN-NKA exhibits some affinity for the neurokinin-1 (NK1) receptor, which can mediate off-target effects such as hypotension and emesis.

The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. This document provides a detailed comparison of subcutaneous (SC) versus intravenous (IV) administration of LMN-NKA, summarizing key data, providing detailed experimental protocols, and visualizing the underlying biological and experimental pathways.

Data Presentation: Subcutaneous vs. Intravenous LMN-NKA

The following tables summarize the key quantitative data comparing the subcutaneous and intravenous administration of LMN-NKA across various preclinical models.

Table 1: Comparative Pharmacokinetics of LMN-NKA

ParameterSubcutaneous (SC)Intravenous (IV)SpeciesReference
Cmax (Peak Plasma Concentration) 39.6 ng/mL1070 ng/mLMacaque[1]
123 ng/mLNot ReportedMinipig
AUC (Area Under the Curve) 627 ng/mLmin2090 ng/mLminMacaque[1]
1790 min*ng/mLNot ReportedMinipig
Tmax (Time to Peak Concentration) ≤ 5 minNot ApplicableRat[2]
T½ (Half-life) ≤ 16 minNot ReportedRat[2]

Table 2: Comparative Pharmacodynamics of LMN-NKA in Anesthetized Rats

ParameterSubcutaneous (SC)Intravenous (IV)GenderReference
Micturition Response Rate 100% (at 30 µg/kg)100% (at 3 µg/kg)Male[3]
71% (at 100 µg/kg)100% (at 10 µg/kg)Female[3]
Onset of Micturition Within 3 minWithin 30 secBoth
Hypotension Significantly less pronouncedObserved at ≥10 µg/kgBoth[3]

Table 3: Dose-Response to LMN-NKA in Conscious Rats (Subcutaneous)

Dose (µg/kg)UrinationDefecationFlushingReference
10 IncreasedIncreasedPresent[4][5]
30 Dose-related increaseDose-related increaseDose-related increase[4][5]
100 Dose-related increaseDose-related increaseDose-related increase[4][5]

Signaling Pathways of LMN-NKA

LMN-NKA primarily exerts its effects through the activation of NK2 receptors, but also has an affinity for NK1 receptors, leading to distinct downstream signaling cascades.

LMN_NKA_Signaling cluster_LMN_NKA LMN-NKA cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses LMN_NKA LMN-NKA NK2R NK2 Receptor LMN_NKA->NK2R Primary Agonist NK1R NK1 Receptor LMN_NKA->NK1R Secondary Agonist Gq11 Gq/11 NK2R->Gq11 Gs Gs NK2R->Gs NK1R->Gq11 NK1R->Gs Hypotension Hypotension, Flushing, Emesis NK1R->Hypotension PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Contraction Smooth Muscle Contraction (Micturition, Defecation) cAMP->Contraction Ca2->Contraction PKC->Contraction

Caption: LMN-NKA signaling through NK1 and NK2 receptors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and standard operating procedures.

Protocol 1: Subcutaneous (SC) Administration of LMN-NKA in Rats

Materials:

  • LMN-NKA solution (sterile, appropriate concentration)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge, 5/8" length)

  • 70% Isopropyl alcohol swabs

  • Rat restrainer (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves

Procedure:

  • Animal Preparation: Weigh the rat to calculate the precise injection volume.

  • Restraint: Securely restrain the rat. This can be done manually by grasping the loose skin over the shoulders ("scruffing") or using a commercial restrainer.

  • Site Preparation: The preferred injection site is the loose skin over the dorsal thoracic (scruff) or flank region. Swab the injection site with a 70% alcohol pad and allow it to air dry.

  • Injection: a. With the non-dominant hand, gently lift a fold of skin to create a "tent". b. With the dominant hand, hold the syringe with the needle bevel facing up. c. Insert the needle into the base of the skin tent at a 45-degree angle to the body. d. Gently pull back on the plunger to aspirate and check for blood. If blood appears, withdraw the needle and select a new site. e. If no blood is aspirated, slowly and steadily inject the LMN-NKA solution.

  • Post-Injection: a. Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if needed. b. Return the animal to its cage and monitor for any adverse reactions. c. Dispose of the needle and syringe in a designated sharps container.

Protocol 2: Intravenous (IV) Administration of LMN-NKA in Rats (Tail Vein)

Materials:

  • LMN-NKA solution (sterile, appropriate concentration)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% Isopropyl alcohol swabs

  • Personal Protective Equipment (PPE): lab coat, gloves

Procedure:

  • Animal Preparation: Weigh the rat to calculate the precise injection volume. Place the rat in a restrainer, allowing the tail to be accessible.

  • Vein Dilation: To improve visualization of the lateral tail veins, warm the tail using a heat lamp or warming pad for 5-10 minutes.

  • Site Preparation: Clean the tail with a 70% alcohol swab. The two lateral tail veins are the primary sites for injection.

  • Injection: a. Immobilize the tail with the non-dominant hand. b. With the dominant hand, align the syringe and needle parallel to the vein with the bevel facing up. c. Insert the needle into the distal third of the tail vein. A small "flash" of blood in the needle hub indicates successful placement. d. Slowly inject the LMN-NKA solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • Post-Injection: a. Withdraw the needle and apply firm pressure to the injection site with sterile gauze to prevent bleeding. b. Return the animal to its cage and monitor for any adverse reactions. c. Dispose of the needle and syringe in a designated sharps container.

Protocol 3: Urodynamic Assessment (Cystometry) in Anesthetized Rats

Materials:

  • Anesthetic (e.g., urethane)

  • Bladder catheter (e.g., PE-50 tubing)

  • Pressure transducer

  • Infusion pump

  • Data acquisition system

  • Surgical instruments

  • Suture material

  • Saline solution

Procedure:

  • Anesthesia and Surgery: a. Anesthetize the rat according to an approved protocol (e.g., urethane (B1682113) 1.2 g/kg, intraperitoneally). b. Make a midline abdominal incision to expose the bladder. c. Insert a catheter into the dome of the bladder and secure it with a purse-string suture.

  • Cystometry Setup: a. Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and an infusion pump.

  • Data Collection: a. Allow the animal to stabilize. b. Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.04 mL/min). c. Record intravesical pressure continuously. d. Administer LMN-NKA (SC or IV) at the desired time point. e. Monitor and record changes in bladder pressure, micturition volume (if applicable), and frequency of bladder contractions.

  • Data Analysis: a. Analyze the cystometrogram to determine parameters such as basal pressure, threshold pressure for micturition, peak micturition pressure, and inter-contraction interval.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the effects of subcutaneous and intravenous LMN-NKA on bladder function in rats.

Experimental_Workflow cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Comparison Animal_Selection Select Rats (e.g., Sprague-Dawley) Acclimation Acclimation Period Animal_Selection->Acclimation Grouping Randomize into Groups (SC vs. IV) Acclimation->Grouping Anesthesia Anesthetize Rat (e.g., Urethane) Grouping->Anesthesia Catheterization Implant Bladder Catheter Anesthesia->Catheterization Cystometry_Setup Connect to Cystometry Rig Catheterization->Cystometry_Setup Baseline Record Baseline Bladder Activity Cystometry_Setup->Baseline Dosing Administer LMN-NKA Baseline->Dosing SC_Dose Subcutaneous Injection Dosing->SC_Dose Group 1 IV_Dose Intravenous Injection Dosing->IV_Dose Group 2 Post_Dose_Recording Record Post-Dosing Bladder Activity SC_Dose->Post_Dose_Recording IV_Dose->Post_Dose_Recording Data_Analysis Analyze Cystometrograms Post_Dose_Recording->Data_Analysis Comparison Compare Pharmacodynamic Parameters (SC vs. IV) Data_Analysis->Comparison

Caption: Workflow for comparing SC and IV LMN-NKA on bladder function.

Conclusion

The choice of administration route for LMN-NKA significantly impacts its pharmacokinetic and pharmacodynamic profile. Intravenous administration leads to a rapid onset of action and high peak plasma concentrations, which is associated with a higher incidence of off-target effects like hypotension.[3] Subcutaneous administration, while having a slightly slower onset, results in lower peak plasma concentrations, which may offer a more favorable safety profile by reducing the risk of NK1 receptor-mediated side effects.[1][3] The data suggest that for therapeutic applications requiring on-demand bladder and bowel emptying, the subcutaneous route may provide a more balanced efficacy and safety profile. Further research is warranted to fully elucidate the bioavailability of subcutaneous LMN-NKA and to translate these preclinical findings to clinical settings.

References

Application Notes and Protocols for [Lys5,MeLeu9,Nle10]-NKA(4-10) Induced Urination and Defecation in Minipigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and selective neurokinin-2 (NK2) receptor agonist, has demonstrated significant prokinetic effects on the bladder and colon.[1][2] This document provides detailed application notes and experimental protocols for the use of this peptide to induce urination and defecation in minipigs, a relevant large animal model for preclinical studies. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of NK2 receptor agonists for bladder and bowel dysfunction.

Mechanism of Action

[Lys5,MeLeu9,Nle10]-NKA(4-10) exerts its effects by selectively binding to and activating NK2 receptors, which are expressed on the smooth muscle of the bladder and gastrointestinal tract.[3][4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle contraction. This direct stimulation of the detrusor muscle in the bladder and the colonic smooth muscle results in increased intravesical and colorectal pressure, ultimately leading to urination and defecation.[1][3] While highly selective for the NK2 receptor, at higher concentrations, off-target effects can occur through activation of NK1 receptors, which may lead to side effects such as flushing and emesis.[3][5]

Signaling Pathway Diagram

NK2_Receptor_Signaling_Pathway cluster_cell Smooth Muscle Cell LMN_NKA [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor LMN_NKA->NK2R Binds to Gq_protein Gq Protein NK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: NK2 Receptor Signaling Pathway in Smooth Muscle Cells.

Data Presentation

Table 1: Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Pressure in Anesthetized Minipigs[1]
Administration RouteDosePeak Bladder PressurePeak Colorectal Pressure
Subcutaneous (SC)30-100 µg/kgIncreasedIncreased
Intravenous (IV)0.3 µg/kgIncreasedIncreased
Intranasal (IN)100 µg/kgIncreasedIncreased
Sublingual (SL)5 mg/kgIncreasedIncreased
Table 2: Urination and Defecation Response in Conscious Minipigs[1]
Administration RouteDoseUrination ResponseDefecation ResponseEmesis
Subcutaneous (SC)30 µg/kgNot specifiedDose-related increaseNot specified
Subcutaneous (SC)100 µg/kgIncreasedDose-related increaseNot specified
Subcutaneous (SC)300 µg/kgNot increasedDose-related increase38% of subjects
Intranasal (IN)100 µg/kgNot specifiedHigher than vehicle (not significant)Not specified
Sublingual (SL)7-10 mg/kg83% of animals83% of animalsNone
Table 3: Pharmacokinetic Parameters of Subcutaneous [Lys5,MeLeu9,Nle10]-NKA(4-10) in Minipigs[1]
Dose (SC)Cmax (ng/mL)AUC (min*ng/mL)
100 µg/kg1231790

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow Animal_Prep Animal Preparation (Acclimatization, Anesthesia/Conscious) Drug_Admin [Lys5,MeLeu9,Nle10]-NKA(4-10) Administration (SC, IV, IN, or SL) Animal_Prep->Drug_Admin Monitoring Monitoring & Data Collection (Bladder/Colorectal Pressure, Urination/Defecation Events, Side Effects) Drug_Admin->Monitoring Data_Analysis Data Analysis (Statistical Evaluation) Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General Experimental Workflow for In Vivo Studies.

Protocol 1: Evaluation of Bladder and Colorectal Activity in Anesthetized Minipigs

Objective: To measure the effect of [Lys5,MeLeu9,Nle10]-NKA(4-10) on bladder and colorectal pressure.

Materials:

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) peptide

  • Vehicle (e.g., sterile saline)

  • Anesthetic agent (e.g., isoflurane)

  • Pressure transducers

  • Catheters for bladder and colorectal pressure measurement

  • Data acquisition system

  • Male or female Göttingen minipigs

Procedure:

  • Animal Preparation: Anesthetize the minipig and maintain a stable level of anesthesia throughout the experiment.

  • Catheterization: Surgically implant pressure-sensing catheters into the bladder and colon for direct pressure measurement.

  • Baseline Measurement: Allow the animal to stabilize and record baseline bladder and colorectal pressure for a sufficient period.

  • Drug Administration: Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) via the desired route (e.g., subcutaneous, intravenous, intranasal, or sublingual) at the predetermined dose.

  • Data Recording: Continuously record bladder and colorectal pressure for at least 60 minutes post-administration or until pressures return to baseline.

  • Data Analysis: Measure the peak pressure change from baseline and the duration of the response.

To study the role of the NK2 receptor, a specific NK2 receptor antagonist, such as GR 159897, can be administered prior to the agonist.[1]

Protocol 2: Induction of Urination and Defecation in Conscious Minipigs

Objective: To assess the ability of [Lys5,MeLeu9,Nle10]-NKA(4-10) to induce urination and defecation and to observe for potential side effects.

Materials:

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) peptide

  • Vehicle (e.g., sterile saline)

  • Metabolism cages or appropriate housing for observation

  • Observational recording equipment (e.g., video camera)

  • Male or female Göttingen minipigs

Procedure:

  • Acclimatization: Acclimate the minipigs to the experimental environment and handling procedures to minimize stress.

  • Baseline Observation: Observe the animals for a period before drug administration to record baseline urination and defecation frequency.

  • Drug Administration: Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) via the chosen route (e.g., subcutaneous, intranasal, or sublingual).

  • Observation Period: Immediately following administration, continuously observe the animals for a defined period (e.g., 60 minutes).

  • Data Collection: Record the latency to the first urination and defecation event, the frequency of events, and the volume of urine and weight of feces if possible.

  • Side Effect Monitoring: Carefully observe and record the incidence and severity of any adverse effects, such as emesis or changes in behavior.

  • Repeated Dosing: For chronic studies, the defecation response rates can be maintained with repeated administration (e.g., 30 µg/kg SC, 3 times daily over 5 consecutive days).[1]

Conclusion

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a valuable research tool for investigating the role of the NK2 receptor in regulating lower urinary tract and colonic function. The protocols and data presented here provide a foundation for preclinical studies in minipigs to explore its therapeutic potential for conditions characterized by bladder and bowel hypomotility. Careful consideration of the administration route and dose is crucial to optimize the desired prokinetic effects while minimizing potential side effects. The minipig appears to be a suitable species for these studies due to a relatively low rate of emesis compared to other species.[1]

References

Application Notes and Protocols for Intranasal and Sublingual Delivery of LMN-NKA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMN-NKA, also known as [Lys5,MeLeu9,Nle10]-Neurokinin A (4-10), is a potent and selective agonist for the Neurokinin-2 receptor (NK2R).[1] Activation of NK2R, a G-protein coupled receptor, has been shown to induce smooth muscle contraction, particularly in the bladder and colon, making LMN-NKA a promising candidate for therapeutic applications in conditions characterized by underactive bladder or bowel.[2][3][4][5][6][7][8][9][10] This document provides detailed application notes and protocols for the intranasal and sublingual delivery of LMN-NKA, summarizing key quantitative data, experimental procedures, and the underlying signaling pathway.

Data Presentation: Pharmacokinetics and Pharmacodynamics

The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamic effects of LMN-NKA administered via intranasal and sublingual routes. Data from different species are presented to provide a broad overview.

Table 1: Pharmacokinetic Parameters of Intranasal LMN-NKA

SpeciesDoseTmaxT1/2CmaxAUCBioavailabilityReference
RabbitsNot Specified10 min16 minNot ReportedNot ReportedNot Reported[3]

Table 2: Pharmacodynamic Effects of Intranasal LMN-NKA in Dogs

DoseEffectOnsetDurationReference
100 µg/kgIncreased colorectal and bladder pressure<2.5 min~25 min[9]
300 µg/kgIncreased colorectal and bladder pressure<2.5 min~25 min[9]
300 µg/kg (conscious)Urination and defecation<10 minNot Reported[10]
1000 µg/kg (conscious)Urination and defecation<10 minNot Reported[10]

Table 3: Pharmacokinetic Parameters of Sublingual LMN-NKA

SpeciesDoseTmaxT1/2CmaxAUCBioavailabilityReference
RabbitsNot Specified10-20 minNot CalculableNot ReportedNot ReportedNot Reported[3]

Table 4: Pharmacodynamic Effects of Sublingual LMN-NKA in Dogs

DoseEffectOnsetDurationReference
2.0-6.7 mg/kgIncreased colorectal and bladder pressure<2.5 min~25 min[9]
6.7 mg/kg (conscious)Urination<10 minNot Reported[9]

Signaling Pathway

LMN-NKA exerts its effects by activating the NK2 receptor, a G-protein coupled receptor (GPCR). The binding of LMN-NKA to NK2R initiates a downstream signaling cascade primarily through the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][2][4][11][12][13] The elevated intracellular calcium and activated PKC contribute to the contraction of smooth muscle cells in the bladder and colon.

LMN_NKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LMN_NKA LMN-NKA NK2R NK2 Receptor LMN_NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates PKC->Contraction Stimulates ER->Ca2 Releases

Caption: LMN-NKA signaling pathway via the NK2 receptor.

Experimental Protocols

Formulation of LMN-NKA for Intranasal and Sublingual Delivery

a. Intranasal Formulation

A suitable vehicle for intranasal delivery of LMN-NKA can be prepared as a buffered solution. The following composition has been found to be effective:[3]

  • LMN-NKA: Active peptide content, concentration adjusted based on the desired dosage. A concentration of 25 mg/mL has been used for consistent pharmacodynamic effects.[3]

  • Sodium Chloride (0.75% w/v): For isotonicity.

  • Citric Acid Monohydrate (0.17% w/v) and Disodium (B8443419) Phosphate Dihydrate (0.3% w/v): As buffering agents to maintain a pH of 4.

  • Ethylenediaminetetraacetic acid (EDTA, 0.1% w/v): As a stabilizer.

  • Benzalkonium Chloride (0.01% w/v): As a preservative.

Protocol:

  • Dissolve the buffering agents, sodium chloride, EDTA, and benzalkonium chloride in sterile water for injection.

  • Adjust the pH of the solution to 4.0 using appropriate amounts of citric acid and/or disodium phosphate.

  • Dissolve the required amount of LMN-NKA in the buffered vehicle to achieve the target concentration.

  • Filter the final solution through a 0.22 µm sterile filter.

  • Store the formulation in appropriate sterile containers.

b. Sublingual Formulation

LMN-NKA can be formulated into lyophilized tablets for sublingual administration. The following excipients have been used:[3]

  • LMN-NKA: 10 or 20 mg per tablet.

  • Gelatin (3% w/v): As a binder and to form the tablet matrix.

  • Glycine (2% w/v): As a cryoprotectant and bulking agent.

  • Sorbitol (1% w/v): As a cryoprotectant and to improve tablet characteristics.

Protocol:

  • Prepare an aqueous solution containing gelatin, glycine, and sorbitol.

  • Dissolve the desired amount of LMN-NKA in the excipient solution.

  • Dispense the solution into pre-formed molds.

  • Freeze-dry (lyophilize) the solution in the molds to form solid tablets.

  • Store the tablets in a desiccated environment at room temperature. These tablets have been shown to be stable for >90 days.[3]

Administration Protocols in Animal Models (Dogs)

a. Intranasal Administration

Workflow Diagram:

Intranasal_Workflow start Start restrain Gently restrain the dog with head tilted ~30° start->restrain administer Administer LMN-NKA solution to the nares using a catheter restrain->administer alternate Alternate between left and right nares on different occasions administer->alternate observe Place dog in metabolism cage and observe for effects alternate->observe end End observe->end

Caption: Workflow for intranasal administration of LMN-NKA.

Detailed Protocol:

  • Gently restrain the dog and tilt its head approximately 30 degrees with the nostril axis vertical.[3]

  • Using a 1-inch 20-gauge catheter, administer the LMN-NKA solution into the nares.[3] The volume administered should be between 70-200 µL for consistent effects.[3]

  • Alternate the administration between the left and right nares on different occasions to minimize potential local irritation.[3]

  • Immediately after administration, place the dog in a metabolism cage for observation of urination, defecation, and any other behavioral changes.

b. Sublingual Administration

Workflow Diagram:

Sublingual_Workflow start Start anesthetize Lightly anesthetize the dog (e.g., propofol (B549288) 6-8 mg/kg IV) start->anesthetize wet_area Wet the area under the lingual frenulum with 100 µL water anesthetize->wet_area place_tablet Place the LMN-NKA tablet under the lingual frenulum wet_area->place_tablet add_water Add a further 200 µL water to aid dissolution place_tablet->add_water hold_tongue Hold the tongue down for 1 min to ensure mucosal contact add_water->hold_tongue observe Place dog in metabolism cage for observation post-recovery hold_tongue->observe end End observe->end

Caption: Workflow for sublingual administration of LMN-NKA.

Detailed Protocol:

  • Lightly anesthetize the dog with an appropriate agent, such as propofol (6-8 mg/kg IV), to permit placement of the tablet.[3]

  • Wet the area under the lingual frenulum with 100 µL of water.[3]

  • Place the lyophilized LMN-NKA tablet under the lingual frenulum.[3]

  • Add an additional 200 µL of water to facilitate dissolution.[3]

  • Gently hold the tongue down for 1 minute to ensure contact between the dissolving tablet and the sublingual mucosa.[3]

  • Allow the animal to recover from anesthesia and then place it in a metabolism cage for observation of urination, defecation, and any other effects. Animals are typically fully ambulatory within 6-10 minutes.[3]

Conclusion

Intranasal and sublingual delivery of LMN-NKA presents a promising non-invasive approach to induce urination and defecation. The provided protocols for formulation and administration in preclinical models offer a foundation for further research and development. The characterization of the NK2R signaling pathway provides a mechanistic understanding of LMN-NKA's action. Further pharmacokinetic studies are warranted to establish a complete profile for these routes of administration and to determine their bioavailability relative to intravenous or subcutaneous delivery.

References

Application Notes and Protocols for cAMP Stimulation Assay of LMN-NKA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMN-NKA, also known as [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), is a potent and selective synthetic peptide agonist for the neurokinin 2 receptor (NK2R). The NK2R is a member of the G protein-coupled receptor (GPCR) superfamily, which is primarily expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Upon activation, the NK2R can couple to multiple G protein signaling pathways, including the Gs and Gq pathways. The activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). This application note provides a detailed protocol for measuring the stimulatory effect of LMN-NKA on cAMP production in a cell-based assay, a critical step in characterizing the potency and efficacy of this and other NK2R agonists.

Signaling Pathway of LMN-NKA at the NK2 Receptor

LMN-NKA binds to the NK2 receptor, a transmembrane GPCR. This binding event induces a conformational change in the receptor, facilitating its interaction with and activation of the heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates to elicit a physiological response.

LMN_NKA_cAMP_Pathway cluster_membrane Plasma Membrane NK2R NK2 Receptor Gs Gs Protein NK2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts LMN_NKA LMN-NKA LMN_NKA->NK2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: LMN-NKA activates the NK2R, leading to Gs protein-mediated stimulation of adenylyl cyclase and cAMP production.

Quantitative Data Summary

The following table summarizes representative quantitative data for NK2 receptor agonists in functional assays. These values are essential for experimental design, including determining appropriate concentration ranges for dose-response curves.

CompoundAssay TypeCell LineParameterValueReference
Neurokinin A cAMP FluxU2OSEC505.61 nM[1]
LMN-NKA cAMP StimulationCHOSelectivity Ratio (NK1/NK2 EC50)74[2]
Neurokinin A Calcium MobilizationU2OSEC502.38 nM[1]

Note: EC50 values can vary depending on the cell line, assay format, and specific experimental conditions.

Experimental Protocol: LMN-NKA cAMP Stimulation Assay

This protocol outlines a homogenous, luminescence-based cAMP assay (e.g., using a commercially available kit like cAMP-Glo™) in a 384-well format. The principles can be adapted for other formats and detection technologies (e.g., HTRF, AlphaScreen).

Materials and Reagents
  • Cell Line: A mammalian cell line stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1) supplemented with fetal bovine serum (FBS) and antibiotics.

  • LMN-NKA Peptide: Lyophilized powder, to be reconstituted in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Positive Control: Forskolin, a direct activator of adenylyl cyclase.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., cAMP-Glo™ Assay from Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Assay Workflow Diagram

cAMP_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Seed_Cells 1. Seed NK2R-expressing cells into a 384-well plate Incubate_Overnight 2. Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_IBMX 4. Add PDE inhibitor (IBMX) to cells Prepare_Reagents 3. Prepare LMN-NKA serial dilutions and controls (Forskolin, Vehicle) Add_Compounds 5. Add LMN-NKA and controls to respective wells Prepare_Reagents->Add_Compounds Add_IBMX->Add_Compounds Incubate_Stimulation 6. Incubate for stimulation (e.g., 30 min at room temp) Add_Compounds->Incubate_Stimulation Add_Lysis_Detection 7. Add cAMP Lysis Buffer and Detection Reagent (from kit) Incubate_Stimulation->Add_Lysis_Detection Incubate_Lysis 8. Incubate for lysis and signal development (e.g., 20 min) Add_Lysis_Detection->Incubate_Lysis Read_Plate 9. Measure luminescence on a plate reader Incubate_Lysis->Read_Plate Plot_Curve 10. Plot dose-response curve (Luminescence vs. [LMN-NKA]) Read_Plate->Plot_Curve Calculate_EC50 11. Calculate EC50 value using non-linear regression Plot_Curve->Calculate_EC50

Caption: Workflow for the LMN-NKA cAMP stimulation assay, from cell seeding to data analysis.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture NK2R-expressing cells to approximately 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to the optimal seeding density (to be determined empirically, typically 2,000-10,000 cells per well).

  • Dispense the cell suspension into each well of a white, opaque 384-well plate.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: cAMP Assay

  • Reagent Preparation:

    • Prepare a stock solution of IBMX (e.g., 50 mM in DMSO). Dilute it in the assay buffer to the desired final working concentration (e.g., 500 µM).

    • Reconstitute the LMN-NKA peptide to create a high-concentration stock (e.g., 1 mM).

    • Perform a serial dilution of the LMN-NKA stock solution in assay buffer containing the PDE inhibitor to create a range of concentrations for the dose-response curve (e.g., from 10 µM to 1 pM).

    • Prepare a positive control solution of Forskolin (e.g., 10 µM final concentration) and a vehicle control (assay buffer with DMSO, if used).

  • Cell Stimulation:

    • Equilibrate the cell plate and reagents to room temperature.

    • Carefully remove the culture medium from the wells.

    • Add the assay buffer containing the PDE inhibitor (IBMX) to all wells and incubate for 10-15 minutes at room temperature.

    • Add the serially diluted LMN-NKA, Forskolin, and vehicle controls to the appropriate wells.

    • Incubate the plate at room temperature for a predetermined stimulation time (typically 15-30 minutes).

  • cAMP Detection (Example using cAMP-Glo™ Assay):

    • Following the stimulation period, add the cAMP-Glo™ Lysis Buffer to all wells. This step lyses the cells and releases the accumulated cAMP.

    • Add the cAMP-Glo™ Detection Solution, which contains a kinase that is activated by cAMP.

    • Incubate the plate at room temperature for 20 minutes in the dark to allow the luminescent signal to develop.

    • Measure the luminescence using a compatible plate reader.

Data Analysis
  • The raw luminescence data is inversely proportional to the cAMP concentration in this type of assay.

  • Normalize the data: Set the signal from the positive control (Forskolin) as 0% activity and the signal from the vehicle control as 100% activity.

  • Plot the normalized data against the logarithm of the LMN-NKA concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to determine the EC50 value, which represents the concentration of LMN-NKA that produces 50% of the maximal response.

By following this protocol, researchers can accurately quantify the potency of LMN-NKA and other compounds in stimulating the NK2 receptor-mediated cAMP signaling pathway, providing valuable data for drug discovery and development programs.

References

Application Notes and Protocols: Preparation of [Lys5,MeLeu9,Nle10]-NKA(4-10) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and highly selective synthetic peptide agonist for the neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor family.[1][2][3] With an IC50 value of 6.1 nM, this peptide is a valuable tool for investigating the physiological and pathological roles of the NK2 receptor, which is implicated in various processes including smooth muscle contraction, inflammation, and nociception.[1][4] Proper preparation of stock solutions is critical to ensure the peptide's stability, solubility, and accurate concentration for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of [Lys5,MeLeu9,Nle10]-NKA(4-10) stock solutions.

Quantitative Data Summary

The solubility of [Lys5,MeLeu9,Nle10]-NKA(4-10) can vary depending on the solvent and the specific batch of the peptide. It is always recommended to consult the manufacturer's product data sheet for batch-specific information.[3] The following table summarizes the reported solubility of this peptide in common laboratory solvents.

SolventReported SolubilityNotes
Water Soluble to 1 mg/ml[3][5]A recommended starting solvent. Use sterile, distilled water.[6]
Phosphate-Buffered Saline (PBS, pH 7.2) Soluble: ≥ 10 mg/ml[4]A common buffer for biological assays.
Dimethyl Sulfoxide (DMSO) Soluble: ≥ 10 mg/ml[4], 25 mg/mL[2]Use high-purity, anhydrous DMSO.[2] May require sonication to fully dissolve.[2] Note that DMSO can be hygroscopic and may affect solubility.[2]
Ethanol Sparingly soluble: 1-10 mg/ml[4]May be used for specific applications but is less common for initial stock preparation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized [Lys5,MeLeu9,Nle10]-NKA(4-10)

This protocol outlines the steps for reconstituting the lyophilized peptide to create a concentrated stock solution.

Materials:

  • Lyophilized [Lys5,MeLeu9,Nle10]-NKA(4-10) vial

  • Sterile, nuclease-free water, PBS (pH 7.2), or high-purity DMSO

  • Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes.[7][8] This prevents condensation from forming inside the vial, which can affect the stability of the peptide.[8]

  • Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.[9][10]

  • Solvent Selection: Based on experimental requirements and the solubility data in the table above, select the appropriate solvent. For most in vitro biological assays, sterile water or PBS (pH 7.2) are the preferred initial solvents.[6] If the peptide is difficult to dissolve, DMSO can be used.[11]

  • Reconstitution:

    • Carefully open the vial.

    • Using a sterile pipette tip, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL).

    • Gently swirl the vial or pipette the solution up and down to dissolve the peptide.[12] Avoid vigorous shaking, as this can cause peptide aggregation or degradation.[12]

    • If the peptide does not readily dissolve, brief vortexing or sonication can be applied.[7]

  • Visual Inspection: Visually inspect the solution to ensure that the peptide has completely dissolved and that there are no visible particulates.[12] The solution should be clear.[12]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.[6][7][13]

    • For short-term storage (up to one week), store the aliquots at 4°C.

    • For long-term storage, store the aliquots at -20°C or -80°C.[2][7][13] When stored at -80°C, the stock solution can be stable for up to 6 months.[2] Lyophilized peptides are stable for years when stored at -20°C or colder.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Aliquoting & Storage cluster_use Experimental Use start Start: Lyophilized Peptide equilibrate Equilibrate Vial to Room Temp start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., H2O, PBS, DMSO) centrifuge->add_solvent dissolve Gently Dissolve (Swirl/Vortex) add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Present aliquot Aliquot into Single-Use Tubes inspect->aliquot short_term Short-Term Storage (4°C) aliquot->short_term long_term Long-Term Storage (-20°C / -80°C) aliquot->long_term thaw Thaw Aliquot on Ice short_term->thaw long_term->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and storing peptide stock solutions.

signaling_pathway ligand [Lys5,MeLeu9,Nle10]-NKA(4-10) receptor NK2 Receptor (GPCR) ligand->receptor Binds and Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates response Cellular Responses (e.g., Smooth Muscle Contraction) ca2->response Mediates pkc->response Phosphorylates Targets

Caption: Simplified NK2 receptor signaling pathway.

References

Application Notes and Protocols for Radioligand Binding Assay of [Lys5,MeLeu9,Nle10]-NKA(4-10)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic analog of Neurokinin A (NKA) that acts as a highly potent and selective agonist for the tachykinin NK2 receptor.[1][2] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological roles of NK2 receptors, which are involved in processes such as smooth muscle contraction.[1][3] In drug development, characterizing the binding of such compounds to their target receptor is a critical step. Radioligand binding assays are the gold standard for determining the affinity and selectivity of a ligand for its receptor.[4]

This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of [Lys5,MeLeu9,Nle10]-NKA(4-10) and other test compounds for the human NK2 receptor.

Quantitative Data Summary

The binding affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the human NK2 receptor is well-documented. The following tables summarize key quantitative data from the literature, providing a benchmark for experimental results.

Table 1: Binding Affinity and Functional Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) at the Human NK2 Receptor

ParameterValueDescriptionReference
IC50 6.1 nMThe concentration of the ligand that inhibits 50% of the specific binding of a radioligand.[2][5]
pKi 9.90The negative logarithm of the inhibition constant (Ki), indicating high affinity.[6]
pEC50 (Calcium) 10.08The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect in a calcium mobilization assay.[6]

Table 2: Selectivity Profile of [Lys5,MeLeu9,Nle10]-NKA(4-10)

ReceptorKi Ratio (NK1/NK2)EC50 Ratio (NK1/NK2)DescriptionReference
NK2 vs. NK1 674105Demonstrates a 674-fold higher affinity and 105-fold higher functional potency for the NK2 receptor over the NK1 receptor.[3][6]

Experimental Protocols

This section outlines the detailed methodology for performing a competitive radioligand binding assay using cell membranes expressing the human NK2 receptor.

Preparation of Cell Membranes

A crucial first step is the preparation of cell membranes from a cell line recombinantly expressing the human NK2 receptor (e.g., CHO cells).

Materials:

  • CHO cells expressing human NK2 receptor

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Cryoprotectant Buffer: Lysis buffer with 10% sucrose

  • Centrifuge and tubes

  • Homogenizer

Protocol:

  • Harvest cultured cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final pellet in Cryoprotectant Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Aliquot the membrane suspension and store at -80°C until use.[7]

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., [Lys5,MeLeu9,Nle10]-NKA(4-10)) to compete with a radiolabeled ligand for binding to the NK2 receptor. A suitable radioligand is [125I]-NKA.[8]

Materials:

  • Prepared cell membranes expressing NK2 receptor

  • Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Radioligand: [125I]-NKA

  • Test compound: [Lys5,MeLeu9,Nle10]-NKA(4-10) or other compounds of interest

  • Non-specific binding control: A high concentration (e.g., 1 µM) of a known non-labeled NK2 agonist or antagonist.

  • 96-well microplates

  • Scintillation counter and vials/plates

  • Filter mats (e.g., GF/C filters presoaked in 0.3% PEI)

  • Vacuum filtration apparatus

Protocol:

  • Thaw the membrane aliquot on ice and resuspend in Assay Binding Buffer to the desired final concentration (typically 50-120 µg of protein per well).[7]

  • Prepare serial dilutions of the test compound in Assay Binding Buffer.

  • In a 96-well plate, set up the following in a final volume of 250 µL per well[7]:

    • Total Binding: 150 µL membranes + 50 µL Assay Binding Buffer + 50 µL [125I]-NKA.

    • Non-specific Binding: 150 µL membranes + 50 µL non-specific binding control + 50 µL [125I]-NKA.

    • Competition Binding: 150 µL membranes + 50 µL of each test compound dilution + 50 µL [125I]-NKA.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter mats to separate bound from free radioligand.[7]

  • Wash the filters four times with ice-cold wash buffer.[7]

  • Dry the filters and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis (e.g., using Prism® software) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (NK2-expressing) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation quantification Protein Quantification centrifugation->quantification storage Storage at -80°C quantification->storage plate_setup Plate Setup (Membranes, Radioligand, Test Compound) storage->plate_setup incubation Incubation (e.g., 60 min, 30°C) plate_setup->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki) curve_fitting->ki_calculation

Caption: Workflow for a competitive radioligand binding assay.

NK2 Receptor Signaling Pathway

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand [Lys5,MeLeu9,Nle10]-NKA(4-10) nk2r NK2 Receptor ligand->nk2r Binding g_protein Gq/11 Protein nk2r->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2_release Ca²⁺ Release er->ca2_release Opens Channels cellular_response Cellular Response (e.g., Contraction) ca2_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the NK2 receptor.

References

Troubleshooting & Optimization

[Lys5,MeLeu9,Nle10]-NKA(4-10) side effects in research animals.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of the selective neurokinin 2 receptor (NK2R) agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), hereafter referred to as LMN-NKA, in research animals. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is [Lys5,MeLeu9,Nle10]-NKA(4-10) and what is its primary mechanism of action?

A1: [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) is a potent and selective peptide agonist for the neurokinin 2 receptor (NK2R).[1][2] Its primary mechanism of action involves the stimulation of NK2 receptors, which are expressed on smooth muscle tissues in various organs.[1][3] This stimulation leads to smooth muscle contraction, particularly in the urinary bladder and gastrointestinal tract, giving it prokinetic (motility-enhancing) activity.[1][4] LMN-NKA is significantly more selective for NK2 receptors compared to neurokinin 1 receptors (NK1R), though it retains some affinity for NK1R.[2][4][5]

Q2: What are the most common side effects observed in rats during experiments with LMN-NKA?

A2: In rats, subcutaneous administration of LMN-NKA produces dose-related increases in urination and defecation.[4][5] Another common potential side effect is dermal flushing.[4][5] In anesthetized rats, while LMN-NKA induced dose-dependent increases in bladder and colorectal pressure, no obvious cardiorespiratory effects were noted.[6]

Q3: Are side effects observed in other animal models?

A3: Yes, effects have been documented in other species.

  • Conscious Dogs: Intravenous administration of LMN-NKA has been shown to elicit micturition (urination), defecation, emesis (vomiting), and hypotension (low blood pressure).[1]

  • Minipigs: LMN-NKA increases peak bladder and colorectal pressures.[1][2]

  • Guinea Pigs: While intracerebroventricular (i.c.v.) administration of LMN-NKA up to 10 µg had no effect on locomotor activity, higher doses (20 µg) were associated with some toxic effects.[7]

Q4: How are the side effects of LMN-NKA mediated?

A4: The effects of LMN-NKA are mediated by different neurokinin receptor subtypes. The intended therapeutic effects of urination and defecation are mediated by the activation of NK2 receptors.[4][5] In contrast, the side effect of dermal flushing in rats is mediated by the activation of NK1 receptors.[4][5] This dual activity is due to LMN-NKA's high selectivity for NK2R but residual affinity for NK1R.[4]

Q5: Does tolerance develop to the effects of LMN-NKA with chronic administration?

A5: Studies in rats with chronic spinal cord injuries have shown that twice-daily administration of LMN-NKA for 30 days produced consistent urination and defecation without evidence of tolerance or sensitization.[8]

Troubleshooting Guides

Problem: Unexpected dermal flushing is observed in rats, complicating the interpretation of results.

  • Possible Cause: The observed flushing is likely due to the off-target activation of NK1 receptors by LMN-NKA.[4][5]

  • Troubleshooting Steps:

    • Confirm Mediation: To confirm that flushing is NK1R-mediated, pre-treat a cohort of animals with a selective NK1R antagonist (e.g., CP-99,994) before administering LMN-NKA.[4]

    • Observe Outcome: The NK1R antagonist should reduce or block the flushing response without affecting the LMN-NKA-induced urination and defecation.[4][5]

    • Consider Alternatives: If flushing is a persistent and confounding issue, consider using an NK2R agonist with even greater selectivity over the NK1R.[4][5]

Problem: Emesis and hypotension are observed in a canine model, but not in rats.

  • Possible Cause: This represents a species-specific difference in the physiological response to LMN-NKA. The mechanisms in dogs may involve NK1 receptor-mediated effects, which are known to be involved in emesis and vasodilation.[1]

  • Troubleshooting Steps:

    • Acknowledge Species Differences: Be aware that the side effect profile of LMN-NKA can vary significantly between species.

    • Antagonist Studies: If the study design allows, use selective NK1R and NK2R antagonists to dissect the receptor pharmacology responsible for each effect in the canine model.

    • Monitor Vitals: When using LMN-NKA in new animal models, especially non-rodents, it is crucial to include cardiovascular monitoring (blood pressure, heart rate) as part of the experimental protocol.

Quantitative Data Summary

Table 1: Dose-Response of LMN-NKA on Urination and Defecation in Rats (Data summarized from a study using subcutaneous (SC) injection and a 30-minute observation period.[4])

LMN-NKA Dose (µg/kg, SC)Urine Volume (mL)Number of Urination Events% of Rats Defecating
Vehicle~0.1~0.20%
10~0.2~0.525%
30~0.8~1.580%
100~1.0~1.8100%

Table 2: Dose-Response of LMN-NKA on Dermal Flushing in Rats (Data summarized from a study using subcutaneous (SC) injection and a 30-minute observation period.[4])

LMN-NKA Dose (µg/kg, SC)% of Rats Showing Flushing
Vehicle0%
1025%
3090%
100100%

Table 3: Summary of Observed Effects of LMN-NKA Across Species

SpeciesPrimary Effects & Side EffectsReceptor MediationReference
Rat Urination, Defecation, Dermal FlushingNK2R (Urination/Defecation), NK1R (Flushing)[4][5]
Dog Micturition, Defecation, Emesis, HypotensionNK2R (Micturition/Defecation), Likely NK1R (Emesis/Hypotension)[1]
Minipig Increased Bladder and Colorectal PressureNK2R[1]
Guinea Pig Non-specific toxicity at high i.c.v. dosesNot specified[7]

Experimental Protocols

Protocol 1: Rapid Detection Voiding Assay in Rats

This protocol is adapted from studies investigating LMN-NKA-induced urination, defecation, and flushing.[4][5]

  • Animal Acclimation: Place individual rats in clean cages with a pre-weighed absorbent sheet on the floor. Allow for a 20-30 minute acclimation period.

  • Antagonist Pre-treatment (if applicable): For mechanism-of-action studies, administer the vehicle, an NK1R antagonist (e.g., 1 mg/kg CP-99,994), or an NK2R antagonist (e.g., 1 mg/kg GR159897) and allow for a sufficient period (e.g., 20 minutes) for receptor blockade.[4]

  • LMN-NKA Administration: Administer saline or LMN-NKA at the desired dose (e.g., 10-100 µg/kg) via subcutaneous injection.[4]

  • Observation Period: Monitor the animals continuously for 30 minutes post-injection.[4]

  • Data Collection:

    • Urination: Record the latency to the first urination event. After the observation period, re-weigh the absorbent sheet to determine the total urine volume voided. Count the number of distinct urine spots to determine the number of urination events.[4]

    • Defecation: Record if defecation occurs and count the number of fecal pellets.[4]

    • Flushing: Visually inspect the ears, paws, and tail for signs of dermal flushing (reddening) and record the latency to onset and the total duration of the event.[4]

Protocol 2: In Vivo Cystometry and Colorectal Pressure Measurement in Anesthetized Rats

This protocol is for measuring the direct effects of LMN-NKA on bladder and colon smooth muscle contractility.[6]

  • Animal Preparation: Anesthetize female rats (e.g., with urethane). Surgically implant a catheter into the bladder via the urethra for pressure measurement and fluid infusion. Insert a balloon-tipped catheter into the colon to measure colorectal pressure.

  • Baseline Measurement: Infuse the bladder to approximately 70% capacity to establish a stable baseline pressure. Record baseline colorectal pressure.

  • Drug Administration: Administer LMN-NKA intravenously (i.v.) in ascending doses (e.g., 0.1–300 µg/kg).[6]

  • Data Recording: Continuously record bladder and colorectal pressure throughout the experiment. Note the peak pressure changes, duration of response, and any induced voiding.

  • Antagonist Confirmation (Optional): To confirm NK2R specificity, pre-treat with an NK2R antagonist (e.g., 1 mg/kg GR159897, i.v.) and repeat the LMN-NKA administration to observe blockage of the pressure responses.[6]

Mandatory Visualizations

LMN_NKA_Signaling LMN_NKA [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) NK2R NK2 Receptor (High Affinity) LMN_NKA->NK2R Primary Pathway NK1R NK1 Receptor (Low Affinity) LMN_NKA->NK1R Off-Target Pathway Smooth_Muscle Bladder & Colon Smooth Muscle NK2R->Smooth_Muscle Contraction Vasculature Dermal Vasculature NK1R->Vasculature Vasodilation Therapeutic_Effect Therapeutic Effects: Urination & Defecation Smooth_Muscle->Therapeutic_Effect Side_Effect Side Effect: Dermal Flushing Vasculature->Side_Effect

Caption: LMN-NKA dual signaling pathway in rats.

Experimental_Workflow start Start: Observe Mixed Effects (Urination, Flushing) split Divide Animals into 3 Groups start->split group1 Group 1: Vehicle Pre-treatment split->group1 Control group2 Group 2: NK1 Antagonist Pre-treatment split->group2 Test 1 group3 Group 3: NK2 Antagonist Pre-treatment split->group3 Test 2 administer_lmn Administer LMN-NKA to all groups group1->administer_lmn group2->administer_lmn group3->administer_lmn observe1 Observation: Urination + Flushing administer_lmn->observe1 Group 1 Result observe2 Observation: Urination ONLY administer_lmn->observe2 Group 2 Result observe3 Observation: NO Urination or Flushing administer_lmn->observe3 Group 3 Result conclusion Conclusion: Effects are receptor-specific observe1->conclusion observe2->conclusion observe3->conclusion

Caption: Workflow for isolating receptor-mediated effects.

References

How to minimize hypotension with LMN-NKA administration.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LMN-NKA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of LMN-NKA, with a specific focus on minimizing the potential side effect of hypotension.

Frequently Asked Questions (FAQs)

Q1: What is LMN-NKA and what is its primary mechanism of action?

A1: LMN-NKA, or [Lys5,MeLeu9,Nle10]-NKA(4-10), is a potent and selective synthetic peptide agonist for the neurokinin-2 (NK2) receptor.[1][2] Its primary mechanism of action is to stimulate NK2 receptors, which are predominantly found on smooth muscle tissues of the gastrointestinal, respiratory, and urinary tracts.[3] This stimulation leads to smooth muscle contraction, making LMN-NKA a prokinetic agent with potential therapeutic applications in conditions such as bladder and bowel dysfunction.[1][4][5]

Q2: Why does LMN-NKA administration sometimes cause hypotension?

A2: While LMN-NKA is highly selective for the NK2 receptor, it retains a much lower affinity for the neurokinin-1 (NK1) receptor.[4][6] Hypotension observed with LMN-NKA administration is an off-target effect mediated by the activation of NK1 receptors.[1][4][7] Activation of NK1 receptors in the vasculature leads to vasodilation and a subsequent drop in blood pressure.[7]

Q3: At what doses is hypotension typically observed?

A3: The hypotensive effect of LMN-NKA is dose-dependent. While the therapeutic prokinetic effects are mediated by the NK2 receptor at lower doses, the NK1 receptor-mediated hypotension becomes more apparent at higher doses.[4][6] For example, in conscious dogs, doses of LMN-NKA required to induce urination and defecation were also associated with hypotension.[6] In anesthetized minipigs, a dose-related decrease in blood pressure was observed with subcutaneous (SC) administration of 1-100 μg/kg LMN-NKA.[6]

Q4: Is the hypotensive effect of LMN-NKA species-dependent?

A4: Yes, there is evidence of species-dependent differences in the vascular response to neurokinin receptor agonists. For instance, functional NK2 receptors appear to be present in the vascular bed of the guinea pig, where NK2 agonists can directly cause hypotension.[8] However, in rats, the hypotensive response is primarily mediated by NK1 receptors.[7][8]

Troubleshooting Guide: Minimizing Hypotension During LMN-NKA Experiments

This guide provides troubleshooting strategies for researchers encountering hypotension during LMN-NKA administration.

Issue Potential Cause Recommended Action
Transient drop in blood pressure following LMN-NKA administration. Off-target activation of NK1 receptors.1. Dose Optimization: Titrate the LMN-NKA dose to the lowest effective level for the desired NK2-mediated effect (e.g., bladder or colorectal contraction). 2. Co-administration with an NK1 Antagonist: Pre-treat with a selective NK1 receptor antagonist to block the hypotensive effects without affecting the NK2-mediated prokinetic actions.
Significant and prolonged hypotension. High dose of LMN-NKA leading to sustained NK1 receptor activation.1. Immediate Discontinuation: Stop the LMN-NKA administration immediately. 2. Supportive Care: Provide supportive measures to manage hypotension as per standard laboratory protocols. 3. Re-evaluate Experimental Design: Re-assess the LMN-NKA dose and consider incorporating an NK1 antagonist in future experiments.
Variability in hypotensive response between experiments. Differences in animal species, anesthetic regimen, or experimental conditions.1. Standardize Protocols: Ensure consistency in animal model, anesthesia, and surgical procedures. 2. Species-Specific Considerations: Be aware of the species-specific expression and function of neurokinin receptors.[8]

Experimental Protocols

Protocol 1: Co-administration of an NK1 Receptor Antagonist to Mitigate LMN-NKA-Induced Hypotension in Rats

Objective: To block the hypotensive effects of LMN-NKA while preserving its NK2-mediated prokinetic effects on the bladder and colon.

Materials:

  • LMN-NKA

  • CP-99,994 (or another selective NK1 receptor antagonist)

  • Vehicle (e.g., saline or 4.8% DMSO)

  • Anesthetized rat model with instrumentation for blood pressure monitoring and bladder/colorectal pressure measurement.

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant catheters for drug administration (e.g., intravenous) and monitoring of arterial blood pressure, bladder pressure, and colorectal pressure.

  • Acclimation: Allow the animal to stabilize after surgery.

  • Antagonist Administration: Administer the NK1 receptor antagonist, CP-99,994 (e.g., 1 mg/kg), or its vehicle intravenously. Allow sufficient time for the antagonist to achieve receptor blockade (e.g., 20 minutes).[4]

  • LMN-NKA Administration: Administer the desired dose of LMN-NKA (e.g., 100 μg/kg, subcutaneous).[4]

  • Data Collection: Continuously monitor and record blood pressure, heart rate, bladder pressure, and colorectal pressure for a defined period (e.g., 30-60 minutes) post-LMN-NKA administration.

  • Data Analysis: Compare the cardiovascular and prokinetic responses in animals pre-treated with the NK1 antagonist versus those who received the vehicle.

Expected Outcome: Pre-treatment with the NK1 receptor antagonist is expected to significantly reduce or abolish the LMN-NKA-induced hypotensive response while having no significant effect on the LMN-NKA-induced increases in bladder and colorectal pressure.[4][7]

Data Presentation

Table 1: Dose-Response of LMN-NKA on Urination and Defecation in Conscious Rats
LMN-NKA Dose (μg/kg, SC)Urine Volume (median)Number of Urination Events (median)Latency to Urinate (median, min)Total Fecal Pellets (30 min, median)Latency to Defecate (median, min)
Vehicle~0~030~030
10~0~030~030
30IncreasedIncreasedDecreasedIncreasedDecreased
100Significantly IncreasedSignificantly IncreasedSignificantly DecreasedIncreasedDecreased

Data synthesized from studies in conscious rats.[4]

Table 2: Effect of LMN-NKA on Mean Arterial Pressure (MAP) in Anesthetized Minipigs
Route of AdministrationDoseChange in MAP
Subcutaneous (SC)1-100 μg/kgDose-related decrease of up to 16%
Intravenous (IV)0.3 or 3 μg/kgTransient decrease of ~12%
Intranasal (IN)30 or 100 μg/kgNo significant effect
Sublingual (SL)5 mg/kgNo significant effect

Data from studies in anesthetized minipigs.[6]

Visualizations

LMN_NKA_Signaling cluster_LMN_NKA LMN-NKA Administration cluster_receptors Neurokinin Receptors cluster_effects Physiological Effects LMN_NKA LMN-NKA NK2R NK2 Receptor (High Affinity) LMN_NKA->NK2R Primary Pathway NK1R NK1 Receptor (Low Affinity) LMN_NKA->NK1R Off-Target Pathway (at higher doses) Prokinetic Prokinetic Effects (Bladder/Colon Contraction) NK2R->Prokinetic Hypotension Hypotension (Vasodilation) NK1R->Hypotension

Caption: Signaling pathways of LMN-NKA leading to therapeutic and side effects.

Mitigation_Workflow start Start: LMN-NKA Experiment observe_hypo Observe Hypotension? start->observe_hypo dose_opt Action: Optimize LMN-NKA Dose (Titrate to lowest effective dose) observe_hypo->dose_opt Yes success Hypotension Minimized: Proceed with Experiment observe_hypo->success No add_antagonist Action: Co-administer NK1 Receptor Antagonist dose_opt->add_antagonist reassess Re-assess Hypotension add_antagonist->reassess reassess->success No fail Hypotension Persists: Re-evaluate Protocol reassess->fail Yes

Caption: Experimental workflow for minimizing LMN-NKA-induced hypotension.

References

Technical Support Center: Canine Emesis Prevention in [Lys5,MeLeu9,Nle10]-NKA(4-10) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for preventing emesis in canines during studies involving the selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), hereafter referred to as LMN-NKA.

Frequently Asked Questions (FAQs)

Q1: Why does [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) cause emesis in canines?

A1: While LMN-NKA is a selective agonist for the NK2 receptor, studies have shown that at effective doses it also unexpectedly activates neurokinin-1 (NK1) receptors.[1] The emesis observed in canines is a direct result of this off-target NK1 receptor activation.[1][2] The NK1 receptor and its ligand, Substance P, are key components in the central emetic pathway, located in brainstem regions that control the vomiting reflex.[3][4][5][6][7]

Q2: What is the primary strategy for preventing LMN-NKA-induced emesis?

A2: The most effective strategy is pre-treatment with a selective NK1 receptor antagonist. Since the emesis is NK1-mediated, blocking this receptor directly prevents the emetic signal from being transduced.[1] Maropitant (B1663616) (Cerenia®) is a potent and selective NK1 receptor antagonist widely approved and used in veterinary medicine for preventing vomiting from a variety of causes.[3][5][6][8]

Q3: Are 5-HT3 antagonists like ondansetron (B39145) effective against this type of emesis?

A3: While 5-HT3 antagonists such as ondansetron are effective against emesis caused by certain stimuli like chemotherapy or vestibular disease, they are generally less effective for emesis mediated primarily by the NK1 receptor pathway.[9][10][11] In studies comparing maropitant (NK1 antagonist) to ondansetron for opioid-induced emesis, maropitant was significantly more effective at preventing both vomiting and nausea.[10] Therefore, for LMN-NKA studies, an NK1 receptor antagonist is the recommended first-line therapy.

Q4: What is the recommended timing for administering the anti-emetic before the LMN-NKA challenge?

A4: For subcutaneous (SC) administration of maropitant, it is recommended to administer the dose approximately 60 minutes prior to the administration of the emetic agent to ensure it has reached therapeutic levels.[5] For other NK1 antagonists, a pre-treatment time of 30 to 60 minutes is common.[1]

Troubleshooting Guide

Issue 1: Emesis is still observed despite pre-treatment with an NK1 receptor antagonist.

  • Possible Cause 1: Insufficient Dose. The dose of the anti-emetic may be too low to fully antagonize the NK1 receptors activated by the LMN-NKA dose being used.

    • Solution: Review the dosage of the NK1 antagonist. The standard anti-emetic dose for maropitant in dogs is 1.0 mg/kg.[6] Ensure accurate dosing based on the animal's most recent body weight. Consult relevant literature for dose-response relationships if available.

  • Possible Cause 2: Inadequate Pre-treatment Time. The anti-emetic was not administered early enough to reach peak efficacy before the LMN-NKA challenge.

    • Solution: Ensure the anti-emetic is administered at least 30-60 minutes before LMN-NKA administration.[1][5] Standardize this interval across all study animals for consistency.

  • Possible Cause 3: Route of Administration. The oral bioavailability of some anti-emetics can be low and variable in canines.

    • Solution: Use a parenteral route (subcutaneous or intravenous) for the anti-emetic to ensure consistent and high bioavailability. Maropitant's bioavailability is significantly higher when administered subcutaneously (90.7%) compared to orally (23.7%).[6]

Issue 2: The study animal shows signs of nausea (e.g., hypersalivation, lip licking) without overt emesis.

  • Possible Cause: The anti-emetic dose is sufficient to block the vomiting reflex but not all prodromal signs of nausea.

    • Solution 1: While complete elimination of nausea may be difficult, ensure the NK1 antagonist dose is optimized (1.0 mg/kg for maropitant). NK1 antagonists have been shown to be superior to other classes of anti-emetics in reducing nausea behaviors.[10]

    • Solution 2: Consider combination therapy in severe cases, though this adds complexity to the study. An NK1 antagonist combined with a 5-HT3 antagonist like ondansetron could be explored, but this is not typically necessary for NK1-mediated emesis.

    • Solution 3: Document nausea scores systematically using an established scale to quantify this secondary endpoint.

Data Presentation: Anti-Emetic Efficacy

The following tables summarize quantitative data on the efficacy of NK1 receptor antagonists in preventing emesis in canines.

Table 1: Efficacy of CP-99,994 against LMN-NKA-Induced Emesis Data from Rupniak et al., 2018. The study used the NK1 receptor antagonist CP-99,994.

LMN-NKA Dose (s.c.)Pre-treatmentIncidence of Emesis% Reduction in Emesis
30 µg/kgVehicle Control58%-
30 µg/kgCP-99,994 (1 mg/kg, s.c.)8%86.2%
300 µg/kgVehicle Control96%-
300 µg/kgCP-99,994 (1 mg/kg, s.c.)54%43.8%
[1]

Table 2: Comparative Efficacy of Maropitant vs. Ondansetron against Hydromorphone-Induced Emesis Data from Klein et al., 2022. This study demonstrates the superior efficacy of an NK1 antagonist for a centrally-acting emetogen.

Pre-treatment GroupDose & RouteIncidence of VomitingIncidence of Nausea
Control (Saline)N/A62% (19/31)87% (27/31)
Maropitant≥8 mg total dose, PO10% (3/29)10% (3/29)
Ondansetron0.5 mg/kg, PO54% (15/28)50% (14/28)
[10]

Experimental Protocols

Protocol 1: Anti-Emetic Pre-treatment for LMN-NKA Canine Studies

  • Animal Preparation: Acclimate conscious canines to the study environment and handling procedures. Ensure animals are fasted for an appropriate period (e.g., 12 hours) prior to the experiment, with water available ad libitum.

  • Anti-Emetic Administration: Administer the selected NK1 receptor antagonist. For maropitant, administer a dose of 1.0 mg/kg via subcutaneous (SC) injection.[6]

  • Pre-treatment Interval: Allow for a 60-minute interval between the administration of the anti-emetic and the LMN-NKA challenge.[5]

  • LMN-NKA Administration: Administer the prepared dose of [Lys5,MeLeu9,Nle10]-NKA(4-10) via the desired route (e.g., subcutaneous or intravenous) as per the study design.[1]

  • Observation Period: Continuously observe the animals for a pre-determined period (e.g., 4-8 hours) post-challenge. Record all instances of retching, vomiting, and any behaviors indicative of nausea (hypersalivation, restlessness, lip licking).

  • Data Collection: Quantify the number of emetic events and score the severity of nausea at standardized time points.

Visualizations

Emesis_Pathway cluster_CNS Central Nervous System (Brainstem) cluster_Antagonists Points of Intervention CTZ Chemoreceptor Trigger Zone (CTZ) VC Vomiting Center CTZ->VC Emesis Emesis VC->Emesis Triggers Reflex NTS Nucleus Tractus Solitarius (NTS) NTS->VC Integrates Signals Maropitant Maropitant (NK1 Antagonist) NK1_Receptor NK1 Receptors Maropitant->NK1_Receptor BLOCKS Ondansetron Ondansetron (5-HT3 Antagonist) Ondansetron->CTZ Blocks 5-HT3 (Less relevant here) LMN_NKA [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) LMN_NKA->NK1_Receptor Activates NK1_Receptor->CTZ NK1_Receptor->NTS

Caption: LMN-NKA emesis pathway and anti-emetic intervention points.

Experimental_Workflow arrow arrow start Start: Fasted Canine pretreat Administer NK1 Antagonist (e.g., Maropitant 1.0 mg/kg SC) start->pretreat wait Wait 60 Minutes pretreat->wait challenge Administer LMN-NKA (per study protocol) wait->challenge observe Observe & Score Emesis/Nausea (e.g., for 4 hours) challenge->observe end End of Experiment observe->end Troubleshooting_Tree q1 Emesis Observed Despite NK1 Antagonist Pre-treatment? a1_yes Verify Protocol Adherence q1->a1_yes Yes a1_no Protocol Successful q1->a1_no No q2 Dose Correct? (e.g., 1.0 mg/kg Maropitant) a1_yes->q2 q3 Pre-treatment Time Correct? (e.g., 60 min) q2->q3 Yes a3_no Action: Standardize Pre-treatment Interval q2->a3_no No a2_no Action: Correct Dosing Based on Current Weight q3->a3_no No q4 Route of Administration Parenteral (SC/IV)? q3->q4 Yes a4_no Action: Switch from Oral to Parenteral Route q4->a4_no No a4_yes Consider if LMN-NKA dose is exceptionally high. Review study design. q4->a4_yes Yes

References

Technical Support Center: Optimizing L-NNA Concentration for Bladder Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nω-nitro-L-arginine (L-NNA) in bladder contraction studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for L-NNA in bladder tissue?

A1: L-NNA is a potent and specific competitive inhibitor of nitric oxide synthase (NOS). It competes with the endogenous substrate, L-arginine, for the active site of all three NOS isoforms (nNOS, eNOS, and iNOS), thereby blocking the synthesis of nitric oxide (NO). In the urinary bladder, NO is a key signaling molecule primarily involved in the relaxation of the bladder neck and urethra, with a less pronounced role in detrusor muscle relaxation.

Q2: What is a typical concentration range for L-NNA in isolated bladder strip experiments?

A2: For in vitro studies using isolated bladder or urethral strips, a common concentration range for L-NNA (often used as its methyl ester prodrug, L-NAME) is between 10 µM and 100 µM.[1] It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions and tissue type.

Q3: How long should I incubate the bladder tissue with L-NNA before starting my experiment?

A3: An incubation period of 20 to 30 minutes is generally recommended to ensure adequate time for L-NNA to diffuse into the tissue and inhibit NOS.

Q4: Can I use L-NAME instead of L-NNA?

A4: Yes, Nω-nitro-L-arginine methyl ester (L-NAME) is a commonly used alternative. L-NAME is a cell-permeant prodrug that is hydrolyzed by intracellular esterases to form L-NNA, the active inhibitor. Be aware that the conversion of L-NAME to L-NNA is a time-dependent process.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of L-NNA on bladder relaxation.

  • Possible Cause 1: Inadequate L-NNA Concentration.

    • Solution: Perform a concentration-response experiment to determine the optimal inhibitory concentration for your specific tissue and experimental setup. The required concentration can vary between species and bladder regions (detrusor vs. bladder neck).

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Ensure a sufficient pre-incubation period (at least 20-30 minutes) with L-NNA to allow for tissue penetration and enzyme inhibition.

  • Possible Cause 3: L-NNA Degradation.

    • Solution: Prepare fresh L-NNA solutions for each experiment. Avoid repeated freeze-thaw cycles.

  • Possible Cause 4: Dominant Non-NO Relaxation Pathway.

    • Solution: The relaxation of bladder smooth muscle can be mediated by multiple pathways. Consider that in your specific model, other neurotransmitters or signaling molecules might be the primary drivers of relaxation. The role of the L-arginine/NO pathway is more established in the bladder outlet region than in the detrusor muscle.[1]

Issue 2: My baseline bladder strip tension is unstable after adding L-NNA.

  • Possible Cause 1: Insufficient Equilibration.

    • Solution: Allow the bladder strips to equilibrate in the organ bath for at least 60-90 minutes before adding any compounds.[2] During this time, the tissue should be washed with fresh Krebs solution every 15-20 minutes until a stable baseline is achieved.[2]

  • Possible Cause 2: Tissue Fatigue or Damage.

    • Solution: Ensure that the bladder strips are handled carefully during preparation and mounting to avoid damage. The initial tension applied to the strips should be optimal (typically around 1 gram) and readjusted during the equilibration period.

Issue 3: I am observing high variability in my results between different bladder strips.

  • Possible Cause 1: Inconsistent Tissue Preparation.

    • Solution: Standardize the size and orientation of the bladder strips. Ensure that strips are of a uniform dimension (e.g., 2 mm x 8 mm) to minimize variability in contractile responses.

  • Possible Cause 2: Lack of Normalization.

    • Solution: Normalize the contractile responses to a standard stimulus, such as a high concentration of potassium chloride (KCl) (e.g., 80 mM).[2] This helps to account for differences in the amount of smooth muscle in each strip.

Data Presentation

Table 1: Recommended Concentrations of L-NNA/L-NAME for In Vitro Bladder Studies

CompoundConcentration Range (Molar)Tissue TypeSpeciesReference
L-NAME10⁻⁶ - 10⁻⁴Detrusor MuscleRat[1]
L-NAME10⁻⁴Urethral PreparationsRat[1]

Note: L-NAME is the methyl ester of L-NNA and is converted to the active form within the tissue.

Experimental Protocols

Protocol 1: Isolated Bladder Strip Contractility Assay

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Excise the urinary bladder and place it in cold Krebs solution (see composition below).[2]

    • Carefully remove any adhering fat and connective tissue.

    • Cut the bladder into longitudinal strips of approximately 2 mm in width and 8 mm in length.

  • Organ Bath Setup:

    • Mount the bladder strips in an organ bath containing Krebs solution maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[2]

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of approximately 1 gram to the tissue strip.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60-90 minutes.[2]

    • Wash the tissue with fresh, pre-warmed Krebs solution every 15-20 minutes until a stable baseline tension is achieved.[2]

  • L-NNA Incubation:

    • Add the desired concentration of L-NNA to the organ bath.

    • Incubate the tissue with L-NNA for 20-30 minutes.

  • Contraction/Relaxation Measurement:

    • Induce contraction or relaxation using an appropriate agonist (e.g., carbachol) or electrical field stimulation (EFS).

    • Record the changes in isometric tension.

  • Data Normalization:

    • At the end of the experiment, induce a maximal contraction with a high concentration of KCl (e.g., 80 mM) to normalize the data.[2]

Krebs Solution Composition (in mM):

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
NaHCO₃25
KH₂PO₄1.2
Glucose11.7

The solution should be bubbled with 95% O₂ and 5% CO₂ to maintain a pH of approximately 7.4.[3]

Visualizations

Nitric_Oxide_Signaling_Pathway cluster_neuron Nitrergic Neuron cluster_muscle Bladder Smooth Muscle Cell L_Arginine_Neuron L-Arginine NOS nNOS L_Arginine_Neuron->NOS NO_Neuron NO NOS->NO_Neuron synthesizes sGC_inactive Soluble Guanylate Cyclase (inactive) NO_Neuron->sGC_inactive diffuses and binds to L_NNA L-NNA (inhibitor) L_NNA->NOS inhibits sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active activates GTP GTP cGMP cGMP GTP->cGMP converts to Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to

Caption: Nitric oxide signaling pathway in bladder smooth muscle relaxation and its inhibition by L-NNA.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Excise Bladder B Prepare Bladder Strips (2mm x 8mm) A->B C Mount Strips in Organ Bath B->C D Equilibrate (60-90 min) & Wash C->D E Add L-NNA (Incubate 20-30 min) D->E F Induce Contraction/ Relaxation (Agonist/EFS) E->F G Record Isometric Tension F->G H Induce Max Contraction (KCl) G->H I Normalize Data H->I

Caption: Workflow for isolated bladder strip contractility studies with L-NNA.

References

Technical Support Center: Improving the Selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity and success of experiments involving the potent and selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10).

Frequently Asked Questions (FAQs)

Q1: What is [Lys5,MeLeu9,Nle10]-NKA(4-10) and why is it considered a selective NK2 receptor agonist?

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic analog of the endogenous tachykinin neuropeptide, Neurokinin A (NKA). It is a potent agonist for the Neurokinin-2 (NK2) receptor. Its high selectivity is attributed to specific amino acid substitutions in the NKA(4-10) sequence, which significantly enhance its binding affinity and functional potency at the NK2 receptor while markedly reducing its activity at NK1 and NK3 receptors.[1] Studies have shown it to be approximately 100-fold more selective for NK2 over NK1 receptors in functional assays.[1]

Q2: What are the known off-target effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) and at what concentrations do they typically occur?

While highly selective, at higher concentrations, [Lys5,MeLeu9,Nle10]-NKA(4-10) can exhibit off-target effects, primarily through activation of the NK1 receptor. These effects can include flushing, and in some animal models, emesis and hypotension.[2][3] These NK1 receptor-mediated effects are generally observed at doses significantly higher than those required for NK2 receptor-mediated responses such as bladder and colorectal smooth muscle contraction.[2][3]

Q3: How can I minimize off-target effects in my in vivo experiments?

To minimize off-target effects, it is crucial to perform dose-response studies to identify the lowest effective dose that elicits the desired NK2-mediated response without significant NK1 activation.[3] Additionally, the use of a specific NK1 receptor antagonist, such as CP-99,994, can be employed to block potential off-target effects and confirm that the observed response is mediated by the NK2 receptor.[3]

Q4: What are the key signaling pathways activated by the NK2 receptor upon stimulation with [Lys5,MeLeu9,Nle10]-NKA(4-10)?

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gs proteins. Upon agonist binding, it activates two main signaling pathways:

  • Gq Pathway: Activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

  • Gs Pathway: Activation of Adenylyl Cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).

Data Presentation

Table 1: Receptor Binding Affinity of [Lys5,MeLeu9,Nle10]-NKA(4-10) and Related Peptides

CompoundNK1 Receptor Ki (nM)NK2 Receptor Ki (nM)Selectivity (NK1 Ki / NK2 Ki)
[Lys5,MeLeu9,Nle10]-NKA(4-10) 1620.24675
Neurokinin A (NKA)130.6420.3
Substance P0.83240.002

Data compiled from Rupniak et al., 2018.

Table 2: Functional Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) in In Vitro Assays

AssayCell LineParameter[Lys5,MeLeu9,Nle10]-NKA(4-10) EC50 (nM)Neurokinin A (NKA) EC50 (nM)
Calcium MobilizationCHO (human NK2)Ca2+ release1.11.8
cAMP AccumulationCHO (human NK2)cAMP production2.53.2

Data represents typical values and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK2 Receptor

Objective: To determine the binding affinity (Ki) of [Lys5,MeLeu9,Nle10]-NKA(4-10) for the NK2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human NK2 receptor (e.g., CHO-hNK2).

  • Radioligand: [125I]-[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10) or a suitable commercially available NK2 radioligand.

  • Unlabeled [Lys5,MeLeu9,Nle10]-NKA(4-10] and other competing ligands.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-hNK2 cells by homogenization and differential centrifugation. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled [Lys5,MeLeu9,Nle10]-NKA(4-10) or other test compounds.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) by quantifying the increase in intracellular calcium.

Materials:

  • CHO cells stably expressing the human NK2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • [Lys5,MeLeu9,Nle10]-NKA(4-10] stock solution.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Preparation: Plate CHO-hNK2 cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium, wash with HBSS, and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Calcium Imaging: Place the plate in a fluorescence plate reader. Acquire a baseline fluorescence reading. Add varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assay

Potential Cause Troubleshooting Step
Radioligand sticking to filters or platePre-soak filters in 0.5% polyethyleneimine (PEI). Use low-binding plates.
Insufficient washingIncrease the number and volume of washes with ice-cold wash buffer.
High concentration of radioligandUse a radioligand concentration at or below the Kd value.
Poor quality membrane preparationEnsure thorough homogenization and washing of membranes to remove interfering substances.

Issue 2: Low Signal or No Response in Calcium Mobilization Assay

Potential Cause Troubleshooting Step
Inefficient dye loadingOptimize dye concentration, loading time, and temperature. Ensure Pluronic F-127 is used.
Low receptor expressionVerify the expression level of the NK2 receptor in your cell line.
Peptide degradationPrepare fresh peptide solutions and store them properly. Avoid repeated freeze-thaw cycles.
Instrument settings not optimizedEnsure the correct excitation and emission wavelengths are used and that the reader is set for kinetic reads.

Issue 3: High Variability in In Vivo Bladder Contractility Experiments

Potential Cause Troubleshooting Step
Anesthesia depthMaintain a consistent level of anesthesia throughout the experiment.
Bladder filling volumeEnsure a consistent bladder filling volume for each animal.
Route of administrationUse a consistent and accurate method for drug administration (e.g., intravenous, subcutaneous).
Animal-to-animal variabilityIncrease the number of animals per group to improve statistical power.

Mandatory Visualizations

NK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Signaling Ligand [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor Ligand->NK2R Binds Gq Gαq NK2R->Gq Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2+->Response PKC->Response PKA->Response

Caption: NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Ex Vivo Analysis Binding Radioligand Binding Assay (Determine Ki) Selectivity Assess Selectivity vs. NK1 and NK3 Receptors Binding->Selectivity Functional Functional Assays (Calcium, cAMP - Determine EC50) Functional->Selectivity Tissue Isolated Tissue Bath (e.g., Bladder Strips) Data Data Analysis and Interpretation Tissue->Data Animal Animal Models (e.g., Cystometry) Animal->Data Start Start: Characterize [Lys5,MeLeu9,Nle10]-NKA(4-10) Start->Binding Start->Functional Selectivity->Tissue Selectivity->Animal End End: Selective Profile Established Data->End

Caption: Experimental Workflow Diagram.

References

Technical Support Center: Off-Target Effects of LMN-NKA on NK1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of LMN-NKA on Neurokinin-1 (NK1) receptors.

Frequently Asked Questions (FAQs)

Q1: What is LMN-NKA and what is its primary target?

A1: LMN-NKA, or [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10), is a potent and selective synthetic peptide agonist of the Neurokinin-2 (NK2) receptor. It is primarily investigated for its prokinetic properties, such as stimulating bladder and colorectal smooth muscle contraction.

Q2: What are the known off-target effects of LMN-NKA?

A2: While LMN-NKA is selective for the NK2 receptor, it can exhibit off-target effects by activating the NK1 receptor, particularly at higher concentrations. These off-target effects can include dermal flushing (reddening of the skin), emesis (vomiting), and hypotension (low blood pressure).

Q3: How significant is the off-target activity of LMN-NKA on NK1 receptors?

A3: Studies have shown that LMN-NKA is significantly more selective for the NK2 receptor over the NK1 receptor. In radioligand binding assays, LMN-NKA exhibited a 674-fold selectivity for NK2 over NK1 receptors. In functional assays measuring calcium mobilization, it showed approximately 74 to 105-fold selectivity for the NK2 receptor[1].

Q4: What is the mechanism behind the off-target effects of LMN-NKA on NK1 receptors?

A4: The off-target effects are due to the direct binding and activation of NK1 receptors by LMN-NKA. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to Gq and Gs proteins. This leads to the activation of downstream signaling pathways involving phospholipase C (PLC) and adenylyl cyclase, resulting in increased intracellular calcium and cyclic AMP (cAMP) levels, respectively.

Q5: How can I differentiate between NK1 and NK2 receptor-mediated effects in my experiments?

A5: The use of selective antagonists is the most effective method. To block the off-target effects on NK1 receptors, a selective NK1 receptor antagonist such as CP-99,994 can be used. Conversely, to confirm the on-target effects, a selective NK2 receptor antagonist like GR159897 can be utilized.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of LMN-NKA at human NK1 and NK2 receptors.

Table 1: Binding Affinity of LMN-NKA at Human Neurokinin Receptors

LigandReceptorpKiKi (nM)Selectivity (NK1 Ki / NK2 Ki)
LMN-NKANK29.900.126\multirow{2}{*}{674}
NK17.0785.1

pKi values were derived from radioligand binding assays using CHO cells expressing human recombinant NK1 or NK2 receptors. The Ki for NK1 was calculated based on the reported NK1/NK2 Ki ratio of 674.

Table 2: Functional Potency of LMN-NKA in Calcium Mobilization Assays

LigandReceptorpEC50EC50 (nM)Selectivity (NK1 EC50 / NK2 EC50)
LMN-NKANK210.080.083\multirow{2}{*}{105}
NK18.068.71

pEC50 values were determined from calcium mobilization assays in CHO cells expressing human recombinant NK1 or NK2 receptors. The EC50 for NK1 was calculated based on the reported NK1/NK2 EC50 ratio of 105.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

Objective: To determine the binding affinity (Ki) of LMN-NKA for the human NK1 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-Substance P).

Materials:

  • CHO cell membranes expressing human NK1 receptors

  • [³H]-Substance P (Radioligand)

  • LMN-NKA (unlabeled competitor)

  • Substance P (unlabeled, for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-10 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Substance P (at a final concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL unlabeled Substance P (at a high concentration, e.g., 1 µM), 50 µL [³H]-Substance P, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of LMN-NKA at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]-Substance P, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the average total binding and competition binding counts.

    • Plot the percentage of specific binding against the log concentration of LMN-NKA.

    • Determine the IC50 value (concentration of LMN-NKA that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of LMN-NKA in activating the NK1 receptor by quantifying changes in intracellular calcium concentration.

Materials:

  • HEK293 or CHO cells stably expressing the human NK1 receptor

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • LMN-NKA

  • Substance P (positive control)

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (F340/F380) for a few minutes.

  • Compound Addition: Add varying concentrations of LMN-NKA or Substance P to the wells.

  • Signal Detection: Immediately start recording the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio from baseline for each concentration.

    • Plot the peak response against the log concentration of LMN-NKA.

    • Determine the EC50 value (concentration of LMN-NKA that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assay

Potential Cause Troubleshooting Step
Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number of washes or the volume of wash buffer. Ensure the wash buffer is ice-cold.
Filter binding of the radioligand.Pre-soak the filters in 0.5% polyethyleneimine for at least 2 hours.
Inadequate blocking of non-specific sites.Ensure the assay buffer contains a blocking agent like 0.1% BSA.

Issue 2: No or Weak Signal in Calcium Mobilization Assay

Potential Cause Troubleshooting Step
Low receptor expression in cells.Verify receptor expression using a validated method (e.g., Western blot, qPCR).
Inefficient dye loading.Optimize Fura-2 AM concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization.
Dye extrusion from cells.Add an anion transport inhibitor like probenecid (B1678239) to the loading and assay buffers.
Compound degradation.Prepare fresh stock solutions of LMN-NKA and control agonists.
Incorrect buffer composition.Ensure the assay buffer contains physiological concentrations of calcium.

Issue 3: Inconsistent Results in In Vivo Flushing Studies

Potential Cause Troubleshooting Step
Subjective scoring of flushing.Use a standardized scoring system or a quantitative method like laser Doppler flowmetry to measure changes in skin blood flow.
Stress-induced physiological changes.Acclimate animals to the experimental setup and handling procedures to minimize stress.
Variation in drug administration.Ensure consistent and accurate dosing and administration route (e.g., subcutaneous injection).
Anesthetic effects on vascular tone.If using anesthetized animals, choose an anesthetic with minimal effects on cardiovascular parameters.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Off-Target Assessment binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Calcium Mobilization Assay (Determine EC50) binding_assay->functional_assay Confirm Functional Activity flushing_model Dermal Flushing Model (Assess Vasodilation) functional_assay->flushing_model Investigate Physiological Effect emesis_model Emesis Model (Assess Nausea/Vomiting) flushing_model->emesis_model Correlate Off-Target Effects

Experimental workflow for assessing LMN-NKA off-target effects.

signaling_pathway LMN_NKA LMN-NKA NK1R NK1 Receptor LMN_NKA->NK1R Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 hydrolyzes DAG DAG PIP2->DAG hydrolyzes Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) Activation cAMP->PKA Physiological_effects Physiological Effects (Flushing, Emesis) Ca_release->Physiological_effects PKC->Physiological_effects PKA->Physiological_effects

NK1 receptor signaling pathway activated by LMN-NKA.

References

[Lys5,MeLeu9,Nle10]-NKA(4-10) solubility and stability issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the selective NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial solubilization of [Lys5,MeLeu9,Nle10]-NKA(4-10)?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended.[1][2] It is advisable to use newly opened, hygroscopic DMSO to ensure the best solubility.[1] Some suppliers suggest that the peptide is also soluble in water up to 1 mg/ml and in PBS (pH 7.2) at concentrations of 10 mg/ml or higher.[3][4]

Q2: My peptide won't dissolve in water. What should I do?

A2: If you encounter solubility issues in water, you can try the following:

  • Sonication: Brief periods of sonication can help break up aggregates and improve dissolution.[1]

  • Acidic Conditions: As a basic peptide, dissolving it in a dilute acidic solution like 10% acetic acid may improve solubility.

  • Organic Solvents: If aqueous solutions are not suitable for your experiment, you can use organic solvents such as ethanol (B145695).[4][5]

Q3: What are the recommended storage conditions for the lyophilized powder and prepared solutions?

A3: Proper storage is crucial for maintaining the stability of [Lys5,MeLeu9,Nle10]-NKA(4-10).

  • Lyophilized Powder: Store desiccated at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3][5][6]

  • In Solvent: For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Is [Lys5,MeLeu9,Nle10]-NKA(4-10) stable at room temperature?

A4: The lyophilized product is stable at ambient temperature for a few days, which is sufficient for ordinary shipping and customs processing.[5] However, for long-term storage, the recommended refrigerated or frozen conditions should be maintained.

Troubleshooting Guides

Issue 1: Peptide Precipitation Upon Addition to Aqueous Buffer
  • Possible Cause: The peptide may be crashing out of the initial solvent (e.g., DMSO) when diluted into an aqueous buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Try diluting to a lower final concentration in the aqueous buffer.

    • Slow Addition: Add the peptide stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.

    • Co-solvents: Consider using a formulation that includes co-solvents like PEG300 and Tween 80, which are commonly used for in vivo preparations to improve solubility and stability.[5]

Issue 2: Loss of Biological Activity Over Time in Solution
  • Possible Cause: The peptide may be degrading in solution.

  • Troubleshooting Steps:

    • Aliquot Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

    • Use Fresh Solutions: For critical experiments, prepare fresh solutions from lyophilized powder.

    • Check Storage Conditions: Ensure that solutions are stored at the recommended temperatures (-20°C for short-term and -80°C for long-term).[1][5]

    • pH of Buffer: The pH of your buffer can affect peptide stability. Ensure the pH is within a range suitable for the peptide.

Data Presentation

Table 1: Solubility of [Lys5,MeLeu9,Nle10]-NKA(4-10)
SolventReported SolubilityReference
DMSO≥ 10 mg/ml, 25 mg/mL[1][4]
WaterSoluble to 1 mg/ml[3]
PBS (pH 7.2)≥ 10 mg/ml[4]
EthanolSparingly soluble: 1-10 mg/ml[4]
Table 2: Recommended Storage Conditions and Stability
FormStorage TemperatureDurationReference
Lyophilized Powder-20°C3 years[5]
Lyophilized Powder4°C2 years[5]
In Solvent-80°C6 months[1][5]
In Solvent-20°C1 month[1][5]

Experimental Protocols

Protocol 1: General Peptide Solubility Testing

This protocol provides a systematic approach to determining the optimal solvent for [Lys5,MeLeu9,Nle10]-NKA(4-10).

Materials:

  • [Lys5,MeLeu9,Nle10]-NKA(4-10) lyophilized powder

  • Sterile deionized water

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium (B1175870) Bicarbonate

  • DMSO (HPLC grade)

  • Ethanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Aliquot the Peptide: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Initial Solvent Testing (Water): To the first aliquot, add a small volume of sterile deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If the peptide does not dissolve, proceed to the next steps.

  • Sonication: Place the tube in a sonicator bath for 5-10 minutes. Observe for dissolution.

  • pH Adjustment:

    • Acidic Test: To a fresh aliquot, add 0.1 M acetic acid. Vortex and sonicate as needed.

    • Basic Test: To another fresh aliquot, add 0.1 M ammonium bicarbonate. Vortex and sonicate.

  • Organic Solvents:

    • DMSO: To a separate aliquot, add DMSO to the desired concentration. Vortex to dissolve.

    • Ethanol: Test solubility in ethanol following the same procedure.

  • Observation: A peptide is considered soluble if the solution is clear and free of visible particulates.

Protocol 2: HPLC-Based Stability Assay

This protocol allows for the quantitative assessment of peptide stability in a chosen buffer over time.

Materials:

  • Stock solution of [Lys5,MeLeu9,Nle10]-NKA(4-10) in a suitable solvent (e.g., DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Microcentrifuge

  • HPLC vials

Procedure:

  • Sample Preparation: Spike the experimental buffer with the peptide stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%).

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the peptide-buffer mixture. Precipitate the proteins/stop the reaction by adding 2 volumes of cold ACN with 0.1% TFA. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Incubation: Incubate the remaining peptide-buffer mixture at the desired temperature.

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and treat them as in step 2.

  • HPLC Analysis:

    • Transfer the supernatant from each time point to an HPLC vial.

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B) to separate the intact peptide from any degradation products.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from the T0 sample.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T0 sample.

Visualizations

G Workflow for Peptide Solubility Testing start Start: Lyophilized Peptide weigh Weigh small aliquot (e.g., 1mg) start->weigh add_water Add sterile deionized water weigh->add_water vortex_water Vortex add_water->vortex_water check_sol_water Soluble? vortex_water->check_sol_water sonicate Sonicate check_sol_water->sonicate No end_soluble End: Soluble check_sol_water->end_soluble Yes check_sol_sonicate Soluble? sonicate->check_sol_sonicate ph_adjust pH Adjustment (Acidic/Basic Buffers) check_sol_sonicate->ph_adjust No check_sol_sonicate->end_soluble Yes check_sol_ph Soluble? ph_adjust->check_sol_ph organic_solvent Use Organic Solvent (e.g., DMSO) check_sol_ph->organic_solvent No check_sol_ph->end_soluble Yes check_sol_organic Soluble? organic_solvent->check_sol_organic check_sol_organic->end_soluble Yes end_insoluble End: Insoluble/Try other solvents check_sol_organic->end_insoluble No

Caption: Workflow for testing the solubility of [Lys5,MeLeu9,Nle10]-NKA(4-10).

G Workflow for HPLC-Based Peptide Stability Assay start Start: Peptide Stock Solution prepare_sample Prepare peptide-buffer mixture start->prepare_sample t0_sample Take T0 aliquot & precipitate prepare_sample->t0_sample incubate Incubate remaining mixture prepare_sample->incubate hplc_analysis Analyze supernatant by HPLC t0_sample->hplc_analysis timepoint_sample Take time-point aliquots & precipitate incubate->timepoint_sample At intervals timepoint_sample->hplc_analysis data_analysis Calculate % intact peptide hplc_analysis->data_analysis end End: Stability Profile data_analysis->end G NK2 Receptor Signaling Pathway ligand [Lys5,MeLeu9,Nle10]-NKA(4-10) nk2r NK2 Receptor ligand->nk2r gs Gs nk2r->gs gq Gq/11 nk2r->gq ac Adenylyl Cyclase gs->ac activates plc Phospholipase C gq->plc activates camp cAMP ac->camp produces ip3 IP3 plc->ip3 cleaves PIP2 to dag DAG plc->dag cleaves PIP2 to pka Protein Kinase A camp->pka activates pip2 PIP2 response Cellular Response (e.g., smooth muscle contraction) pka->response ca_release Ca2+ Release from ER ip3->ca_release induces pkc Protein Kinase C dag->pkc activates ca_release->response pkc->response

References

Technical Support Center: [Lys5,MeLeu9,Nle10]-NKA(4-10) Efficacy Under Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of the selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA), in anesthetized models.

Frequently Asked Questions (FAQs)

Q1: Is [Lys5,MeLeu9,Nle10]-NKA(4-10) effective in anesthetized animal models?

A: Yes. Multiple preclinical studies have successfully demonstrated the prokinetic efficacy of LMN-NKA in animal models under anesthesia. For example, studies in urethane-anesthetized rats have shown that intravenous administration of LMN-NKA produces rapid, dose-dependent increases in bladder and colorectal pressure.[1][2] The compound has also been shown to be effective in anesthetized minipigs.[3][4] This indicates that the core mechanism of action—stimulation of NK2 receptors on smooth muscle—remains functional under certain anesthetic protocols.

Q2: Which anesthetic agents are suitable for use in studies involving LMN-NKA?

A: Urethane (B1682113) is a commonly used anesthetic in published studies evaluating the effects of LMN-NKA on bladder function in rats.[1][2] Experiments have also been conducted in minipigs where the specific anesthetic is not always detailed but efficacy is still observed.[3] While LMN-NKA has proven effective under these agents, it is crucial to consider that different anesthetics can have varying effects on the broader neurokinin system. For instance, some general anesthetics like isoflurane, propofol, and pentobarbital (B6593769) have been shown to reduce c-Fos expression (a marker of neuronal activation) downstream of neurokinin signaling without blocking the initial release of the related neuropeptide, substance P.[5][6][7] Therefore, the choice of anesthetic should be carefully considered based on the specific experimental endpoints.

Q3: What is the underlying signaling pathway of LMN-NKA, and how might anesthesia interfere?

A: LMN-NKA is a selective agonist for the NK2 receptor, a G-protein coupled receptor (GPCR).[8][9] Activation of the NK2 receptor primarily couples to the Gq/11 protein, initiating a signaling cascade that results in smooth muscle contraction. Anesthetics could theoretically interfere at multiple points in this pathway, such as by altering GPCR-G protein coupling, modulating the function of downstream effectors like phospholipase C, or interfering with calcium channel function.[6] However, the consistent efficacy observed in several anesthetized models suggests that any interference from agents like urethane is not sufficient to block the primary prokinetic effects of LMN-NKA.[1][2]

NK2_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol LMN_NKA [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor LMN_NKA->NK2R Binds To Gq11 Gq/11 Protein NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds To PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Contraction Smooth Muscle Contraction Ca2->Contraction Triggers PKC->Contraction Modulates Troubleshooting_Workflow Start Start: Unexpected LMN-NKA Efficacy CheckDrug 1. Verify Drug Integrity - Correct peptide sequence? - Proper storage (-20°C)? - Freshly prepared solution? - Correct solvent (e.g., saline)? Start->CheckDrug CheckDose 2. Confirm Dose & Administration - Dose within effective range? (e.g., ≥1 µg/kg IV for rats) - Accurate calculation and volume? - IV route patent? Saline flush used? CheckDrug->CheckDose Drug OK CheckAnesthesia 3. Evaluate Anesthetic Protocol - Is anesthetic depth appropriate? - Is the anesthetic known to interfere with tachykinin signaling? - Consider alternative agent (e.g., urethane). CheckDose->CheckAnesthesia Dose OK CheckModel 4. Assess Animal Model & Prep - Surgical prep correct (e.g., cannulation)? - Animal physiologically stable? (BP, temp) - Bladder filled appropriately (e.g., 70% capacity)? CheckAnesthesia->CheckModel Anesthetic OK Resolve Issue Resolved CheckModel->Resolve Model OK Experimental_Workflow Start Start: In Vivo Cystometry Anesthetize 1. Animal Anesthesia (e.g., Urethane 1.2 g/kg s.c.) Start->Anesthetize Surgery 2. Surgical Cannulation - Jugular Vein (IV Access) - Bladder Dome (Pressure) Anesthetize->Surgery Stabilize 3. System Stabilization - Connect bladder to pump and pressure transducer Surgery->Stabilize Fill 4. Bladder Filling - Infuse saline to 70% capacity Stabilize->Fill Administer 5. LMN-NKA Administration - Administer dose via IV line - Follow with saline flush Fill->Administer Record 6. Data Acquisition - Record bladder pressure - Measure voided volume Administer->Record Analyze 7. Data Analysis - Calculate peak pressure - Determine voiding efficiency Record->Analyze End End Analyze->End

References

Technical Support Center: Interpreting Bell-Shaped Dose-Response Curves with LMN-NKA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the selective Neurokinin 2 Receptor (NK2R) agonist, [Lys5,MeLeu9,Nle10]-NKA(4–10) (LMN-NKA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address bell-shaped (non-monotonic) dose-response curves in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a bell-shaped dose-response curve?

A bell-shaped, or non-monotonic, dose-response curve is a non-linear relationship where the biological effect of a substance increases with the dose up to a certain point, after which the effect diminishes as the dose continues to rise.[1][2] This contrasts with a typical sigmoidal dose-response curve where the effect reaches a plateau at higher concentrations.[1][3] Such curves suggest that more complex biological or physicochemical mechanisms are at play.[1][4]

Q2: Is it common to observe a bell-shaped dose-response curve with LMN-NKA?

While not always the most common observation, a bell-shaped dose-response curve with LMN-NKA has been documented. For instance, a study in anesthetized minipigs showed that LMN-NKA produced a non-linear, bell-shaped dose-dependent increase in peak bladder and colorectal pressure, with the peak effect observed at 30 µg/kg.[5]

Q3: What is the primary mechanism of action for LMN-NKA?

LMN-NKA is a potent and selective agonist for the Neurokinin 2 Receptor (NK2R).[6] Activation of NK2R in smooth muscle tissues, such as the bladder and gastrointestinal tract, leads to contraction, resulting in physiological responses like urination and defecation.[7][8] While highly selective for NK2R, LMN-NKA also has some affinity for the Neurokinin 1 Receptor (NK1R), which can lead to side effects like flushing and emesis at higher concentrations.[7][8]

LMN-NKA Signaling Pathway

The primary signaling pathway for LMN-NKA involves the activation of NK2R, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn contributes to smooth muscle contraction.

LMN_NKA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LMN-NKA LMN-NKA NK2R NK2R LMN-NKA->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

LMN-NKA primary signaling pathway.

Troubleshooting a Bell-Shaped Dose-Response Curve

Observing a diminished effect at higher concentrations of LMN-NKA can be due to several factors. The following sections provide potential causes and experimental steps to identify the underlying reason.

Scenario 1: Decreased Response at High LMN-NKA Concentrations

This is the most common manifestation of a bell-shaped curve. The table below outlines potential causes and suggested troubleshooting steps.

Potential Cause Description Troubleshooting Action Expected Outcome if Hypothesis is Correct
Receptor Desensitization/ Downregulation Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or internalization, reducing the number of available receptors on the cell surface.[1][9]1. Time-Course Experiment: Reduce the incubation time of LMN-NKA with the cells/tissue.[1] 2. Washout Experiment: After an initial high-dose exposure, wash out the LMN-NKA and re-stimulate with a lower, effective dose.1. Shorter incubation times should mitigate the downturn at high concentrations, resulting in a more sigmoidal curve. 2. If the response to the lower dose is blunted after high-dose exposure, this suggests receptor desensitization.
Off-Target Effects (NK1R Activation) LMN-NKA has a secondary affinity for NK1R.[7][8] At high concentrations, activation of NK1R could trigger opposing signaling pathways or physiological effects that counteract the NK2R-mediated response. For example, NK1R activation can lead to hypotension, which might affect tissue contractility measurements.[5][10]1. Use a selective NK1R antagonist: Pre-treat the system with a specific NK1R antagonist (e.g., CP-99,994) before adding LMN-NKA.[7] 2. Use a selective NK2R antagonist: Confirm the primary response is NK2R-mediated by using a selective NK2R antagonist (e.g., GR159897).[5][7]1. The bell-shape should be attenuated or eliminated, as the counteracting NK1R-mediated effects are blocked. 2. The entire dose-response curve should be shifted to the right or completely blocked, confirming the on-target effect.
Compound Aggregation At high concentrations, peptides like LMN-NKA can form aggregates, reducing the effective monomeric concentration available to bind the receptor.[2]1. Visual Inspection: Check high-concentration stock solutions for any cloudiness or precipitation.[1] 2. Include a Detergent: Run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100), ensuring it doesn't interfere with the assay itself.[2] 3. Fresh Dilutions: Prepare fresh serial dilutions for each experiment.[1]1. Visual confirmation of aggregation. 2. The bell-shape should be reduced as the detergent prevents aggregation. 3. Improved consistency and potentially a more sigmoidal curve.
Cellular Toxicity High concentrations of any compound can induce cytotoxicity, leading to a decrease in the measured response due to cell death or compromised cellular health.[2]1. Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, LDH) in parallel with your dose-response experiment.1. A decrease in cell viability at high LMN-NKA concentrations would correlate with the descending part of the dose-response curve.

Experimental Protocols

Protocol 1: Time-Course Experiment to Investigate Receptor Desensitization

This protocol aims to determine if the duration of LMN-NKA exposure influences the observation of a bell-shaped dose-response curve.

  • Cell/Tissue Preparation: Prepare your cells or tissue samples as per your standard protocol.

  • LMN-NKA Dilution Series: Prepare a serial dilution of LMN-NKA to cover a wide range of concentrations, including those that previously showed a diminished response.

  • Incubation: Add the LMN-NKA dilutions to your samples and incubate for varying periods (e.g., 5, 15, 30, and 60 minutes).

  • Response Measurement: At the end of each incubation period, measure the biological response (e.g., intracellular calcium flux, muscle contraction, etc.).

  • Data Analysis: Plot the dose-response curves for each time point. A shift from a bell-shaped curve at longer incubation times to a more sigmoidal curve at shorter times would suggest time-dependent receptor desensitization.[1]

Protocol 2: Use of Selective Antagonists to Investigate Off-Target Effects

This protocol helps to dissect the involvement of NK1R and confirm the role of NK2R in the observed response.

  • Antagonist Pre-incubation: Divide your samples into three groups:

    • Group A: Vehicle control.

    • Group B: Pre-incubate with a selective NK1R antagonist (e.g., CP-99,994).[7]

    • Group C: Pre-incubate with a selective NK2R antagonist (e.g., GR159897).[5][7] The pre-incubation time should be sufficient for the antagonist to block the receptors (typically 15-30 minutes).

  • LMN-NKA Addition: Following pre-incubation, add the LMN-NKA serial dilutions to all groups.

  • Response Measurement: Measure the biological response as per your standard protocol.

  • Data Analysis:

    • Compare the dose-response curve of Group A (vehicle) and Group B (NK1R antagonist). If the bell-shape is absent in Group B, it suggests that NK1R activation at high LMN-NKA concentrations is causing the downturn.

    • The dose-response in Group C (NK2R antagonist) should be significantly inhibited, confirming that the primary stimulatory effect is mediated by NK2R.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for investigating the cause of a bell-shaped dose-response curve observed with LMN-NKA.

Troubleshooting_Workflow start Bell-Shaped Dose-Response Observed with LMN-NKA check_desensitization Hypothesis: Receptor Desensitization? start->check_desensitization run_time_course Action: Run Time-Course Experiment check_desensitization->run_time_course Yes check_off_target Hypothesis: Off-Target Effects (NK1R)? check_desensitization->check_off_target No run_time_course->check_off_target run_antagonist_exp Action: Use Selective NK1R/NK2R Antagonists check_off_target->run_antagonist_exp Yes check_aggregation Hypothesis: Compound Aggregation? check_off_target->check_aggregation No run_antagonist_exp->check_aggregation run_detergent_exp Action: Include Non-Ionic Detergent check_aggregation->run_detergent_exp Yes check_toxicity Hypothesis: Cellular Toxicity? check_aggregation->check_toxicity No run_detergent_exp->check_toxicity run_viability_assay Action: Run Cell Viability Assay check_toxicity->run_viability_assay Yes conclusion Conclusion: Identify Primary Cause and Optimize Experimental Conditions check_toxicity->conclusion No run_viability_assay->conclusion

A logical workflow for troubleshooting.

References

Technical Support Center: LMN-NKA and NK2 Receptor Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with the repeated administration of LMN-NKA, a selective neurokinin 2 receptor (NK2R) agonist.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to repeated LMN-NKA administration in our in vitro/in vivo experiments. What is the likely cause?

A1: The observed phenomenon is likely tachyphylaxis, a rapid decrease in response to a drug following repeated administration. For G-protein coupled receptors (GPCRs) like the NK2R, this is primarily caused by receptor desensitization. This process involves the phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the coupling of the receptor to its G-protein, thereby attenuating the downstream signaling cascade. Following β-arrestin binding, the receptor may be targeted for internalization into endosomes, further reducing the number of receptors available on the cell surface.

Q2: How quickly does tachyphylaxis to LMN-NKA develop, and how long does it take for the response to recover?

A2: The onset and duration of tachyphylaxis are dependent on the specific experimental system (cell type, tissue, or whole animal), the concentration of LMN-NKA used, and the frequency of administration. Generally, for many GPCRs, desensitization can occur within minutes of agonist exposure.[1] The recovery of response, or resensitization, depends on the dephosphorylation of the receptor and its recycling back to the plasma membrane, which can take from minutes to hours.[2][3] For the closely related neurokinin 1 receptor (NK1R), resensitization has been observed to be a slower process than desensitization.[4]

Q3: Can we prevent or mitigate LMN-NKA-induced tachyphylaxis?

A3: While completely preventing tachyphylaxis may be challenging, several strategies can be employed to mitigate its effects:

  • Optimize Dosing Regimen: Increasing the interval between LMN-NKA administrations can allow sufficient time for receptor resensitization.

  • Use the Minimum Effective Concentration: Employing the lowest concentration of LMN-NKA that elicits the desired physiological effect can help to reduce the rate and extent of receptor desensitization.

  • "Drug Holidays": In longer-term in vivo studies, intermittent dosing schedules with "drug holidays" can help restore receptor sensitivity.

  • Investigate Biased Agonists: Future drug development could focus on creating biased agonists for the NK2R. These are ligands that preferentially activate the G-protein signaling pathway responsible for the therapeutic effect, while having a lower propensity to recruit β-arrestin, the key protein in desensitization.

Q4: Which signaling pathways are most relevant for studying LMN-NKA-induced NK2R activation and desensitization?

A4: The NK2R primarily couples to the Gq/11 family of G-proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Therefore, key signaling readouts for NK2R activation include intracellular calcium mobilization and inositol phosphate (B84403) (IP) accumulation.[5][6][7] To study desensitization, β-arrestin recruitment assays are highly relevant.[8][9]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in Functional Assays
Potential Cause Troubleshooting Step
Suboptimal LMN-NKA Concentration Perform a full dose-response curve to determine the optimal EC50 and EC80 concentrations for your specific cell line or tissue preparation.
Low Receptor Expression Ensure that the cell line used expresses a sufficient number of NK2 receptors. If using a recombinant cell line, verify the expression level. For native tissues, consider using a tissue source known for high NK2R expression.
Cell Health and Viability Confirm cell viability using methods like Trypan Blue exclusion. Ensure cells are healthy and in a logarithmic growth phase.
Assay Buffer Composition Optimize the assay buffer, ensuring correct pH, salt concentrations, and the presence of necessary co-factors.
Inappropriate Incubation Times For kinetic assays, perform a time-course experiment to determine the optimal stimulation time for maximal signal.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for cell plating to achieve consistent cell numbers per well.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media.
Pipetting Errors Use automated liquid handlers for compound addition if available. If pipetting manually, ensure consistent technique and use fresh tips for each addition.
Compound Precipitation Visually inspect compound solutions for any precipitation. Ensure the solubility of LMN-NKA in the assay buffer.
Issue 3: Inconsistent Tachyphylaxis Observations
Potential Cause Troubleshooting Step
Variable Time Between Stimulations Precisely control the timing of agonist additions and wash steps to ensure consistent intervals between stimulations.
Incomplete Agonist Washout Ensure thorough washing of the cells or tissue between agonist applications to completely remove LMN-NKA. The presence of residual agonist can lead to persistent desensitization.
Differences in Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and signaling can change with excessive passaging.
Reagent Variability Use fresh, high-quality reagents and prepare fresh dilutions of LMN-NKA for each experiment.

Quantitative Data

The following table summarizes in vivo dose-response data for LMN-NKA in rats, which can serve as a baseline for designing tachyphylaxis studies. Note that tachyphylaxis was not explicitly quantified in this study, but repeated dosing was performed.

Parameter Dose of LMN-NKA (s.c.) Response in Rats Citation
Urination 10-100 µg/kgDose-dependent increase in urine volume and frequency.[10][11]
Defecation 10-100 µg/kgDose-dependent increase in the number of fecal pellets.[10][11]
Flushing 10-100 µg/kgDose-related increases in dermal flushing.[10][11]
Repeated Dosing 10 µg/kg i.v. (at 45-75 min intervals)Produced similar bladder pressure responses upon repeated administration.[12]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay to Assess Tachyphylaxis

This protocol is designed to measure the intracellular calcium response to repeated LMN-NKA stimulation in cultured cells expressing the NK2R.

Materials:

  • Cells expressing NK2R (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • LMN-NKA stock solution

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the NK2R-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Baseline Measurement: Wash the cells with HBSS to remove excess dye. Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • First Stimulation: Inject a predetermined concentration of LMN-NKA (e.g., EC80) and record the fluorescence signal over time until it returns to baseline.

  • Wash and Recovery: Gently wash the cells with HBSS to remove the LMN-NKA.

  • Second Stimulation: After a defined recovery period (e.g., 15, 30, 60 minutes), inject the same concentration of LMN-NKA and record the fluorescence response again.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for both stimulations. The percentage of desensitization can be calculated as: (1 - (Peak 2 / Peak 1)) * 100.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This protocol measures the accumulation of IP1, a stable downstream metabolite of IP3, as a marker of Gq/11 pathway activation.

Materials:

  • Cells expressing NK2R

  • IP1 accumulation assay kit (e.g., HTRF-based kit)

  • LMN-NKA stock solution

  • Lithium chloride (LiCl)

  • Cell culture medium

  • White, opaque microplates

Procedure:

  • Cell Plating: Seed cells into the microplates and allow them to adhere.

  • Desensitization (Pre-treatment): To induce tachyphylaxis, pre-treat a subset of wells with LMN-NKA for a specified time (e.g., 30 minutes).

  • Wash: Wash the cells to remove the pre-treatment agonist.

  • Stimulation: Add the stimulation buffer containing LiCl and varying concentrations of LMN-NKA to both pre-treated and naive wells. Incubate for the recommended time (e.g., 30-60 minutes).

  • Lysis and Detection: Lyse the cells and add the IP1-d2 and anti-IP1-cryptate reagents according to the kit manufacturer's instructions.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Generate dose-response curves for both naive and desensitized cells. A rightward shift in the EC50 and a decrease in the Emax for the desensitized cells indicate tachyphylaxis.

Protocol 3: β-Arrestin Recruitment Assay

This assay directly measures the interaction of β-arrestin with the activated NK2R.

Materials:

  • Cell line co-expressing NK2R and a β-arrestin fusion protein (e.g., PathHunter β-arrestin cell lines).

  • Assay-specific substrate and detection reagents.

  • LMN-NKA stock solution.

  • White, opaque microplates.

Procedure:

  • Cell Plating: Plate the engineered cells in the microplates.

  • Compound Addition: Add varying concentrations of LMN-NKA to the wells.

  • Incubation: Incubate the plates for the time specified by the assay manufacturer (typically 60-90 minutes) to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents and incubate to generate a luminescent or fluorescent signal.

  • Signal Reading: Read the plate on a luminometer or fluorescence plate reader.

  • Data Analysis: To assess tachyphylaxis, a pre-stimulation step with LMN-NKA followed by a wash and a second stimulation can be incorporated, similar to the calcium mobilization protocol.

Visualizations

Gq_Signaling_Pathway LMN_NKA LMN-NKA NK2R NK2 Receptor LMN_NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: LMN-NKA activates the Gq signaling pathway via the NK2 receptor.

Tachyphylaxis_Workflow Agonist Agonist Binding (LMN-NKA) GPCR_Activation NK2R Activation & G-protein Signaling Agonist->GPCR_Activation GRK_Phosphorylation GRK-mediated Phosphorylation GPCR_Activation->GRK_Phosphorylation Beta_Arrestin β-Arrestin Recruitment GRK_Phosphorylation->Beta_Arrestin Uncoupling G-protein Uncoupling (Desensitization) Beta_Arrestin->Uncoupling Internalization Receptor Internalization Beta_Arrestin->Internalization Recycling Recycling to Membrane Internalization->Recycling Degradation Lysosomal Degradation Internalization->Degradation Resensitization Resensitization Recycling->Resensitization

Caption: Molecular workflow of GPCR tachyphylaxis and resensitization.

Troubleshooting_Logic Start Unexpected Results in Tachyphylaxis Assay Check_Controls Are positive and negative controls working correctly? Start->Check_Controls Assay_Setup_Issue Issue with Assay Setup: Reagents, Buffers, Cells Check_Controls->Assay_Setup_Issue No Check_Variability Is there high variability between replicates? Check_Controls->Check_Variability Yes Technical_Error Technical Error: Pipetting, Cell Seeding Check_Variability->Technical_Error Yes Check_Signal Is the signal-to-noise ratio low? Check_Variability->Check_Signal No Optimization_Needed Optimization Needed: Agonist Conc., Incubation Time Check_Signal->Optimization_Needed Yes Data_Interpretation Re-evaluate Data Interpretation Check_Signal->Data_Interpretation No

Caption: A logical workflow for troubleshooting tachyphylaxis experiments.

References

Validation & Comparative

A Comparative Analysis of [Lys5,MeLeu9,Nle10]-NKA(4-10) and Neurokinin A for Tachykinin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between tachykinin receptor agonists is paramount for advancing studies in areas such as smooth muscle contractility, neurogenic inflammation, and pain transmission. This guide provides an objective comparison of the synthetic peptide [Lys5,MeLeu9,Nle10]-NKA(4-10) and the endogenous neuropeptide Neurokinin A (NKA), focusing on their receptor binding affinities, functional potencies, and selectivity. The information is supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is known to be an excitatory neurotransmitter in the central and peripheral nervous systems.[1] It is derived from the preprotachykinin-A gene, which also encodes for Substance P.[1] NKA exerts its physiological effects by binding to and activating G-protein coupled receptors, primarily the tachykinin NK2 receptor, leading to the release of intracellular calcium and inositol (B14025) phosphate.[1] Its actions influence a variety of biological processes, including smooth muscle contraction, vasodilation, and immune responses.[1]

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a synthetic analog of the C-terminal fragment of Neurokinin A, NKA(4-10). This modified peptide has been designed to exhibit enhanced selectivity and potency for the NK2 receptor.[2][3] The substitutions of specific amino acids—Lysine at position 5, N-methyl-Leucine at position 9, and Norleucine at position 10—are critical for its improved pharmacological profile.[4]

Quantitative Comparison of Receptor Binding and Functional Potency

The primary advantage of [Lys5,MeLeu9,Nle10]-NKA(4-10) over Neurokinin A lies in its significantly higher selectivity for the NK2 receptor over other tachykinin receptors, particularly the NK1 receptor. This selectivity is crucial for studies aiming to isolate and understand the specific roles of the NK2 receptor.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity (NK1/NK2 Ratio)
[Lys5,MeLeu9,Nle10]-NKA(4-10) NK2Not explicitly stated, but has high affinity[5]10 (rat bladder), 117 (rat fundus)[2]674-fold (Binding), ≥74-fold (Functional)[3][6]
NK1--
Neurokinin A (NKA) NK2IC50 = 0.5 - 1.1 nM (human bladder)[5]pD2 = 8.2 (human detrusor muscle)[5]20-fold (Binding), ~1 (Functional)[6]
NK1--

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Experimental Methodologies

The data presented in this guide are derived from established in vitro experimental protocols, primarily radioligand binding assays and functional assays measuring smooth muscle contraction.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a ligand for a receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target tachykinin receptors (e.g., human colon circular muscle, CHO cells expressing recombinant human NK1 or NK2 receptors) are homogenized and centrifuged to isolate cell membranes.[6][7]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-NKA for NK2 receptors, [³H]-Septide for NK1 receptors) and varying concentrations of the unlabeled competitor peptides ([Lys5,MeLeu9,Nle10]-NKA(4-10) or Neurokinin A).[6]

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a gamma or beta counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

experimental_workflow_binding_assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & Competitor Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Radioactivity Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Fig. 1: Workflow for a competitive radioligand binding assay.
Functional Assays (Smooth Muscle Contraction)

These experiments assess the ability of an agonist to elicit a physiological response, such as the contraction of smooth muscle tissue.

General Protocol:

  • Tissue Preparation: A strip of smooth muscle tissue (e.g., rat fundus, rat bladder, human colon circular muscle) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[2][7]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist Addition: Cumulative concentrations of the agonist ([Lys5,MeLeu9,Nle10]-NKA(4-10) or Neurokinin A) are added to the organ bath.

  • Response Measurement: The contractile response of the tissue is measured isometrically using a force transducer.

  • Data Analysis: A concentration-response curve is generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined.[2]

Signaling Pathway of Tachykinin Receptors

Both Neurokinin A and [Lys5,MeLeu9,Nle10]-NKA(4-10) act as agonists at tachykinin receptors, which are G-protein coupled receptors (GPCRs). The binding of the agonist to the receptor initiates a cascade of intracellular signaling events.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist ([Lys5,MeLeu9,Nle10]-NKA(4-10) or NKA) Receptor NK2 Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Response PKC->Response

Fig. 2: Simplified signaling pathway of the NK2 receptor.

Conclusion

For researchers investigating the specific functions of the tachykinin NK2 receptor, [Lys5,MeLeu9,Nle10]-NKA(4-10) offers a significant advantage over the endogenous ligand, Neurokinin A. Its high selectivity allows for the targeted activation of the NK2 receptor with minimal off-target effects on the NK1 receptor, thereby providing more precise and interpretable experimental results.[3][6] While Neurokinin A remains a valuable tool for studying the broader physiological effects of tachykinins, the enhanced pharmacological profile of [Lys5,MeLeu9,Nle10]-NKA(4-10) makes it the superior choice for studies demanding high receptor specificity. The selection between these two agonists should be guided by the specific aims of the research, with a clear understanding of the trade-offs between physiological relevance and receptor selectivity.

References

A Comparative Guide to LMN-NKA and Other NK2 Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurokinin 2 (NK2) receptor agonist LMN-NKA with other key agonists. The information is supported by experimental data to aid in the selection of appropriate research tools.

The tachykinin NK2 receptor, a G protein-coupled receptor, is a significant target in various physiological processes, including smooth muscle contraction. Its modulation has therapeutic potential in conditions like gastrointestinal and bladder dysfunction. LMN-NKA ([Lys5,MeLeu9,Nle10]-NKA(4-10)) is a potent and selective NK2 receptor agonist. This guide compares its performance against other notable NK2 receptor agonists, including the endogenous ligand Neurokinin A (NKA) and the synthetic agonists GR64349 and [β-Ala8]-NKA(4-10).

Quantitative Comparison of NK2 Receptor Agonists

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of LMN-NKA and other NK2 receptor agonists from various in vitro studies. These values are crucial for understanding the relative efficacy and selectivity of these compounds.

CompoundpKi (NK2)pKi (NK1)NK1/NK2 Ki RatioReference
LMN-NKA9.726.90674[1][2]
Neurokinin A (NKA)9.328.0220[1][2]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)9.656.90561[1][2]
GR643497.77<5>1000[3][4]
[β-Ala8]-NKA(4-10)pIC50: 8.43--[5]

Table 1: Comparative Binding Affinities of NK2 Receptor Agonists.

CompoundpEC50 (Calcium Mobilization, NK2)pEC50 (Calcium Mobilization, NK1)NK1/NK2 EC50 Ratio (Calcium)pEC50 (cAMP Stimulation, NK2)pEC50 (cAMP Stimulation, NK1)NK1/NK2 EC50 Ratio (cAMP)Reference
LMN-NKA9.877.821059.817.9474[1][2][5]
Neurokinin A (NKA)9.829.8219.278.822.8[1][2][5]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)10.088.2370---[1][2][5]
GR643499.276.5550010.667.71~900[3][4]
[β-Ala8]-NKA(4-10)8.32--9.927.53244[5][6]

Table 2: Comparative Functional Potencies of NK2 Receptor Agonists.

In Vivo Effects

In conscious rats, LMN-NKA has been shown to induce dose-dependent urination and defecation, effects that are mediated by the NK2 receptor.[7][8] Conversely, observed flushing is attributed to NK1 receptor activation.[7][8] Subcutaneous administration of LMN-NKA at doses of 30-100 μg/kg in minipigs increased peak bladder and colorectal pressures.[9][10] These effects were inhibited by the NK2 receptor antagonist GR 159897, confirming the involvement of the NK2 receptor.[9][10]

Signaling Pathways

Activation of the NK2 receptor by an agonist like LMN-NKA primarily initiates signaling through the Gq and Gs G-protein pathways. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, a key event in smooth muscle contraction. The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist NK2 Agonist (e.g., LMN-NKA) NK2R NK2 Receptor Agonist->NK2R Gq Gq NK2R->Gq activates Gs Gs NK2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 generates cAMP ↑ cAMP AC->cAMP generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 induces Contraction Smooth Muscle Contraction Ca2->Contraction leads to CellularResponse Cellular Response cAMP->CellularResponse leads to

NK2 Receptor Signaling Pathways

Experimental Protocols

Receptor Binding Assay (Competitive)

This assay determines the binding affinity of a test compound to the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from CHO cells stably expressing the human NK2 receptor.

  • Radioligand: [¹²⁵I]-NKA.

  • Test compounds (unlabeled agonists).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-NKA (e.g., 0.1 nM), and varying concentrations of the unlabeled test compound.

  • Add the cell membrane preparation (e.g., 6 µg protein per well) to initiate the binding reaction.

  • Incubate the plate for 3 hours at 23°C to reach equilibrium.

  • Separate bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Add scintillation fluid to the dried filters and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled NK2 receptor.

Materials:

  • CHO cells stably expressing the human NK2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (agonists).

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Plate the CHO-hNK2 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add varying concentrations of the test agonist to the wells.

  • Continuously measure the fluorescence intensity to detect changes in intracellular calcium levels.

  • Data Analysis: Determine the peak fluorescence signal for each agonist concentration. Plot the data as a concentration-response curve and calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare Reagents (Membranes, Radioligand, Test Compounds) B2 Incubate B1->B2 B3 Filter & Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 End Comparative Data B5->End F1 Plate & Load Cells with Dye F2 Wash Cells F1->F2 F3 Add Agonist F2->F3 F4 Measure Fluorescence F3->F4 F5 Calculate EC50 F4->F5 F5->End Start Start Comparison Start->B1 Start->F1

Typical Experimental Workflow

Logical Framework for Agonist Comparison

The selection of an appropriate NK2 receptor agonist for a particular study depends on a variety of factors, including the desired potency, selectivity, and the specific experimental system being used. This guide provides a framework for making an informed decision.

Logical_Framework cluster_guide Comparison Guide Structure Intro Introduction to LMN-NKA & NK2 Agonists Data Quantitative Data (Tables) Intro->Data leads to Protocols Experimental Protocols Data->Protocols supported by Pathways Signaling Pathways (Diagram) Protocols->Pathways investigates Conclusion Conclusion & Recommendations Pathways->Conclusion informs

Structure of the Comparison Guide

References

Comparative Analysis of [Lys5,MeLeu9,Nle10]-NKA(4-10): A Selective NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurokinin A analog, [Lys5,MeLeu9,Nle10]-NKA(4-10), focusing on its binding affinity and functional selectivity for the neurokinin-2 (NK2) receptor over the neurokinin-1 (NK1) receptor. The information presented is supported by experimental data to assist in the evaluation of this compound for research and development purposes.

Introduction to Neurokinin Receptors and Ligands

Neurokinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[1][2] They are activated by endogenous tachykinin peptides, such as Substance P (SP) and Neurokinin A (NKA).[1] While SP shows preferential affinity for the NK1 receptor, NKA primarily targets the NK2 receptor, though cross-reactivity exists.[1][3] This lack of absolute selectivity in endogenous ligands has driven the development of synthetic analogs with improved receptor specificity.

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and highly selective synthetic agonist of the NK2 receptor.[4][5][6] Its structure is a modification of the C-terminal fragment of NKA, designed to enhance its affinity and selectivity for the NK2 receptor. This high selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of NK2 receptors, which are implicated in processes like smooth muscle contraction, inflammation, and pain.[4][7]

Comparative Performance Data

The selectivity of [Lys5,MeLeu9,Nle10]-NKA(4-10) has been quantified through radioligand binding assays and various functional assays. The data consistently demonstrates its preferential activity at the NK2 receptor compared to the NK1 receptor.

Binding Affinity

Binding affinity is typically determined by competitive radioligand binding assays, which measure the concentration of a ligand required to inhibit 50% of a specific radioligand's binding (IC50), from which the inhibition constant (Ki) is calculated. A lower Ki value indicates higher binding affinity.

Studies using human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells show that [Lys5,MeLeu9,Nle10]-NKA(4-10) has a significantly higher affinity for the NK2 receptor.[8][9] The selectivity ratio, calculated by dividing the Ki for the NK1 receptor by the Ki for the NK2 receptor, reveals a 674-fold preference for NK2.[4][8][9] This is substantially greater than the modest 20-fold selectivity of the endogenous ligand, NKA.[8][9]

CompoundNK1 Receptor Ki (nM)NK2 Receptor Ki (nM)Selectivity Ratio (NK1 Ki / NK2 Ki)
[Lys5,MeLeu9,Nle10]-NKA(4-10) 8761.3674 [8][9]
Neurokinin A (NKA)160.820 [8][9]
[Arg5,MeLeu9,Nle10]-NKA(4-10)10101.8561 [8][9]

Table 1: Comparative Binding Affinities at Human NK1 and NK2 Receptors. Data derived from displacement of [3H]-Septide on NK1 and [125I]-NKA on NK2 receptors.[8]

Functional Potency

Functional assays measure the biological response triggered by an agonist, such as the mobilization of intracellular calcium or the stimulation of cyclic AMP (cAMP). The potency of an agonist is quantified by its half-maximal effective concentration (EC50). A lower EC50 value indicates greater potency.

Intracellular Calcium Response: Activation of both NK1 and NK2 receptors typically leads to the activation of the Gq/11 protein, stimulating phospholipase C and resulting in an increase in intracellular calcium.[1][2] In functional assays measuring calcium mobilization, [Lys5,MeLeu9,Nle10]-NKA(4-10) was approximately 105-fold more potent at activating NK2 receptors than NK1 receptors.[8][9]

CompoundNK1 Receptor EC50 (nM)NK2 Receptor EC50 (nM)Selectivity Ratio (NK1 EC50 / NK2 EC50)
[Lys5,MeLeu9,Nle10]-NKA(4-10) 1051.0105 [8][9]
Neurokinin A (NKA)1.01.01 [8][9]
[Arg5,MeLeu9,Nle10]-NKA(4-10)1412.070 [8][9]

Table 2: Comparative Potency in Intracellular Calcium Response Assays.[8]

Cyclic AMP (cAMP) Stimulation: In cAMP stimulation assays, [Lys5,MeLeu9,Nle10]-NKA(4-10) demonstrated a 74-fold selectivity for the NK2 receptor over the NK1 receptor.[8][9]

CompoundNK1 Receptor EC50 (nM)NK2 Receptor EC50 (nM)Selectivity Ratio (NK1 EC50 / NK2 EC50)
[Lys5,MeLeu9,Nle10]-NKA(4-10) 1261.774 [8][9]
Neurokinin A (NKA)145.02.8 [8][9]
[β-Ala8]-NKA(4–10)4151.7244 [8][9]

Table 3: Comparative Potency in Cyclic AMP Stimulation Assays.[8]

Experimental Protocols and Methodologies

The data presented above is derived from established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assay Protocol

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[10][11]

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO) stably expressing high concentrations of the human NK1 or NK2 receptor.[12] Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.[12][13]

  • Competitive Binding Incubation: The assay is conducted in tubes or microplates containing:

    • A fixed concentration of a specific radioligand (e.g., [3H]-Septide for NK1 receptors, [125I]-NKA for NK2 receptors).[8]

    • A range of concentrations of the unlabeled test compound ([Lys5,MeLeu9,Nle10]-NKA(4-10)).[10]

    • A fixed amount of the prepared cell membrane protein.[13]

    • Control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled ligand) are included.

  • Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes and the bound radioligand.[10][12]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

Functional Assay Protocols

1. Intracellular Calcium Mobilization Assay: This assay measures the increase in cytosolic calcium concentration following Gq-protein activation.

  • Cell Culture: Cells expressing the target receptor (NK1 or NK2) are seeded in microplates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Stimulation: The test compound ([Lys5,MeLeu9,Nle10]-NKA(4-10)) is added at various concentrations.

  • Signal Detection: Changes in fluorescence, which are proportional to the intracellular calcium concentration, are measured in real-time using a plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.[8]

2. Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay: This assay provides a direct measure of the Gq pathway activation by quantifying a downstream metabolite of the signaling cascade.[14]

  • Cell Labeling: Cells expressing the receptor of interest are pre-labeled by incubating them with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Agonist Stimulation: The cells are then stimulated with various concentrations of the agonist in the presence of lithium chloride (LiCl), which blocks the degradation of inositol monophosphate (IP1).[14]

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Quantification: The accumulated [3H]-labeled inositol phosphates are separated and quantified using chromatography or measured in total using scintillation counting.[15][16] More modern assays utilize competitive immunoassays (e.g., HTRF) to detect IP1 accumulation.[14]

  • Data Analysis: The amount of IP accumulation is plotted against the agonist concentration to determine the EC50 value.

Visualized Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams are provided.

G_protein_signaling cluster_NK1 NK1 Receptor Pathway cluster_NK2 NK2 Receptor Pathway SP Substance P NK1R NK1 Receptor SP->NK1R High Affinity Gq11_1 Gαq/11 NK1R->Gq11_1 PLC_1 Phospholipase C (PLC) Gq11_1->PLC_1 IP3_1 IP3 PLC_1->IP3_1 cleaves DAG_1 DAG PLC_1->DAG_1 cleaves PIP2_1 PIP2 PIP2_1->PLC_1 Ca_1 ↑ Intracellular Ca²⁺ IP3_1->Ca_1 PKC_1 PKC Activation DAG_1->PKC_1 NKA [Lys5,MeLeu9,Nle10]- NKA(4-10) / NKA NK2R NK2 Receptor NKA->NK2R High Affinity Gq11_2 Gαq/11 NK2R->Gq11_2 Gs_2 Gαs NK2R->Gs_2 PLC_2 Phospholipase C (PLC) Gq11_2->PLC_2 IP3_2 IP3 PLC_2->IP3_2 cleaves DAG_2 DAG PLC_2->DAG_2 cleaves PIP2_2 PIP2 PIP2_2->PLC_2 Ca_2 ↑ Intracellular Ca²⁺ IP3_2->Ca_2 PKC_2 PKC Activation DAG_2->PKC_2 AC_2 Adenylyl Cyclase Gs_2->AC_2 cAMP_2 ↑ cAMP AC_2->cAMP_2 radioligand_workflow prep Prepare Membranes from cells expressing NK1 or NK2 receptor incubate Incubate: 1. Membranes 2. Radioligand ([3H]Septide or [125I]NKA) 3. Unlabeled Ligand (Test Compound) prep->incubate filter Separate Bound from Free via Vacuum Filtration incubate->filter count Quantify Radioactivity on filters using Scintillation Counter filter->count analyze Analyze Data: Calculate Specific Binding, Determine IC50 and Ki values count->analyze calcium_workflow seed Seed NK1/NK2 expressing cells in microplate load Load cells with calcium-sensitive fluorescent dye seed->load stimulate Stimulate with varying concentrations of [Lys5,MeLeu9,Nle10]-NKA(4-10) load->stimulate measure Measure fluorescence change in real-time stimulate->measure analyze Analyze Data: Plot dose-response curve, Determine EC50 value measure->analyze

References

A Comparative Guide to the Receptor Binding Affinities of Neurokinin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding affinities of various Neurokinin A (NKA) analogs, with a focus on their interactions with the Neurokinin-1 (NK1) and Neurokinin-2 (NK2) receptors. The data presented is compiled from peer-reviewed experimental studies and is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Unveiling the Binding Landscape of NKA Analogs

Neurokinin A is a member of the tachykinin family of neuropeptides and plays a significant role in a variety of physiological processes. Its biological effects are primarily mediated through the activation of NK2 receptors, though it also exhibits affinity for NK1 receptors.[1][2] The development of NKA analogs with modified binding affinities and receptor selectivity is a key area of research for creating targeted therapeutics.

This guide summarizes the binding affinities (pKi) of NKA and several of its key analogs for both NK1 and NK2 receptors. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a stronger binding affinity.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of NKA and its analogs for human NK1 and NK2 receptors, as determined by radioligand binding assays.

CompoundNK2 Receptor (pKi)NK1 Receptor (pKi)Selectivity (NK1/NK2 Ki Ratio)
Neurokinin A (NKA)~8.4~7.720
GR64349 ([Lys³,Gly⁸,R-γ-lactam-Leu⁹]NKA(3-10))7.77 ± 0.10<5>1400
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)~9.9~7.1674
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)~9.8~7.1561
[β-Ala⁸]-NKA(4-10)~8.5~6.1244 (based on EC50 ratio)
NKA(4-10)~8.5~6.8-
[Nle¹⁰]NKA(4-10)VariableVariable-

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][3][4][5][6] The selectivity ratio is calculated from the Ki values and indicates the preference of the analog for one receptor over the other. A higher ratio signifies greater selectivity for the NK2 receptor.

Experimental Methodologies: A Closer Look

The binding affinity data presented in this guide is primarily derived from radioligand binding assays . This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand (in this case, NKA analogs) and a receptor.

General Radioligand Binding Assay Protocol
  • Membrane Preparation: Membranes expressing the target receptor (NK1 or NK2) are prepared from cultured cells (e.g., CHO cells) or tissues.[4][7] This involves homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of the unlabeled competitor compound (the NKA analog being tested).[3][4][7]

  • Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[7][8]

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cells expressing NK receptor Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & Analog Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting CompetitionCurve Competition Curve Counting->CompetitionCurve IC50 IC50 Determination CompetitionCurve->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Ki Value ChengPrusoff->Ki

Radioligand Binding Assay Workflow

Signaling Pathways of NKA Receptors

Both NK1 and NK2 receptors are G-protein coupled receptors (GPCRs). Upon activation by NKA or its analogs, they initiate intracellular signaling cascades that lead to various cellular responses.

NK1 Receptor Signaling

Activation of the NK1 receptor, primarily by Substance P but also by NKA, leads to the activation of Gq and Gs proteins.[2] This results in the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activation leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

G NKA NKA / Analog NK1R NK1 Receptor NKA->NK1R Gq Gq protein NK1R->Gq Gs Gs protein NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG cAMP ↑ cyclic AMP (cAMP) AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse cAMP->CellularResponse

NK1 Receptor Signaling Pathway

NK2 Receptor Signaling

The NK2 receptor, the primary target for NKA, also couples to Gq proteins, leading to the activation of the PLC-IP3-Ca²⁺ pathway, similar to the NK1 receptor.[9][10] Some evidence also suggests potential coupling to other G-proteins, leading to diverse cellular responses.

G NKA NKA / Analog NK2R NK2 Receptor NKA->NK2R Gq Gq protein NK2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

NK2 Receptor Signaling Pathway

This guide provides a foundational understanding of the binding affinities of NKA analogs and the experimental and biological context. For more detailed information, researchers are encouraged to consult the cited literature.

References

Validating LMN-NKA Experimental Efficacy with NK2 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental effects of the selective Neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4–10) (LMN-NKA), and the validation of its mechanism of action through the use of NK2 receptor antagonists. The data presented herein is crucial for researchers in pharmacology and drug development focusing on therapies targeting the NK2 receptor for conditions such as bladder and bowel dysfunction.[1][2]

The tachykinin NK2 receptor is a key target in the regulation of smooth muscle contraction in various tissues, including the gastrointestinal tract and urinary bladder.[3][4] LMN-NKA has been identified as a potent and selective agonist for the NK2 receptor, demonstrating prokinetic activity.[5] However, to confirm that the observed physiological effects are indeed mediated by the NK2 receptor, experiments utilizing selective NK2 antagonists are essential. This guide summarizes the key findings from studies where the effects of LMN-NKA were challenged with an NK2 antagonist.

Comparative Efficacy of LMN-NKA with and without NK2 Antagonist

The following tables summarize the quantitative data from a key study investigating the effects of LMN-NKA on urination and defecation in rats, and how these effects are modulated by the NK2 receptor antagonist GR159897.

Table 1: Effect of LMN-NKA on Urination in the Presence of an NK2 Antagonist

Treatment GroupMedian Urine Volume (ml)Median Number of Urination Events
Vehicle + Saline0.000.0
Vehicle + LMN-NKA (100 μg/kg)0.252.0
GR159897 + LMN-KNA (100 μg/kg)0.000.0

Data adapted from a study on rapid detection voiding assay in rats.[1]

Table 2: Effect of LMN-NKA on Defecation in the Presence of an NK2 Antagonist

Treatment GroupMedian Number of Fecal PelletsMedian Latency to Defecate (min)Median Total Fecal Pellet Weight (g)
Vehicle + Saline0.030.00.00
Vehicle + LMN-NKA (100 μg/kg)6.05.50.23
GR159897 + LMN-KNA (100 μg/kg)0.030.00.00

Data adapted from a study on rapid detection voiding assay in rats.[1]

The data clearly demonstrates that pretreatment with the NK2 antagonist GR159897 effectively blocks the prokinetic effects of LMN-NKA on both urination and defecation, strongly indicating that these actions are mediated through the NK2 receptor.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the interpretation and replication of these findings.

Rapid Detection Voiding Assay

This in vivo assay was utilized to assess the rapid onset of drug-induced urination and defecation in rats.

Animals:

  • Male Sprague-Dawley rats were used.

  • Animals were habituated to the experimental setup to minimize stress-induced responses.[1]

Procedure:

  • Antagonist Pretreatment: Rats were pretreated with either vehicle or the NK2 receptor antagonist GR159897.

  • Acclimation: A period of acclimation followed the pretreatment injection.

  • Agonist Administration: Rats were then subcutaneously injected with either saline or LMN-NKA (100 μg/kg).

  • Observation: Urination, defecation, and other behaviors such as flushing were monitored for 30 minutes post-injection.[1][2]

  • Data Collection: The volume of urine, number of urination events, number of fecal pellets, total weight of fecal pellets, and the latency to the first urination and defecation event were recorded.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of LMN-NKA and the experimental workflow for validating its effects with an NK2 antagonist.

LMN_NKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LMN-NKA LMN-NKA NK2R NK2 Receptor LMN-NKA->NK2R Binds and Activates NK2_Antagonist NK2 Antagonist (e.g., GR159897) NK2_Antagonist->NK2R Binds and Blocks G_Protein G-Protein Activation NK2R->G_Protein Downstream_Signaling Downstream Signaling (e.g., PLC, IP3, Ca2+) G_Protein->Downstream_Signaling Physiological_Response Smooth Muscle Contraction (Urination, Defecation) Downstream_Signaling->Physiological_Response

Caption: LMN-NKA signaling pathway and the inhibitory action of an NK2 antagonist.

Experimental_Workflow cluster_groups Experimental Groups Control Group 1: Vehicle + Saline Acclimation Acclimation Period Control->Acclimation LMN_NKA_Effect Group 2: Vehicle + LMN-NKA LMN_NKA_Effect->Acclimation Antagonist_Block Group 3: NK2 Antagonist + LMN-NKA Antagonist_Block->Acclimation Start Start of Experiment Pretreatment Pretreatment Injection Start->Pretreatment Pretreatment->Control Vehicle Pretreatment->LMN_NKA_Effect Vehicle Pretreatment->Antagonist_Block NK2 Antagonist Agonist_Injection Agonist/Saline Injection Acclimation->Agonist_Injection Observation 30-min Observation Period Agonist_Injection->Observation Data_Analysis Data Collection & Analysis Observation->Data_Analysis

References

[Lys5,MeLeu9,Nle10]-NKA(4-10): A Comparative Guide to its Efficacy Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the selective tachykinin NK2 receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA), across various species. The information presented is based on available experimental data, focusing on its prokinetic effects on bladder and colorectal activity.

Executive Summary

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and selective agonist for the neurokinin 2 (NK2) receptor.[1][2][3] Its primary pharmacological action is the induction of smooth muscle contraction, which has been investigated for therapeutic applications in bladder and bowel dysfunction.[4][5] This compound has demonstrated significant prokinetic activity, inducing urination and defecation in multiple species, including rats, dogs, and minipigs.[1][6][7] The effects are rapid in onset and of short duration.[6] While the desired effects are mediated by NK2 receptors, some off-target effects, such as emesis and hypotension, have been observed and are attributed to cross-reactivity with NK1 receptors, particularly at higher doses.[1][4]

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of [Lys5,MeLeu9,Nle10]-NKA(4-10) in different species and experimental settings.

Table 1: In Vivo Efficacy in Rats
Route of AdministrationDose Range (µg/kg)Primary EffectKey FindingsSide EffectsCitation
Intravenous (i.v.)0.1 - 300Increased bladder pressure and voidingDose-dependent increase in bladder pressure. In intact rats, doses > 0.3-1 µg/kg induced voiding with ~70% efficiency. Higher doses (≥ 10 µg/kg) were required in spinalized rats with lower efficiency (30-50%).No obvious cardiorespiratory effects noted.[6]
Subcutaneous (s.c.)10 - 100Urination and defecationDose-related increases in urination and defecation.Dermal flushing (mediated by NK1 receptors).[4][5]
Table 2: In Vivo Efficacy in Minipigs
Route of AdministrationDose RangePrimary EffectKey FindingsSide EffectsCitation
Subcutaneous (s.c.)30 - 300 µg/kgIncreased bladder and colorectal pressure, defecationDose-related increase in defecation. Urination increased at 100 µg/kg.Emesis observed in 38% of subjects at 300 µg/kg.[7]
Intravenous (i.v.)0.3 µg/kgIncreased bladder and colorectal pressureEffective in increasing bladder and colorectal pressures.Non-significant trend for hypotension.[1][7]
Intranasal (i.n.)100 µg/kgIncreased bladder and colorectal pressureEffective in increasing bladder and colorectal pressures.None reported at this dose.[1][7]
Sublingual (s.l.)5 - 10 mg/kgUrination and defecation83% of animals urinated and defecated.No emesis observed.[7]
Table 3: In Vivo Efficacy in Dogs
Route of AdministrationDose RangePrimary EffectKey FindingsSide EffectsCitation
Intravenous (i.v.)10 - 100 µg/kg (four times daily for six days)Micturition and defecationElicited micturition and defecation.Emesis and hypotension.[1]
Intranasal (i.n.)100 - 1000 µg/kgUrination and defecationDose-related increase in voiding and reduction in latency.Emesis observed. Slight hypotension at higher doses.[8]
Sublingual (s.l.)6.7 mg/kgUrinationInduced urination within 10 minutes.No defecation or emesis.[8]
Table 4: In Vitro and Other Species Data
SpeciesPreparationAgonistEffectKey FindingsCitation
Guinea PigIntracerebroventricular (i.c.v.) administration[Lys5,MeLeu9,Nle10]-NKA(4-10)No behavioral effectNo modification of locomotor activity or characteristic behavioral response up to 10 µg.[9]
Guinea PigIleum and proximal colon circular muscle[beta Ala8]NKA-(4-10) (another NK2 agonist)ContractionDemonstrated the presence of functional NK2 receptors.[10][11]
HumanIsolated detrusor muscle strips[Lys5,MeLeu9,Nle10]-NKA(4-10)ContractionpD2 value of 8.1, indicating potent contractile activity.[12]
RatIsolated urinary bladder[beta-Ala8]-NKA(4-10)Phasic contractile responsesShowed equipotency with other tachykinin agonists.[13]
RatIsolated fundus and bladder[Lys5,MeLeu9,Nle10]-NKA(4-10)ContractionEC50 values of 117 nM (fundus) and 10 nM (bladder).[3]

Experimental Protocols

In Vivo Cystometry and Colorectal Pressure Measurement in Rats
  • Animal Model: Female rats, either spinally intact or with acute spinal cord transection at the T9-T10 level.[6]

  • Anesthesia: Urethane (1.2–1.4 g/kg s.c.).[6]

  • Surgical Preparation:

    • Cannulation of the carotid artery (for blood pressure) and jugular vein (for i.v. drug delivery).[6]

    • Ligation and cutting of the ureters.[6]

    • Insertion of a saline-filled polyethylene (B3416737) tube into the dome of the bladder for pressure measurement and infusion.[6]

    • For colorectal pressure, a balloon catheter is placed into the rectum.[6]

  • Drug Administration:

    • [Lys5,MeLeu9,Nle10]-NKA(4-10) and other agents were dissolved in saline.[6] The NK2 receptor antagonist GR159897 was dissolved in DMSO and diluted with saline.[6]

    • Drugs were administered intravenously followed by a saline flush.[6]

  • Measurements:

    • Bladder or colorectal pressure was measured using a transducer and amplified.[6]

    • For voiding cystometry, the bladder was filled to 70% capacity before drug administration.[6] Voiding efficiency was calculated.[6]

Rapid Detection Voiding Assay in Rats
  • Animal Model: Conscious female rats.

  • Procedure:

    • Rats are placed in a testing arena.

    • For antagonist studies, vehicle, the NK2R antagonist GR159897, or the NK1R antagonist CP-99,994 are injected before an acclimation period.[5]

    • [Lys5,MeLeu9,Nle10]-NKA(4-10) (10-100 μg/kg, s.c.) is injected, and urination, defecation, and flushing are monitored for 30 minutes.[4][5]

  • Measurements:

    • Volume of voided urine.[5]

    • Number of urination and defecation events.[5]

    • Latency to urinate.[5]

    • Presence and severity of dermal flushing.[4]

Visualizations

Signaling Pathway of [Lys5,MeLeu9,Nle10]-NKA(4-10)

G Simplified Signaling Pathway of [Lys5,MeLeu9,Nle10]-NKA(4-10) via NK2 Receptor cluster_membrane Cell Membrane NK2R NK2 Receptor Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG LMN_NKA [Lys5,MeLeu9,Nle10]-NKA(4-10) LMN_NKA->NK2R Binds to Ca2+ Ca²⁺ Release (from ER) IP3->Ca2+ PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2+->Contraction PKC->Contraction

Caption: NK2 receptor activation by [Lys5,MeLeu9,Nle10]-NKA(4-10).

Experimental Workflow for In Vivo Studies

G General Experimental Workflow for In Vivo Efficacy Testing Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline Baseline Measurement (Bladder/Colorectal Pressure) Animal_Prep->Baseline Drug_Admin Drug Administration ([Lys5,MeLeu9,Nle10]-NKA(4-10) or Vehicle/Antagonist) Baseline->Drug_Admin Post_Drug_Measure Post-Administration Measurement Drug_Admin->Post_Drug_Measure Data_Analysis Data Analysis (e.g., Change in Pressure, Voiding Efficiency) Post_Drug_Measure->Data_Analysis

Caption: A typical workflow for in vivo experiments.

References

LMN-NKA: A Comparative Analysis of its Cross-reactivity with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective Neurokinin 2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA), and its cross-reactivity with other tachykinin receptors, namely the Neurokinin 1 (NK1) and Neurokinin 3 (NK3) receptors. The information presented is supported by experimental data to aid in the evaluation of LMN-NKA for research and therapeutic development.

Executive Summary

LMN-NKA is a potent and selective agonist of the NK2 receptor. However, like many peptide-based ligands, it exhibits a degree of cross-reactivity with other receptors within the same family. Experimental data demonstrates that LMN-NKA has a significantly lower affinity for the NK1 receptor and, while specific quantitative data for the NK3 receptor is limited, it is anticipated to have even lower affinity for this subtype. This selectivity profile is crucial for understanding its biological effects and potential therapeutic applications.

Quantitative Comparison of Receptor Affinity and Potency

The selectivity of LMN-NKA is best understood through a quantitative analysis of its binding affinity (Ki) and functional potency (EC50) at each of the human tachykinin receptors. The following table summarizes the available data.

LigandReceptorBinding Affinity (Ki)Functional Potency (EC50)Selectivity Ratio (NK1/NK2)
LMN-NKA hNK2 High AffinityHigh Potency\multirow{2}{}{Ki Ratio: 674 }
hNK1 Lower AffinityLower Potency
hNK3 Data Not AvailableData Not Available
Neurokinin A (NKA)hNK2High AffinityHigh Potency\multirow{2}{}{Ki Ratio: 20 }
(Endogenous Ligand)hNK1Moderate AffinityModerate Potency
hNK3Lower AffinityLower Potency
Substance P (SP)hNK1High AffinityHigh Potency
(Endogenous Ligand)hNK2Lower AffinityLower Potency
hNK3Low AffinityLow Potency
Neurokinin B (NKB)hNK3High AffinityHigh Potency
(Endogenous Ligand)hNK1Low AffinityLow Potency
hNK2Lower AffinityLower Potency

Note: Specific numerical Ki and EC50 values for LMN-NKA are proprietary to the developing entities. The selectivity ratios are derived from published in vitro studies.[1]

Tachykinin Receptor Signaling Pathway

Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, they primarily couple to Gq/11 proteins, initiating a canonical signaling cascade that results in the mobilization of intracellular calcium.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., LMN-NKA) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Excitation) PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Triggers

Figure 1. General signaling pathway of tachykinin receptors.

Experimental Protocols

The determination of ligand binding affinity and functional potency is critical for assessing cross-reactivity. The following are detailed methodologies for the key experiments cited in the comparison of LMN-NKA.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor (NK1, NK2, or NK3) I1 Incubate membranes, radioligand, and LMN-NKA at a constant temperature P1->I1 P2 Prepare serial dilutions of LMN-NKA P2->I1 P3 Prepare radiolabeled ligand solution (e.g., [³H]-Substance P for NK1) P3->I1 S1 Separate bound from free radioligand via filtration I1->S1 S2 Quantify bound radioactivity using scintillation counting S1->S2 A1 Generate competition binding curve S2->A1 A2 Calculate IC50 value A1->A2 A3 Determine Ki value using the Cheng-Prusoff equation A2->A3

Figure 2. Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Cells stably expressing the human tachykinin receptor of interest (NK1, NK2, or NK3) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a selective radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2) and varying concentrations of the unlabeled competitor ligand (LMN-NKA).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Calcium Mobilization Assay (for EC50 determination)

This functional assay measures the ability of a ligand to activate a receptor and trigger a downstream cellular response, in this case, an increase in intracellular calcium concentration.

Calcium_Mobilization_Assay cluster_prep Preparation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis P1 Culture cells expressing the target receptor (NK1, NK2, or NK3) P2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) P1->P2 S1 Measure baseline fluorescence P2->S1 P3 Prepare serial dilutions of LMN-NKA S2 Add LMN-NKA to the cells P3->S2 S1->S2 S3 Continuously measure the change in fluorescence over time S2->S3 A1 Generate dose-response curve S3->A1 A2 Calculate EC50 value (concentration for 50% of maximal response) A1->A2

Figure 3. Workflow for a calcium mobilization assay.

Detailed Steps:

  • Cell Culture and Dye Loading: Cells engineered to express the human tachykinin receptor of interest are plated in a multi-well format. The cells are then loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM), which increases its fluorescence intensity upon binding to calcium.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Compound Addition: Varying concentrations of LMN-NKA are added to the wells.

  • Signal Detection: The fluorescence intensity is monitored in real-time. Agonist-induced receptor activation leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

  • Data Analysis: The peak fluorescence response at each concentration of LMN-NKA is measured. A dose-response curve is generated by plotting the response against the log concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.

Conclusion

References

A Comparative Guide to the Potency of [Lys5,MeLeu9,Nle10]-NKA(4-10) and Endogenous Neurokinin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic tachykinin receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10), with the endogenous ligand, Neurokinin A (NKA). The focus is on the relative potency and selectivity of these compounds at the human neurokinin-2 (NK2) receptor, supported by experimental data from peer-reviewed studies.

Executive Summary

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a potent and highly selective agonist for the NK2 receptor.[1][2][3][4] Experimental data consistently demonstrates its superiority over the endogenous ligand, Neurokinin A, in terms of both its affinity for and functional activation of the NK2 receptor, while exhibiting significantly lower activity at the neurokinin-1 (NK1) receptor. This enhanced selectivity makes [Lys5,MeLeu9,Nle10]-NKA(4-10) a valuable pharmacological tool for investigating the physiological roles of the NK2 receptor and a potential therapeutic agent.

Potency and Receptor Affinity Comparison

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) and Neurokinin A at human recombinant NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity (pKi)

CompoundNK2 Receptor (pKi)NK1 Receptor (pKi)NK1/NK2 Ki RatioReference
[Lys5,MeLeu9,Nle10]-NKA(4-10)7.77 ± 0.10<5674[1][5][6]
Neurokinin A (NKA)Not ReportedNot Reported20[1][6]

Higher pKi values indicate greater binding affinity.

Table 2: Functional Potency in Calcium Mobilization Assay (pEC50)

CompoundNK2 Receptor (pEC50)NK1 Receptor (pEC50)NK1/NK2 EC50 RatioReference
[Lys5,MeLeu9,Nle10]-NKA(4-10)9.27 ± 0.266.55 ± 0.16105[1][5][6][7]
Neurokinin A (NKA)Not ReportedNot Reported1[1][6]

Higher pEC50 values indicate greater potency.

Table 3: Functional Potency in cAMP Stimulation Assay (pEC50)

CompoundNK2 Receptor (pEC50)NK1 Receptor (pEC50)NK1/NK2 EC50 RatioReference
[Lys5,MeLeu9,Nle10]-NKA(4-10)10.66 ± 0.277.71 ± 0.4174[1][5][6][7]
Neurokinin A (NKA)Not ReportedNot Reported2.8[1][6]

Higher pEC50 values indicate greater potency.

Table 4: Functional Potency in Smooth Muscle Contraction Assays (pD2 / EC50)

CompoundTissuePotency (pD2 / EC50)Reference
[Lys5,MeLeu9,Nle10]-NKA(4-10)Human Detrusor MusclepD2 = 8.1[8]
Neurokinin A (NKA)Human Detrusor MusclepD2 = 8.2[8]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Rat BladderEC50 = 10 nM[2][9]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Rat FundusEC50 = 117 nM[2][9]
[Lys5,MeLeu9,Nle10]-NKA(4-10)Rat ColonEC50 = 3.7 nM[10][11]

pD2 is the negative logarithm of the EC50 value. Higher pD2 values indicate greater potency.

Experimental Protocols

The data presented above were generated using established in vitro pharmacological assays. The following are detailed descriptions of the key experimental methodologies.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant NK1 or NK2 receptor are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand ([¹²⁵I]-NKA for the NK2 receptor or [³H]-Septide for the NK1 receptor) and varying concentrations of the test compound ([Lys5,MeLeu9,Nle10]-NKA(4-10) or NKA).[1][6]

  • Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma or scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: Intracellular Calcium Mobilization

This assay measures the ability of a compound to activate a Gq-coupled receptor, such as the NK2 receptor, leading to an increase in intracellular calcium concentration.

  • Cell Culture and Loading: CHO cells expressing the human recombinant NK1 or NK2 receptor are seeded into microplates.[1][6] The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The cells are exposed to varying concentrations of the test compound.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a concentration-response curve. The EC50 value, representing the concentration of the compound that produces 50% of the maximal response, is determined from this curve.

Functional Assays: cAMP Stimulation

This assay measures the ability of a compound to activate a Gs-coupled receptor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. While the NK2 receptor primarily couples to Gq, it can also couple to Gs.

  • Cell Culture: CHO cells expressing the human recombinant NK1 or NK2 receptor are cultured in multi-well plates.[1][6]

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Measurement: The intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A concentration-response curve is generated, and the EC50 value is determined.

Signaling Pathways and Experimental Workflow

NK2 Receptor Signaling Pathway

The binding of an agonist like [Lys5,MeLeu9,Nle10]-NKA(4-10) or NKA to the NK2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathways involve the activation of Gq/11 and Gs proteins.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist ([Lys5,MeLeu9,Nle10]-NKA(4-10) or NKA) NK2R NK2 Receptor (GPCR) Agonist->NK2R Binds Gq Gq/11 NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Mobilizes PKC PKC DAG->PKC Activates Cellular_Response_Ca Cellular Response (e.g., Muscle Contraction) Ca2_ER->Cellular_Response_Ca PKC->Cellular_Response_Ca cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (CHO cells expressing NK2R) B Cell Seeding (Microplate) A->B C Dye Loading (e.g., Calcium-sensitive dye) B->C E Add Compound to Cells C->E D Prepare Serial Dilutions of Test Compound D->E F Incubate E->F G Measure Signal (e.g., Fluorescence) F->G H Generate Concentration-Response Curve G->H I Calculate EC50/pEC50 H->I J Compare Potency to Endogenous Ligand I->J

References

Reproducibility of LMN-NKA Induced Smooth Muscle Contraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reproducibility and performance of the selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA), in inducing smooth muscle contraction. Experimental data, detailed protocols, and comparisons with alternative smooth muscle activators are presented to assist researchers in designing and interpreting their studies.

Introduction

LMN-NKA is a potent and selective peptide agonist of the NK2 receptor, a G-protein coupled receptor predominantly expressed on smooth muscle cells.[1][2] Activation of NK2 receptors by agonists like LMN-NKA consistently leads to smooth muscle contraction, an effect that has been documented across various species and tissues, including the bladder, colon, and saphenous veins.[3][4][5] This makes LMN-NKA a valuable tool for studying smooth muscle physiology and a potential therapeutic agent for conditions requiring enhanced smooth muscle tone. This guide will delve into the reproducibility of LMN-NKA's effects, its mechanism of action, and how it compares to other smooth muscle contractile agents.

Reproducibility of LMN-NKA Induced Contraction

Numerous studies have demonstrated the reproducible nature of LMN-NKA-induced smooth muscle contraction. The response is consistently dose-dependent and exhibits a rapid onset.[3][6]

In vivo studies in rats have shown that LMN-NKA produces a dose-dependent increase in bladder pressure.[3] Furthermore, studies in conscious rats, dogs, and minipigs have consistently shown that LMN-NKA induces rapid-onset urination and defecation, indicative of bladder and gastrointestinal smooth muscle contraction.[5][6][7] Importantly, chronic, twice-daily administration of LMN-NKA in rats with spinal cord injuries over a 5-week period did not lead to tolerance or sensitization, with consistent micturition and defecation responses observed throughout the study.[8]

Table 1: Reproducibility of LMN-NKA Effects in vivo

SpeciesTissue/EffectDosingKey FindingsCitation
Rat (acute spinalized)Bladder ContractionIncreasing dosesDose-dependent increase in bladder pressure.[3]
Rat (conscious)Urination & Defecation10-100 μg/kg, s.c.Dose-related increases in urination and defecation.[6][9]
Rat (chronic spinal cord injury)Micturition & Defecation10 or 100 μg/kg, s.c., twice daily for 5 weeksNo tolerance or sensitization; consistent responses.[8]
Dog (conscious)Urination & Defecation300 and 1,000 μg/kg INDose-related increase in voiding responses.[7]
Minipig (anesthetized)Bladder & Colorectal Pressure30-100 μg/kg, s.c.Significant, non-linear, dose-dependent increase in pressure.[5]

Comparison with Alternative Smooth Muscle Agonists

While LMN-NKA is a potent and selective NK2 agonist, other compounds can also induce smooth muscle contraction. These alternatives often act through different receptors and signaling pathways.

Table 2: Comparison of LMN-NKA with Other Smooth Muscle Agonists

AgonistReceptor TargetMechanism of ActionKey Characteristics
LMN-NKA NK2 Receptor Gq-protein coupled, IP3-mediated Ca2+ release [10]Highly selective and potent for NK2, reproducible effects. [1][8]
Neurokinin A (NKA)NK1, NK2, NK3 ReceptorsGq-protein coupled, IP3-mediated Ca2+ release[4]Endogenous tachykinin, less selective than LMN-NKA.[4]
AcetylcholineMuscarinic ReceptorsGq-protein coupled, IP3-mediated Ca2+ releaseBroadly acting neurotransmitter, can have widespread effects.
HistamineH1 ReceptorGq-protein coupled, IP3-mediated Ca2+ releaseImportant in allergic and inflammatory responses.
GR 64349NK2 ReceptorGq-protein coupled, IP3-mediated Ca2+ releasePotent and highly selective NK2 receptor peptide agonist.[2]
SenktideNK3 ReceptorGq-protein coupled, IP3-mediated Ca2+ releasePotent and selective NK3 receptor agonist.[2]

Signaling Pathway of LMN-NKA-Induced Contraction

The contractile effect of LMN-NKA is initiated by its binding to the NK2 receptor on the surface of smooth muscle cells. This binding activates a cascade of intracellular events, as depicted in the diagram below.

LMN_NKA_Signaling_Pathway LMN_NKA LMN-NKA NK2R NK2 Receptor LMN_NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor on Ca Ca2+ SR->Ca Releases CaM Calmodulin Ca->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Contraction Smooth Muscle Contraction Myosin->Contraction Leads to Isolated_Tissue_Bath_Workflow A 1. Tissue Dissection Isolate smooth muscle strip (e.g., bladder, colon) B 2. Tissue Mounting Mount strip in organ bath containing physiological salt solution A->B C 3. Equilibration Allow tissue to equilibrate under a set tension B->C D 4. Viability Test Contract tissue with a known agent (e.g., KCl) to ensure viability C->D E 5. Drug Addition Add LMN-NKA or other agonists in a cumulative or single-dose manner D->E F 6. Data Acquisition Record isometric tension changes using a force transducer E->F G 7. Analysis Analyze dose-response curves and contraction parameters F->G Collagen_Gel_Contraction_Workflow A 1. Cell Culture Culture smooth muscle cells to near confluence B 2. Cell Suspension Harvest and suspend cells in culture medium A->B C 3. Gel Preparation Mix cell suspension with cold collagen solution B->C D 4. Gel Polymerization Dispense mixture into wells and allow to polymerize at 37°C C->D E 5. Gel Release Gently detach the gel from the well sides D->E F 6. Agonist Addition Add LMN-NKA or other agonists to the culture medium E->F G 7. Image Acquisition Capture images of the gels at specified time points F->G H 8. Area Measurement Quantify the change in gel area over time using image analysis software G->H

References

A Comparative Guide to the In Vitro and In Vivo Profile of [Lys5,MeLeu9,Nle10]-NKA(4-10), a Potent NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological data for the selective neurokinin-2 (NK2) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). The data is presented to facilitate objective evaluation against alternative compounds and is supported by detailed experimental methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the key in vitro and in vivo parameters for [Lys5,MeLeu9,Nle10]-NKA(4-10) and a comparator NK2 receptor agonist, GR64349.

Table 1: Comparative In Vitro Activity of NK2 Receptor Agonists
CompoundAssay TypeTissue/Cell LineSpeciesParameterValue
[Lys5,MeLeu9,Nle10]-NKA(4-10) Radioligand BindingHuman Colon Circular Muscle MembranesHumanIC500.87 nM[1]
Functional (Contraction)Rat BladderRatEC5010 nM[1][2][3]
Functional (Contraction)Rat FundusRatEC50117 nM[1][2][3]
Functional (Contraction)Rat Uterine Horns (proestrus/estrus)RatEC5025.12 nM[1]
Functional (Contraction)Rat Uterine Horns (diestrus/metestrus)RatEC5051.29 nM[1]
GR64349 Radioligand BindingHuman Recombinant NK2 ReceptorsHumanpKi7.77[4][5]
Functional (IP-1 Accumulation)Human Recombinant NK2 ReceptorsHumanpEC509.10[4][5]
Functional (Calcium Response)Human Recombinant NK2 ReceptorsHumanpEC509.27[4][5]
Functional (cAMP Synthesis)Human Recombinant NK2 ReceptorsHumanpEC5010.66[4][5]
Functional (Contraction)Rat ColonRatEC503.7 nM[6][7]
Table 2: Comparative In Vivo Pharmacokinetic and Pharmacodynamic Data
CompoundSpeciesAdministration RouteDoseCmaxAUCKey Pharmacodynamic Effects
[Lys5,MeLeu9,Nle10]-NKA(4-10) Macaque (anesthetized)Intravenous (IV)1-100 µg/kg1070 ng/mL2090 ng/mLminDose-related increase in colorectal pressure; transient hypotension.[8]
Macaque (anesthetized)Subcutaneous (SC)3-100 µg/kg39.6 ng/mL627 ng/mLminIncreased colorectal pressure; hypotension only at the highest dose in one of two animals.[8]
Minipig (anesthetized)Subcutaneous (SC)30-100 µg/kg123 ng/mL (at 100 µg/kg)1790 min*ng/mL (at 100 µg/kg)Increased peak bladder and colorectal pressures.[9][10]
Minipig (anesthetized)Intravenous (IV)0.3 µg/kg--Increased bladder and colorectal pressures.[9][10]
Minipig (anesthetized)Intranasal (IN)100 µg/kg--Increased bladder and colorectal pressures.[9][10]
Minipig (anesthetized)Sublingual (SL)5 mg/kg--Increased bladder and colorectal pressures.[9][10]
Minipig (conscious)Subcutaneous (SC)30-300 µg/kg--Dose-related increase in defecation; emesis at 300 µg/kg.[9][10]
Dog (conscious)Intravenous (IV)10-100 µg/kg (four times daily for six days)--Elicits micturition, defecation, emesis, and hypotension.[11]
GR64349 -----Active in vivo, but specific pharmacokinetic and pharmacodynamic data are not readily available in the reviewed literature.[6][7]

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay

This protocol provides a general framework for assessing the contractile response of isolated smooth muscle tissues to [Lys5,MeLeu9,Nle10]-NKA(4-10) and other agonists.

1. Tissue Preparation:

  • Euthanize the animal (e.g., rat) according to institutionally approved ethical guidelines.

  • Dissect the desired smooth muscle tissue (e.g., bladder, fundus, colon) and place it in a petri dish containing cold, oxygenated physiological salt solution (PSS).

  • Carefully clean the tissue of any adhering fat and connective tissue.

  • Cut the tissue into strips of appropriate dimensions (e.g., 1.5-2 cm in length).

  • Tie sutures to each end of the tissue strip for mounting.

2. Organ Bath Setup:

  • Mount the tissue strip in an organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).

  • Connect one end of the tissue to a fixed point and the other to an isometric force transducer.

  • Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washing with fresh PSS.

3. Experimental Procedure:

  • After equilibration, assess tissue viability by inducing a contraction with a standard agent (e.g., 60 mM KCl).

  • Once the tissue has returned to baseline, add cumulative concentrations of the agonist ([Lys5,MeLeu9,Nle10]-NKA(4-10) or comparator) to the organ bath.

  • Record the contractile response until a maximal effect is achieved.

  • Wash the tissue extensively to allow it to return to the baseline resting tension before testing the next agonist or antagonist.

4. Data Analysis:

  • Measure the amplitude of contraction at each agonist concentration.

  • Construct concentration-response curves by plotting the contractile response against the logarithm of the agonist concentration.

  • Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum contractile response).

In Vivo Cystometry in Rats

This protocol outlines the procedure for measuring bladder function in anesthetized rats in response to the administration of [Lys5,MeLeu9,Nle10]-NKA(4-10).

1. Animal Preparation:

  • Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, s.c.).

  • Make a midline abdominal incision to expose the urinary bladder.

  • Carefully insert a catheter (e.g., PE-50 tubing) into the dome of the bladder and secure it with a purse-string suture.

  • Suture the abdominal wall and skin, leaving the external end of the catheter accessible.

2. Cystometry Setup:

  • Connect the bladder catheter to a three-way stopcock, which is in turn connected to a pressure transducer and a syringe pump.

  • The pressure transducer is connected to a data acquisition system to record intravesical pressure.

  • The syringe pump is used to infuse saline into the bladder at a constant rate.

3. Experimental Procedure:

  • Allow the animal to stabilize after surgery.

  • Begin a continuous infusion of saline into the bladder at a controlled rate (e.g., 0.05 ml/min).

  • Record the intravesical pressure, which will show a gradual increase during filling followed by a sharp increase during a micturition contraction.

  • After a baseline period of stable micturition cycles, administer [Lys5,MeLeu9,Nle10]-NKA(4-10) intravenously or via another desired route.

  • Continue to record the cystometrogram to observe the effects of the compound on bladder pressure, contraction frequency, and voided volume.

4. Data Analysis:

  • Analyze the cystometrogram to determine key parameters such as basal pressure, threshold pressure for micturition, peak micturition pressure, and inter-contraction interval.

  • Compare these parameters before and after drug administration to quantify the in vivo effect of the compound.

Mandatory Visualization

Signaling Pathway of NK2 Receptor Activation

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand [Lys5,MeLeu9,Nle10]-NKA(4-10) NK2R NK2 Receptor Ligand->NK2R Gq Gq Protein NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ Ca²⁺ Release ER->Ca2+ releases Contraction Smooth Muscle Contraction Ca2+->Contraction PKC->Contraction contributes to

Caption: NK2 receptor signaling cascade leading to smooth muscle contraction.

Experimental Workflow for In Vitro Smooth Muscle Contraction Assay

InVitro_Workflow Start Start Dissection Tissue Dissection (e.g., Rat Bladder) Start->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Viability Viability Test (KCl) Equilibration->Viability Washout1 Washout Viability->Washout1 Agonist Cumulative Agonist Addition ([Lys5,MeLeu9,Nle10]-NKA(4-10)) Washout1->Agonist Record Record Contraction Agonist->Record Washout2 Washout Record->Washout2 Analysis Data Analysis (EC50, Emax) Washout2->Analysis End End Analysis->End InVivo_Logic Anesthesia Anesthetize Rat Surgery Implant Bladder Catheter Anesthesia->Surgery Setup Connect to Cystometry Apparatus Surgery->Setup Baseline Record Baseline Micturition Cycles Setup->Baseline DrugAdmin Administer [Lys5,MeLeu9,Nle10]-NKA(4-10) Baseline->DrugAdmin If stable Comparison Compare Pre- and Post-Drug Cystometric Parameters Baseline->Comparison Baseline Data PostDrug Record Post-Drug Micturition Cycles DrugAdmin->PostDrug PostDrug->Comparison Conclusion Determine In Vivo Effect Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for [Lys5,MeLeu9,Nle10]-NKA(4-10)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of [Lys5,MeLeu9,Nle10]-NKA(4-10), a research-grade peptide. The following procedures are based on general laboratory safety guidelines for non-hazardous chemical waste and information from the product's Safety Data Sheet (SDS). Researchers must consult and adhere to their institution's specific waste disposal protocols and local regulations.

I. Pre-Disposal Considerations and Hazard Assessment

Before initiating disposal, a thorough hazard assessment is crucial. While [Lys5,MeLeu9,Nle10]-NKA(4-10) is not classified as a hazardous substance for transport, its chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, it is prudent to handle it with due caution.

Key Principles:

  • Avoid Environmental Release: Never dispose of the peptide or its solutions directly down the drain[1].

  • Institutional Guidelines: Always prioritize and follow your institution's specific guidelines for chemical waste disposal.

  • Consult Safety Data Sheet (SDS): The SDS for [Lys5,MeLeu9,Nle10]-NKA(4-10) is the primary source of safety and handling information[1].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, during all handling and disposal procedures. Handling should occur in a well-ventilated area or a chemical fume hood[1].

II. Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of [Lys5,MeLeu9,Nle10]-NKA(4-10) typically used in a research laboratory setting.

1. Inactivation/Neutralization (Recommended for Liquid Waste):

While not explicitly mandated by the available SDS, inactivation of peptide solutions is a recommended practice to ensure an additional layer of safety before disposal[2]. Chemical degradation through hydrolysis is a common method for peptide inactivation.

  • Acidic or Basic Hydrolysis: Treat the peptide solution with a final concentration of 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) to break the peptide bonds.

  • Inactivation Time: Allow the solution to stand for a minimum of 24 hours to ensure complete degradation of the peptide[2].

  • Neutralization: After the inactivation period, carefully neutralize the solution by slowly adding a base (e.g., sodium bicarbonate or NaOH for acidic solutions) or an acid (e.g., HCl for basic solutions) until the pH is between 6.0 and 8.0[2].

2. Waste Collection and Segregation:

  • Aqueous Waste:

    • Following inactivation and neutralization, transfer the aqueous waste to a clearly labeled, sealed, and appropriate waste container.

    • The container should be labeled as "Non-Hazardous Chemical Waste" and should list the contents, including the inactivated peptide and any neutralization agents used.

  • Solid Waste (e.g., contaminated vials, pipette tips, gloves):

    • Place all solid waste contaminated with the peptide into a designated solid chemical waste container.

    • This container should also be clearly labeled as "Non-Hazardous Chemical Waste" and list the contaminant, "[Lys5,MeLeu9,Nle10]-NKA(4-10)".

  • Unused Lyophilized Peptide:

    • If disposing of the unused solid peptide, ensure it is in its original, sealed vial or a securely sealed container.

    • Label the container clearly for disposal.

3. Storage Pending Disposal:

Store the labeled waste containers in a designated and secure secondary containment area away from incompatible materials such as strong acids, alkalis, or oxidizing agents[1][2].

4. Final Disposal:

Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed specialized disposal company. This should be done in accordance with national and local legislation for hazardous or toxic wastes[1].

III. Data Presentation

Since specific quantitative data for the disposal of [Lys5,MeLeu9,Nle10]-NKA(4-10) is not available, the following table summarizes general recommendations for its handling and disposal based on the SDS and common laboratory practices[1][2].

ParameterRecommendation
Waste Type Aqueous solutions, contaminated solid labware (vials, tips, gloves), unused lyophilized powder.
Inactivation Reagent 1 M HCl or 1 M NaOH (for aqueous solutions)
Inactivation Time Minimum 24 hours
Final pH for Aqueous Waste 6.0 - 8.0
PPE Safety glasses, chemical-resistant gloves, lab coat. Use in a chemical fume hood.[1]
Storage Pending Disposal Secure, designated secondary containment area away from incompatible materials (strong acids/alkalis, oxidizers).[1]
Final Disposal Method Collection by a specialized disposal company for disposal in a regulated landfill or other approved method.[1]

IV. Experimental Protocols

Protocol for Inactivation of Aqueous [Lys5,MeLeu9,Nle10]-NKA(4-10) Waste:

  • Preparation: Working in a chemical fume hood, ensure all necessary PPE is worn. Prepare a 1 M solution of either HCl or NaOH.

  • Acidification/Basification: For each volume of aqueous peptide waste, slowly add an equal volume of the 1 M HCl or 1 M NaOH solution to achieve a final concentration of approximately 0.5 M acid or base.

  • Incubation: Seal the waste container and allow it to stand at room temperature for at least 24 hours to facilitate peptide hydrolysis.

  • Neutralization: After incubation, slowly add the corresponding neutralizing agent (e.g., 1 M NaOH to the acidic solution, 1 M HCl to the basic solution) while monitoring the pH with a calibrated pH meter or pH strips. Continue adding the neutralizer until the pH is stable between 6.0 and 8.0.

  • Collection: Transfer the neutralized solution to the designated aqueous chemical waste container for final disposal.

V. Mandatory Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of [Lys5,MeLeu9,Nle10]-NKA(4-10).

G cluster_prep Preparation & Assessment cluster_waste_type Waste Segregation cluster_liquid Liquid Waste Path cluster_solid Solid Waste Path cluster_final Final Disposal start Start: Disposal of [Lys5,MeLeu9,Nle10]-NKA(4-10) assess Hazard Assessment: Consult SDS & Institutional Guidelines start->assess ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe waste_type Identify Waste Type ppe->waste_type inactivate Inactivate Peptide: Add 1M HCl or 1M NaOH waste_type->inactivate Aqueous Solution collect_solid Collect in Labeled Solid Waste Container waste_type->collect_solid Solid (Vials, Tips, etc.) wait Incubate for >24 hours inactivate->wait neutralize Neutralize Solution to pH 6.0 - 8.0 wait->neutralize collect_liquid Collect in Labeled Aqueous Waste Container neutralize->collect_liquid store Store Waste in Secure Secondary Containment collect_liquid->store collect_solid->store dispose Arrange Collection by EHS or Licensed Contractor store->dispose end End of Process dispose->end

Caption: Disposal workflow for [Lys5,MeLeu9,Nle10]-NKA(4-10).

References

Personal protective equipment for handling [Lys5,MeLeu9,Nle10]-NKA(4-10)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with the neurokinin-2 (NK₂) receptor agonist, [Lys5,MeLeu9,Nle10]-NKA(4-10). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of this bioactive peptide.

Hazard Identification and Personal Protective Equipment (PPE)

While [Lys5,MeLeu9,Nle10]-NKA(4-10) is not classified as a hazardous substance according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, its chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, caution is advised. Potential hazards include irritation of the throat, skin, and eyes upon contact[1]. In the event of combustion, it may release toxic fumes[1].

A comprehensive risk assessment should be conducted before handling. The following table summarizes the recommended personal protective equipment.

Protection Type Required PPE Purpose Citation
Hand Protection Chemical-resistant disposable gloves (e.g., nitrile)Prevents skin contact. Change gloves immediately if contaminated.[2]
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of reconstituted peptide or airborne powder.[2]
Body Protection Laboratory coat or protective gownProtects skin and personal clothing from spills.[2]
Respiratory Protection Use of a chemical fume hood or biosafety cabinetEssential when handling the lyophilized powder to prevent inhalation of aerosolized particles. A suitable respirator may be necessary based on risk assessment.[1][2]

Safe Handling and Operational Plan

Proper handling techniques are crucial to minimize exposure risk and prevent contamination of the peptide. All handling of [Lys5,MeLeu9,Nle10]-NKA(4-10) should occur in a designated, clean laboratory area[2].

Experimental Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don appropriate PPE prep2 Equilibrate lyophilized peptide to room temperature in a desiccator prep1->prep2 prep3 Work within a chemical fume hood or biosafety cabinet prep2->prep3 handle1 Weigh the desired amount of peptide prep3->handle1 handle2 Reconstitute with sterile buffer or recommended solvent handle1->handle2 handle3 Vortex or sonicate if necessary to dissolve handle2->handle3 handle4 Use sterile equipment to prevent contamination handle3->handle4 storage1 Create single-use aliquots to avoid freeze-thaw cycles handle4->storage1 storage2 Store reconstituted solutions at -20°C or -80°C storage1->storage2 disp1 Collect all contaminated waste in a labeled hazardous waste container disp2 Follow institutional EH&S protocols for disposal disp1->disp2

Safe Handling Workflow for [Lys5,MeLeu9,Nle10]-NKA(4-10)

Step-by-Step Handling Protocol:

  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the product, which can reduce its stability[3][4].

  • Reconstitution: Work in a chemical fume hood or other ventilated enclosure to avoid inhaling the fine powder[1][2]. Use sterile, high-purity water, buffer, or other appropriate solvents for reconstitution[5][6]. The peptide is soluble in water to 1 mg/ml.

  • Cross-Contamination: Always use fresh, sterile equipment, such as pipette tips and vials, for each peptide to maintain the integrity of your research and ensure safety[2].

Storage and Stability

The stability of [Lys5,MeLeu9,Nle10]-NKA(4-10) is dependent on proper storage conditions.

Form Storage Temperature Duration Key Considerations Citations
Lyophilized Powder -20°C or -80°CLong-term (up to several years)Store in a tightly sealed container with a desiccant, protected from light.[4][7]
Reconstituted Solution 4°CShort-termUse as soon as possible after reconstitution.
Reconstituted Solution -20°C or -80°CLong-termPrepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][7]

Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate steps:

Scenario Action Citation
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[1]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Spill Evacuate the area. Wear appropriate PPE. Cover the spill with a suitable absorbent material, then sweep it up and place it in a designated container for disposal. Ensure adequate ventilation.[1]

In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician[1].

Disposal Plan

Proper disposal of [Lys5,MeLeu9,Nle10]-NKA(4-10) and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

G cluster_waste_collection Waste Collection cluster_disposal_procedure Disposal Procedure waste1 Segregate waste: contaminated PPE, vials, and unused peptide solutions waste2 Place all waste into a designated, clearly labeled hazardous waste container waste1->waste2 disp1 Store the waste container in a secure, designated area waste2->disp1 disp2 Contact your institution's Environmental Health & Safety (EH&S) department disp1->disp2 disp3 Schedule a pickup with a licensed hazardous waste disposal contractor disp2->disp3

Disposal Plan for [Lys5,MeLeu9,Nle10]-NKA(4-10) Waste

Key Disposal Principles:

  • Do Not Dispose in General Waste: Never discard unused peptide or contaminated materials in the regular trash or pour solutions down the drain[2][8].

  • Segregate Waste: Collect all used vials, contaminated PPE (gloves, pipette tips, etc.), and excess peptide solutions in a designated hazardous waste container[2].

  • Follow Institutional Protocols: Adhere strictly to your institution's guidelines for chemical waste disposal. Coordinate with your Environmental Health and Safety (EH&S) department for proper disposal procedures and to schedule waste pickups[2][5].

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。